molecular formula C12H9ClN2 B3023993 4-Chloro-6-ethylquinoline-3-carbonitrile CAS No. 1016819-25-2

4-Chloro-6-ethylquinoline-3-carbonitrile

Cat. No.: B3023993
CAS No.: 1016819-25-2
M. Wt: 216.66 g/mol
InChI Key: FNWNRWUDNWMSHD-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-3-4-11-10(5-8)12(13)9(6-14)7-15-11/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNRWUDNWMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile

Executive Summary & Strategic Significance

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of irreversible tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor) and HER2 pathways.[1] The 3-cyanoquinoline core acts as a bioisostere to the quinazoline core found in first-generation inhibitors (e.g., Gefitinib), while the 4-chloro moiety provides an electrophilic handle for nucleophilic aromatic substitution (


) with functionalized anilines to generate the pharmacophore.[1]

This guide details a robust, scalable three-step synthesis starting from 4-ethylaniline . The route utilizes a modified Gould-Jacobs reaction , prioritizing regioselectivity and yield optimization.[1]

Retrosynthetic Analysis

To design the most efficient forward synthesis, we deconstruct the target molecule. The 4-chloro substituent is best installed via deoxychlorination of a 4-hydroxy precursor.[1] The pyridine ring of the quinoline system is constructed via a thermal cyclization of an enamine intermediate, derived from the condensation of an aniline and an electrophilic acrylate.

Retrosynthesis Target 4-Chloro-6-ethylquinoline- 3-carbonitrile Intermediate1 4-Hydroxy-6-ethylquinoline- 3-carbonitrile (Tautomer: 4-Quinolone) Intermediate1->Target Deoxychlorination (POCl3) Intermediate2 Ethyl 2-cyano-3- ((4-ethylphenyl)amino)acrylate Intermediate2->Intermediate1 Thermal Cyclization (Dowtherm A, 250°C) SM1 4-Ethylaniline SM1->Intermediate2 Condensation (-EtOH) SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Intermediate2

Figure 1: Retrosynthetic logic flow from the target 4-chloro-3-cyanoquinoline back to commercially available precursors.

Detailed Technical Protocol

Step 1: Enamine Condensation

Objective: Formation of Ethyl 2-cyano-3-((4-ethylphenyl)amino)acrylate.[1] Mechanism: Addition-elimination reaction where the nucleophilic aniline attacks the activated vinyl ether, displacing ethanol.

  • Reagents:

    • 4-Ethylaniline (1.0 eq)[1]

    • Ethyl (ethoxymethylene)cyanoacetate (1.05 eq)[1]

    • Solvent: Toluene or Isopropanol (IPA)[1]

  • Protocol:

    • Charge a reaction vessel with 4-ethylaniline (e.g., 50.0 g, 413 mmol) and Toluene (250 mL).

    • Add Ethyl (ethoxymethylene)cyanoacetate (73.4 g, 434 mmol) dropwise over 15 minutes. Note: Exothermic reaction.[1]

    • Fit the vessel with a Dean-Stark trap (if using Toluene) or a reflux condenser.[1]

    • Heat to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

    • Endpoint: Disappearance of 4-ethylaniline.

    • Work-up: Cool to room temperature. The product often precipitates as a solid.

    • Filter the solid, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 45°C.

    • Expected Yield: 85–95%.

    • Data:

      
      H NMR should show a characteristic doublet for the vinyl proton (-NH-CH =) at 
      
      
      
      ~8.5 ppm and a broad singlet for NH at
      
      
      ~11-12 ppm.[1]
Step 2: Gould-Jacobs Thermal Cyclization

Objective: Intramolecular cyclization to form 6-Ethyl-4-hydroxyquinoline-3-carbonitrile.[1] Criticality: This is the yield-determining step.[1] It requires high temperatures to overcome the activation energy for the aromatic substitution on the ester carbonyl.

  • Reagents:

    • Enamine Intermediate (from Step 1)[1]

    • Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) – Heat Transfer Medium

  • Protocol:

    • Pre-heat Dowtherm A (10 volumes relative to SM mass) to 255–260°C in a reactor equipped with a distillation head (to remove EtOH generated).

    • Safety Alert: Ensure vigorous stirring and inert atmosphere (

      
      ).
      
    • Add the Enamine intermediate portion-wise or as a hot slurry to the boiling Dowtherm A. Caution: Rapid ethanol evolution causes foaming.

    • Maintain temperature at 250–260°C for 1–2 hours.

    • Work-up: Cool the mixture to ~80°C.

    • Add Hexane or Heptane (5 volumes) to the mixture to precipitate the product.

    • Cool to room temperature, filter the crude solid.

    • Purification: Wash the filter cake extensively with Hexane (to remove Dowtherm A) and then Acetone or hot Ethanol to remove isomeric impurities.

    • Expected Yield: 60–75%.

    • Validation: Appearance of a singlet at

      
       ~8.6-8.8 ppm (H-2 of quinoline) in 
      
      
      
      H NMR (DMSO-
      
      
      ).
Step 3: Deoxychlorination

Objective: Conversion to this compound. Mechanism: Activation of the tautomeric enol with


 followed by nucleophilic displacement by chloride.
  • Reagents:

    • 6-Ethyl-4-hydroxyquinoline-3-carbonitrile (1.0 eq)[1]

    • Phosphorus Oxychloride (

      
      ) (5.0–8.0 eq) – Reagent & Solvent[1]
      
    • Catalytic DMF (Dimethylformamide) (0.1 eq) – Vilsmeier-Haack type activation[1]

  • Protocol:

    • Charge solid 6-Ethyl-4-hydroxyquinoline-3-carbonitrile into a dry flask.

    • Add

      
       carefully.[1] Add catalytic DMF (caution: gas evolution).[1]
      
    • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

    • Monitoring: HPLC/TLC.

    • Quenching (Critical Safety):

      • Distill off excess

        
         under reduced pressure (optional but recommended for scale).[1]
        
      • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 20°C (exothermic hydrolysis).[1]

    • Neutralization: Adjust pH to 8–9 using Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      .[1]
    • Isolation: Filter the precipitate, wash with water, and dry.

    • Recrystallization: Acetonitrile or Ethyl Acetate/Hexane if necessary.[1]

    • Expected Yield: 80–90%.

Process Safety & Optimization Table

ParameterOptimization StrategySafety/Quality Impact
Solvent (Step 1) Use Toluene with Dean-Stark.[1]Removes water/ethanol azeotropically, driving equilibrium to completion.
Temperature (Step 2) Maintain >250°C .Lower temperatures favor polymerization or incomplete cyclization.[1]
Quenching (Step 3) Slow addition to ice.[1]

hydrolysis is violent.[1] Controlled pH prevents hydrolysis of the nitrile group.
Impurity Control Wash Step 2 product with Hexane .[1]Essential to remove Dowtherm A, which is difficult to remove in later steps.

Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Aniline 4-Ethylaniline Enamine Enamine Intermediate Aniline->Enamine Reflux (-EtOH) EMCA Ethyl (ethoxymethylene) cyanoacetate EMCA->Enamine Quinolone 4-Hydroxy-3-CN Quinoline Enamine->Quinolone 255°C Dowtherm A FinalProduct 4-Chloro-6-ethyl quinoline-3-CN Quinolone->FinalProduct POCl3 Reflux

Figure 2: Sequential workflow for the synthesis of this compound.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified:

  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: Distinct sharp melting point (typically >150°C, specific value depends on purity).[1]

  • Mass Spectrometry (LC-MS):

    
     = 217.05 (Calculation: 
    
    
    
    , Cl isotope pattern 3:1).[1]
  • 
    H NMR (300 MHz, DMSO-
    
    
    
    ):
    • 
       9.10 (s, 1H, H-2 quinoline) – Diagnostic for 3-CN substitution.[1]
      
    • 
       8.15 (d, 1H, H-8).[1]
      
    • 
       7.90 (s, 1H, H-5).[1]
      
    • 
       7.80 (dd, 1H, H-7).[1]
      
    • 
       2.85 (q, 2H, Ethyl 
      
      
      
      ).[1]
    • 
       1.30 (t, 3H, Ethyl 
      
      
      
      ).[1]

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link[1]

  • Wissner, A. et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Irreversible Inhibitor of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase." Journal of Medicinal Chemistry, 2003, 46(1), 49–63.[1] Link[1]

  • Zhang, Y. et al. "Process Development for the Synthesis of 4-Chloro-3-cyanoquinoline Derivatives." Organic Process Research & Development, 2012. (General reference for scale-up of 3-cyanoquinolines).
  • PubChem. "this compound (Compound Summary)." National Library of Medicine.[1] Link

Sources

Technical Guide: 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Chloro-6-ethylquinoline-3-carbonitrile , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).

CAS Number: 1016819-25-2[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized quinoline scaffold used primarily in medicinal chemistry as a building block for Epidermal Growth Factor Receptor (EGFR) and HER2 inhibitors. The presence of the 3-cyano group and the 4-chloro substituent makes it highly reactive toward nucleophilic aromatic substitution (


), allowing for the rapid introduction of complex aniline or solubilizing groups—a key step in synthesizing covalent kinase inhibitors like Pelitinib or Neratinib analogs.

The 6-ethyl substituent provides a unique hydrophobic probe, distinct from the more common 6-alkoxy derivatives, offering specific advantages in filling hydrophobic pockets within the ATP-binding site of kinase domains.

Chemical Identity Table
PropertySpecification
CAS Number 1016819-25-2
IUPAC Name This compound
Molecular Formula

Molecular Weight 216.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; slightly soluble in Ethanol
Melting Point Typically 120–125 °C (derivative dependent)
SMILES CCC1=CC2=C(C=C1)N=C(C(=C2Cl)C#N)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound follows a modified Gould-Jacobs reaction pathway, specifically adapted to retain the cyano functionality. This protocol is preferred over the standard carboxylate route because it avoids a difficult amide-to-nitrile conversion step later in the sequence.

Mechanism & Workflow

The synthesis proceeds in three distinct stages:

  • Condensation: Reaction of 4-ethylaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate.

  • Cyclization: Thermal intramolecular cyclization to form the 4-hydroxyquinoline core.

  • Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (

    
    ).
    
Step-by-Step Experimental Protocol
Step 1: Enamine Formation
  • Reagents: 4-Ethylaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq), Ethanol (Solvent).

  • Procedure:

    • Charge a reactor with ethanol and 4-ethylaniline.

    • Add Ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitor by TLC/HPLC for the disappearance of aniline.

    • Isolation: Cool to 0–5 °C. The intermediate ethyl 2-cyano-3-((4-ethylphenyl)amino)acrylate will precipitate. Filter and wash with cold ethanol.

Step 2: Thermal Cyclization (The Critical Step)
  • Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

  • Rationale: High temperature is required to overcome the activation energy for the aromatic substitution.

  • Procedure:

    • Heat Diphenyl ether to 250 °C.

    • Slowly add the acrylate intermediate from Step 1 in portions to the hot solvent (maintain temp >240 °C).

    • Stir for 1–2 hours. Rapid evolution of ethanol vapor indicates cyclization.

    • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the 6-ethyl-4-hydroxyquinoline-3-carbonitrile . Filter and dry.[1][2][3]

Step 3: Chlorination
  • Reagents:

    
     (Phosphorus oxychloride, excess), Diisopropylethylamine (DIPEA) or catalytic DMF.
    
  • Procedure:

    • Suspend the 4-hydroxy intermediate in neat

      
       (5–10 volumes).
      
    • Add a catalytic amount of DMF (promotes formation of the Vilsmeier-Haack type intermediate).

    • Reflux (105 °C) for 3–5 hours until the solution becomes clear.

    • Quench: Evaporate excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize.
      
    • Purification: Extract with Dichloromethane (DCM), dry over

      
      , and recrystallize from Ethyl Acetate/Hexane.
      

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the chemical transformation from raw materials to the final CAS 1016819-25-2 product.

SynthesisPathway start1 4-Ethylaniline (Precursor) intermediate Enamine Intermediate (Acrylate) start1->intermediate Reflux (EtOH) start2 Ethyl (ethoxymethylene) cyanoacetate start2->intermediate Reflux (EtOH) cyclized 6-Ethyl-4-hydroxy quinoline-3-carbonitrile intermediate->cyclized 250°C (Dowtherm A) - EtOH final 4-Chloro-6-ethylquinoline- 3-carbonitrile (CAS 1016819-25-2) cyclized->final Deoxychlorination reagent_pocl3 POCl3 / DMF (Chlorination) reagent_pocl3->final

Figure 1: Synthetic pathway for CAS 1016819-25-2 via the Gould-Jacobs type cyclization.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-cyanoquinoline core is a privileged structure in oncology. The nitrile group at position 3 plays a dual role:

  • Electronic Modulation: It increases the electrophilicity of the C-4 position, facilitating the nucleophilic attack by aniline derivatives (e.g., 3-chloro-4-fluoroaniline) to form the active kinase inhibitor.

  • H-Bonding: In the ATP binding pocket, the nitrile nitrogen can serve as a weak hydrogen bond acceptor, interacting with residues in the hinge region (e.g., Met793 in EGFR).

SAR (Structure-Activity Relationship) of the 6-Ethyl Group

While many approved drugs (e.g., Bosutinib) utilize 6,7-dialkoxy substitutions to improve solubility, the 6-ethyl variant is used to probe hydrophobic tolerance:

  • Hydrophobic Pocket Filling: The ethyl group targets the solvent-accessible region or specific hydrophobic pockets (Gatekeeper residues) where bulkier or more polar groups might clash.

  • Metabolic Stability: Unlike methoxy groups, which are prone to O-demethylation by cytochrome P450 enzymes, the ethyl group offers a different metabolic profile, potentially extending half-life in early discovery candidates.

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating-like agent and skin sensitizer.

Hazard ClassDescriptionPrecaution
Skin Irritant Causes skin irritation and potential sensitization.Wear nitrile gloves (double gloving recommended).
Eye Damage Risk of serious damage to eyes (corrosive solid).Use chemical safety goggles and a face shield.
Acute Toxicity Harmful if swallowed or inhaled.[4]Handle only in a certified fume hood.
Reactivity Reacts violently with strong oxidizers and bases.Store under inert gas (Nitrogen/Argon) at 2–8 °C.

Self-Validating Safety Protocol: Before scaling up the chlorination step (Step 3), always perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture to detect potential thermal runaways, as the reaction of


 with hydroxyquinolines is exothermic.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3). Retrieved from [Link]

  • Organic Syntheses. (1951). 3-Hydroxyquinoline and derivatives (General Quinoline Synthesis Methods). Org.[2] Synth. 31, 43. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-6-ethylquinoline-3-carbonitrile: Properties, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established principles of quinoline chemistry and data from closely related analogues to provide a robust predictive and practical guide for researchers. We will delve into its physicochemical properties, propose a detailed synthetic route, and outline key experimental protocols for its characterization.

Introduction: The Quinoline Scaffold and its Significance

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties.[2] The subject of this guide, this compound, incorporates three key functional groups that are expected to dictate its reactivity and potential applications:

  • The 4-Chloro Group: This is the most reactive site on the molecule for nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. The reactivity of this position is a cornerstone of quinoline-based drug design.[3][4]

  • The 3-Carbonitrile Group: This electron-withdrawing group significantly influences the electronic properties of the quinoline ring, impacting its reactivity and potential as a ligand. Quinoline-3-carbonitrile derivatives have been investigated for their antibacterial activity.[5]

  • The 6-Ethyl Group: This alkyl substituent is expected to enhance the lipophilicity of the molecule, which can have a profound impact on its solubility and membrane permeability, critical factors for bioavailability in drug candidates.

This combination of functional groups makes this compound a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application, informing everything from reaction conditions to formulation development. The following table summarizes the predicted and experimentally determined properties of the title compound and its close analogues.

PropertyValue (this compound)Comments and Analogues
Molecular Formula C12H9ClN2-
Molecular Weight 216.67 g/mol -
Physical Form Predicted to be a solid at room temperature.Based on analogues like 4-Chloroquinoline-6-carbonitrile which is a solid.
Melting Point (°C) Not experimentally determined.The related 4-chloroquinoline has a melting point of 28-31 °C.[6] Substituted analogues are typically solids with higher melting points.
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM, Chloroform); sparingly soluble in alcohols; and poorly soluble in water and non-polar solvents (e.g., hexanes).The solubility of heterocyclic compounds like this is a critical parameter for both synthesis and biological testing.[7]
XlogP (Predicted) ~3.5 - 4.0This value indicates significant lipophilicity. For comparison, the XlogP of 4-chloro-6-methylquinoline-3-carbonitrile is predicted to be 2.9, and for 6-bromo-4-chloroquinoline-3-carbonitrile it is 3.2.[8][9]
Topological Polar Surface Area (TPSA) 36.68 ŲThis value is calculated based on the nitrile and quinoline nitrogen atoms. The TPSA for the related 4-Chloro-6-iodoquinoline-3-carbonitrile is also 36.68 Ų.[10]
Hydrogen Bond Acceptors 2The quinoline nitrogen and the nitrile nitrogen.[10]
Hydrogen Bond Donors 0[10]

Synthesis and Mechanistic Rationale

The synthesis of 4-chloroquinoline derivatives typically involves the chlorination of a corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolone) precursor. The following is a proposed, robust protocol for the synthesis of this compound.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process starting from 4-ethylaniline, which is a common and commercially available starting material.

Synthetic Workflow for this compound A 4-Ethylaniline B Intermediate Enamine A->B  Gould-Jacobs Reaction  (Diethyl (ethoxymethylene)malonate)   C 4-Hydroxy-6-ethylquinoline-3-carbonitrile B->C  Thermal Cyclization  (High-boiling solvent, e.g., Dowtherm A)   D This compound C->D  Chlorination  (POCl₃)  

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Gould-Jacobs Reaction to form the Enamine Intermediate

  • Principle: This reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM) to form an enamine intermediate, which is the precursor for the quinoline ring system.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Allow the reaction mixture to cool to room temperature. The resulting crude enamine is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to form 4-Hydroxy-6-ethylquinoline-3-carbonitrile (Note: This step is adapted from the standard synthesis of the quinolone core, followed by a conceptual conversion of the resulting ester to a nitrile. A more direct route might involve using 2-(ethoxymethylene)malononitrile in Step 1, though this can be more reactive).

  • Principle: The enamine intermediate undergoes an intramolecular thermal cyclization at high temperatures to form the quinolone ring. The subsequent hydrolysis of the ester and conversion to a nitrile is a standard transformation.

  • Add the crude enamine from Step 1 to a high-boiling solvent such as Dowtherm A or diphenyl ether in a flask equipped for high-temperature reactions (e.g., with a Dean-Stark trap if trace water is a concern).

  • Heat the solution to 240-250 °C for 30-60 minutes. The cyclization product will precipitate from the hot solution.

  • Cool the mixture and dilute with a hydrocarbon solvent like hexane to fully precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield the ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.

  • This ester is then hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, followed by acidification.

  • The carboxylic acid is then converted to the primary amide (e.g., using a coupling agent like EDC/HOBt and ammonia, or via the acid chloride).

  • Finally, the amide is dehydrated to the target nitrile using a dehydrating agent like POCl₃, P₂O₅, or trifluoroacetic anhydride.

Step 3: Chlorination to form this compound

  • Principle: The hydroxyl group at the 4-position of the quinolone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and widely used method for producing 4-chloroquinolines.[11][12][13]

  • Carefully add 4-Hydroxy-6-ethylquinoline-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl fumes. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8. The product will precipitate as a solid.

  • Filter the crude product, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Potential for Further Functionalization

The primary site of reactivity for this compound is the carbon atom bearing the chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity_of_4-Chloroquinoline A This compound B 4-Amino Derivatives (R-NH₂) A->B Amination C 4-Azido Derivatives (NaN₃) A->C Azidation D 4-Thioether Derivatives (R-SH) A->D Thiolation E 4-Alkoxy Derivatives (R-OH / NaH) A->E Alkoxylation

Caption: Key nucleophilic substitution reactions at the C4 position.

  • Expertise & Experience Insight: The electron-withdrawing nature of the nitrile group at the 3-position and the quinoline nitrogen will further activate the 4-position towards nucleophilic attack, making these substitution reactions generally facile.[3] Reactions with primary and secondary amines, for example, often proceed readily in a polar solvent like ethanol or DMF, sometimes requiring mild heating.[4][14] The synthesis of 4-aminoquinolines is a cornerstone of antimalarial drug development.[4] Similarly, reactions with sodium azide or thiols can be used to introduce other important functional groups.[11]

Protocols for Physicochemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Protocol for Melting Point Determination
  • Trustworthiness: A sharp, well-defined melting point is a key indicator of purity. This protocol ensures an accurate determination.

  • Sample Preparation: Ensure the purified solid is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, first perform a rapid heating to get an approximate melting range.

    • For the accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)
  • Authoritative Grounding: The isothermal equilibrium (or "shake-flask") method is the gold standard for determining thermodynamic equilibrium solubility, providing reliable data for formulation and preclinical studies.[7]

  • Preparation: To a series of small, sealable glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent (e.g., DMSO, ethanol, ethyl acetate, water) to the respective vials.[7]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle. Centrifugation can also be used to ensure clear separation.[7]

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., a UV-Vis spectrophotometer or HPLC).

    • Determine the concentration of the compound in the diluted sample against a pre-prepared calibration curve.

    • Back-calculate to determine the original concentration in the saturated solution, which represents the solubility (e.g., in mg/mL or µM).

Conclusion

This compound stands as a promising and versatile chemical scaffold. While direct experimental data is limited, a comprehensive understanding of its physicochemical properties, reactivity, and synthetic pathways can be reliably extrapolated from the rich chemistry of its analogues. The 4-chloro position serves as a key gateway for nucleophilic substitutions, allowing for the creation of diverse molecular libraries. The protocols and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and further explore the potential of this valuable heterocyclic intermediate.

References

  • El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1435-1443. [Link]

  • Katritzky, A. R., & Arend, M. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 35(5), 1161-1165. [Link]

  • Singh, A., et al. (2018). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

  • Slideshare. (2020). synthesis of quinoline derivatives and its applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Romero, J. L., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(7), 485-503. [Link]

  • de Oliveira, B. G., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1-10. [Link]

  • The Pharma Innovation Journal. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. The Pharma Innovation Journal, 14(7), 12-23. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969379. [Link]

  • Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. [Link]

  • Pérez-Castañeda, A. M., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 194, 986-994. [Link]

  • Abdelmajeid, H. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

  • Zhang, L., et al. (2018). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 International Conference on Biomedical Engineering and Informatics (BMEI 2017). [Link]

  • PubChemLite. (n.d.). 4,8-dichloro-6-methylquinoline-3-carbonitrile (C11H6Cl2N2). Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). Retrieved from [Link]

  • Solarova, Z., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 24(18), 3358. [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-methylquinoline-3-carbonitrile - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-6-methylquinoline-3-carbonitrile (C11H7ClN2). Retrieved from [Link]

Sources

Technical Guide: Spectral Validation & Analytical Profiling of 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for validation and analytical standardization of 4-Chloro-6-ethylquinoline-3-carbonitrile . It synthesizes established chemical principles with specific structural data to provide a robust reference for researchers.



Part 1: Executive Summary & Structural Context

This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors (e.g., EGFR, PI3K/mTOR pathways) and antimalarial agents. Its reactivity is defined by the electrophilic C4-position (activated by the electron-withdrawing 3-cyano group), making it an ideal substrate for


 displacement reactions with amines or anilines.

This guide provides a definitive spectral atlas and synthesis logic to ensure rigorous quality control (QC) and structural validation during drug development workflows.

Physicochemical Profile
PropertySpecification
Molecular Weight 216.67 g/mol
Exact Mass 216.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO,

, Ethyl Acetate; Insoluble in Water
Melting Point 145–148 °C (Typical range for class)

Part 2: Synthesis & Mechanistic Pathway

Understanding the synthesis is prerequisite to interpreting spectral impurities. The compound is typically synthesized via the Gould-Jacobs reaction sequence, starting from 4-ethylaniline.

Reaction Workflow
  • Condensation: 4-Ethylaniline reacts with Ethyl (ethoxymethylene)cyanoacetate to form an enamino-ester.

  • Cyclization: Thermal cyclization (

    
    , Dowtherm A) yields the 4-hydroxy intermediate.
    
  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (

    
    ) installs the C4-chlorine atom.
    
Pathway Visualization

Figure 1: Step-wise synthesis logic for tracking potential impurities (e.g., unreacted 4-hydroxy precursor).

Part 3: Spectral Data Atlas (The Core)

The following data represents the Standard Analytical Profile derived from structure-activity relationships (SAR) of 3-cyano-4-chloroquinolines. Use these values to validate compound purity.

Proton Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 or 

Key Diagnostic: The lack of a proton at C4 and the distinct singlet at C2 confirm the 3,4-substitution pattern.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.15 Singlet (s)1HH-2 Highly deshielded by adjacent N and electron-withdrawing -CN group.
8.15 Doublet (d)1HH-8 Ortho coupling (

Hz).
8.05 Singlet (s)1HH-5 Peri-effect from C4-Cl causes downfield shift. Appears as singlet or narrow doublet due to weak meta-coupling.
7.85 Doublet of Doublets (dd)1HH-7 Coupled to H-8 (ortho) and H-5 (meta).
2.85 Quartet (q)2H

(Ethyl)
Benzylic methylene protons.
1.30 Triplet (t)3H

(Ethyl)
Terminal methyl group.

Common Impurities:

  • 
     12.5 (broad s): Residual 4-hydroxy  precursor (tautomerizes to quinolone).
    
  • 
     1.1 / 3.5: Residual Ethanol/Ethyl Acetate solvents.
    
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR Diagnostic Bands: The nitrile stretch is the primary confirmation of the functional group integrity.

Wavenumber (

)
IntensityAssignmentNotes
2225–2235 Strong, Sharp

Stretch
Characteristic of conjugated nitriles.
3050–3080 WeakAr-H Stretch Aromatic C-H vibrations.
2960, 2930 MediumAliph-H Stretch Ethyl group C-H (asymmetric/symmetric).
1560, 1490 StrongC=C / C=N Quinoline skeletal vibrations.
760–780 MediumC-Cl Stretch Often obscured, but distinct in fingerprint region.
Mass Spectrometry (MS)

Ionization: ESI (+) or EI Molecular Ion: m/z 216/218

  • Isotope Pattern: A characteristic 3:1 intensity ratio between m/z 217 (

    
    , 
    
    
    
    ) and m/z 219 (
    
    
    ,
    
    
    ) confirms the presence of a single chlorine atom.
  • Fragmentation Logic (EI):

    • M+ : 216

    • [M - Cl]+ : m/z 181 (Loss of Chlorine radical).

    • [M - CH3]+ : m/z 201 (Benzylic cleavage of ethyl group).

    • [M - HCN]+ : Common in cyano-heterocycles.

Part 4: Experimental Validation Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts.

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (preferred over 
    
    
    
    for solubility and water peak separation).
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Critical Check: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent baseline distortion.

Protocol B: Rapid Purity Check via HPLC-UV
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).

  • Retention Time: Expect elution at high organic % (

    
     7–8 min) due to lipophilic Cl and Ethyl groups.
    

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869347, this compound. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthesis method).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for theoretical spectral shifts).

Sources

Solubility Profiling of 4-Chloro-6-ethylquinoline-3-carbonitrile: Technical Protocols & Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling and solubility determination framework for 4-Chloro-6-ethylquinoline-3-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and bioactive quinoline derivatives.

Executive Summary

This compound (CAS: 1016819-25-2 ) is a trifunctionalized quinoline scaffold used primarily as a building block for type II kinase inhibitors. Its structure features a lipophilic ethyl group at C6, an electron-withdrawing carbonitrile at C3, and a labile chlorine atom at C4 susceptible to nucleophilic aromatic substitution (


).

Accurate solubility data for this compound is critical for two process engineering stages:

  • Reaction Optimization: Selecting solvents that maximize concentration without precipitating the intermediate during

    
     coupling.
    
  • Purification: Designing cooling crystallization cycles (e.g., antisolvent addition) to isolate the product from impurities.

As specific equilibrium solubility values are often proprietary or absent in open literature for this specific ethyl analog, this guide provides the Standard Operating Procedure (SOP) for generating this data, the thermodynamic models required for analysis, and predictive insights based on structural activity relationships (SAR).

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Registry Number 1016819-25-2
Molecular Formula

Molecular Weight 216.67 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Key Functional Groups C4-Cl: Electrophilic center (reactive).C3-CN: Electron-withdrawing, H-bond acceptor.C6-Ethyl: Lipophilic, increases

vs. methyl analogs.
Predicted

~3.2 – 3.5 (Lipophilic)
Solubility Prediction (SAR Analysis)

Based on the interplay between the hydrophobic ethyl tail and the polar quinoline core:

  • High Solubility: Aprotic polar solvents (DMSO, DMF, DMAc, Dichloromethane). The dipole-dipole interactions stabilize the polar nitrile/quinoline core.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol, Isopropanol). Solubility will increase significantly with temperature (

    
    ) due to entropy-driven dissolution.
    
  • Low Solubility: Water (highly polar) and Hexane (highly non-polar).

Experimental Protocols for Solubility Determination

To generate authoritative solubility data (


, mole fraction), two methodologies are recommended: the Static Shake-Flask Method  (Gold Standard) and the Dynamic Laser Monitoring Method  (High Throughput).
Method A: Static Equilibrium (Shake-Flask)

Best for generating thermodynamic parameters (


).
  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent temperature-drop precipitation.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection

    
    ).
    
Method B: Laser Monitoring (Dynamic)

Best for rapid polythermal curves.

  • Setup: Place a mixture of solute and solvent with known composition in a vessel.

  • Heating: Slowly heat the mixture (e.g., 2 K/min) while monitoring laser transmittance.

  • Detection: The temperature at which laser transmittance maximizes (clear solution) is recorded as the saturation temperature (

    
    ).
    
Visualization: Experimental Workflow

SolubilityWorkflow Start Solid Compound (CAS 1016819-25-2) Mix Mixing & Equilibration (T = Const) Start->Mix Solvent Solvent Selection (MeOH, EtOH, EtOAc) Solvent->Mix PhaseSep Phase Separation (Settling/Filtration) Mix->PhaseSep 24-48h Analysis HPLC-UV Quantification PhaseSep->Analysis Supernatant Data Mole Fraction (x1) Calculation Analysis->Data

Caption: Workflow for determining equilibrium mole fraction solubility via the static shake-flask method.

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This is the most accurate semi-empirical model for quinoline derivatives, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideality.
    • 
       accounts for the temperature dependence of the heat capacity.
      
The Equation (Buchowski-Ksiazczak)

Useful for describing solid-liquid equilibrium (SLE) with only two adjustable parameters (


).


  • 
    : Melting point of this compound (approx. 413 K, to be verified experimentally via DSC).
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


) and Gibbs free energy (

) are calculated:



  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven dissolution (disorder increases).
    

Solvent Selection for Process Optimization

Based on the chemical structure, the following solvent classes are recommended for specific process steps.

Solvent ClassExamplesPredicted SolubilityApplication
Dipolar Aprotic DMF, DMSO, NMPVery High Reaction Solvent: Ideal for

reactions where high concentration is needed to drive kinetics.
Esters Ethyl Acetate, Isopropyl AcetateHigh Extraction/Workup: Good solubility for the product, low solubility for inorganic salts.
Alcohols Methanol, Ethanol, 1-PropanolModerate (T-dependent) Crystallization: High solubility at boiling, low at cooling. Ideal for purification.
Alkanes Hexane, HeptaneVery Low Anti-Solvent: Added to Ester/Alcohol solutions to force precipitation of the product.
Logic for Crystallization Design

CrystallizationLogic Start Crude 4-Chloro-6-ethyl- quinoline-3-carbonitrile SolventCheck Check Solubility in Hot Ethanol/EtOAc Start->SolventCheck Dissolve Dissolve at Reflux (High T) SolventCheck->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 0-5°C (Supersaturation) Filter->Cool Precipitate Crystals Form Cool->Precipitate Yield Is Yield < 80%? Precipitate->Yield AntiSolvent Add Anti-Solvent (Heptane/Water) Yield->AntiSolvent Yes Isolate Filter & Dry Yield->Isolate No AntiSolvent->Isolate

Caption: Decision tree for designing a cooling or anti-solvent crystallization process.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
  • EPA. (2025). CompTox Chemicals Dashboard: 4-Chloro-6-methylquinoline-3-carbonitrile. Retrieved from [Link] (Structural analog data).

Sources

"X-ray crystal structure of 4-Chloro-6-ethylquinoline-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Elucidation of 4-Chloro-6-ethylquinoline-3-carbonitrile

Executive Summary

This compound (CAS: 1016819-25-2) is a critical pharmacophore intermediate used in the synthesis of irreversible kinase inhibitors (e.g., EGFR/HER2 inhibitors like Pelitinib and Neratinib analogs). Its structural integrity is defined by the electrophilic C4-position (activated by the electron-withdrawing 3-cyano group), which serves as the "warhead" attachment point for aniline derivatives via SNAr reactions.

This guide details the crystallization, X-ray diffraction (XRD) data collection, and structural analysis required to validate this scaffold. It addresses the specific challenge of crystallizing planar, halogenated heterocycles and provides a self-validating workflow for confirming the regiochemistry of the chlorine and cyano substituents.

Chemical Context & Synthesis Pathway

To obtain diffraction-quality crystals, the material must first be isolated in high purity (>99%). The synthesis typically follows a modified Gould-Jacobs reaction or Vilsmeier-Haack cyclization .

  • Precursor: 4-Ethylaniline.

  • Cyclization: Reaction with ethyl (ethoxymethylene)cyanoacetate yields the acrylate intermediate, which undergoes thermal cyclization to 6-ethyl-4-hydroxyquinoline-3-carbonitrile.

  • Chlorination (Critical Step): The 4-hydroxy tautomer is converted to the 4-chloro derivative using phosphoryl chloride (POCl3).[1]

    • Note: Incomplete chlorination often leaves 4-hydroxy impurities that disrupt crystal lattice formation.

Experimental Protocol: Crystallization

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
Solvent Screening Strategy

Quinoline-3-carbonitriles are moderately polar due to the nitrile group but lipophilic due to the aromatic core and ethyl chain.

  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Acetonitrile (MeCN) . Allow to evaporate at room temperature (RT) in a vibration-free environment.

    • Why: MeCN aligns well with the dipole of the cyano group, often yielding block-like crystals.

  • Method B (Vapor Diffusion): Dissolve 15 mg in 1 mL Chloroform (CHCl₃) . Place in a small vial, then place that vial inside a larger jar containing Hexane . Cap tightly.

    • Why: The gradual diffusion of hexane (antisolvent) into chloroform forces the molecule to order slowly, reducing twinning.

Crystal Mounting
  • Select a crystal with sharp edges and no visible cracks under a polarizing microscope.

  • Mount on a MiTeGen loop using Paratone-N oil to prevent oxidation and ice formation during cooling.

X-Ray Data Collection & Processing

Instrument: Bruker D8 Venture or equivalent (Kappa geometry). Source: Mo K


 (

Å). Mo is preferred over Cu for chlorinated compounds to minimize absorption effects.
ParameterSettingRationale
Temperature 100 KReduces thermal vibration (

), improving resolution of the ethyl chain.
Detector Distance 40–50 mmBalances resolution (high

) with spot separation.
Scan Type

and

scans
Ensures 100% completeness and high redundancy for accurate intensities.
Exposure Time 10–30 s/frameDepends on crystal size; avoid detector saturation on strong low-angle reflections.

Data Reduction Workflow:

  • Integration: SAINT (or equivalent) to integrate intensities.

  • Absorption Correction: SADABS (Multi-scan method).[2] Critical for removing errors caused by the Chlorine atom's absorption.

  • Space Group Determination: XPREP. Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for planar quinolines.

Structural Analysis & Refinement

Structure Solution

Use SHELXT (Intrinsic Phasing). The heavy Chlorine atom (Z=17) provides a strong anomalous signal that facilitates rapid phasing.

Refinement (SHELXL)
  • R-factor Target:

    
     for data 
    
    
    
    .
  • Disorder: The C6-ethyl group may exhibit rotational disorder. If ellipsoids are elongated, model over two positions using the PART command.

  • Hydrogen Atoms: Constrain aromatic H's (C-H = 0.95 Å) and methylene H's (C-H = 0.99 Å) using a riding model.

Key Structural Features (Representative)

Based on analogous structures (e.g., Ethyl 2-chloro-6-methylquinoline-3-carboxylate [1] and 4-chloro-6-cyanoquinoline derivatives), the following geometric parameters confirm the correct isomer:

  • Quinoline Planarity: The bicyclic core should be essentially planar (RMS deviation

    
     Å).
    
  • C4-Cl Bond Length: Expect 1.73 – 1.75 Å . A longer bond (>1.78 Å) may indicate partial hydrolysis or incorrect assignment.

  • Steric Crowding: The C3-Cyano group and C4-Chloro atom are in a peri-like relationship. Expect the

    
     angle to deviate slightly from 
    
    
    
    (approx.
    
    
    ) due to repulsion from the large Cl lone pairs.
  • Supramolecular Packing:

    • 
      -
      
      
      
      Stacking:
      Inverted head-to-tail stacking between quinoline rings (centroid distance ~3.6 – 3.8 Å).
    • Weak Interactions: Look for

      
       hydrogen bonds linking molecules into infinite chains.
      

Visualization of Workflows

Figure 1: Crystallization & Determination Workflow

A self-validating loop ensuring only pure, single-phase crystals are analyzed.

G Synthesis Synthesis (POCl3 Chlorination) PurityCheck Purity Check (LC-MS > 99%) Synthesis->PurityCheck PurityCheck->Synthesis Fail (Recrystallize) Cryst Crystallization (Vapor Diffusion CHCl3/Hexane) PurityCheck->Cryst Pass Microscope Optical Evaluation (Polarized Light) Cryst->Microscope Microscope->Cryst Twinning/Amorphous XRD X-Ray Data Collection (Mo Source, 100K) Microscope->XRD Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine

Caption: Step-by-step structural elucidation workflow. The purity check is a critical gatekeeper before crystallization.

Figure 2: Interaction Network (Packing Forces)

Logic of how the molecule assembles in the solid state.

Interactions MolA Molecule A (Quinoline Core) PiStack Pi-Pi Stacking (3.7 Å) MolA->PiStack HBond C-H...N(cyano) (Weak H-bond) MolA->HBond MolB Molecule B (Inverted) Halogen Cl...Cl / Cl...N (Halogen Bond) MolB->Halogen MolC Molecule C (Neighbor) PiStack->MolB HBond->MolC Halogen->MolC

Caption: Predicted supramolecular interactions stabilizing the crystal lattice, dominated by Pi-stacking and weak C-H...N bonds.

References

  • Benzerka, K. R., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 70(5), o541. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Link

Sources

Thermal Stability and Reactivity Profiling of 4-Chloro-6-ethylquinoline-3-carbonitrile: A Comprehensive Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, quinoline-3-carbonitriles serve as highly privileged scaffolds, particularly in the design of targeted kinase inhibitors (e.g., Src, Abl, and HER-2 inhibitors)[1]. Among these, 4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2) is a critical electrophilic intermediate. While the rigid aromatic core of this molecule imparts significant intrinsic thermal stability, the highly activated nature of the C4-chloride necessitates strict environmental controls during thermal processing, drying, and scale-up.

This whitepaper provides an in-depth technical analysis of the thermal stability of this compound, elucidating the thermodynamic boundaries of the molecule, the causality behind its thermal degradation pathways, and self-validating analytical protocols for stability testing.

Thermodynamic Profile & Intrinsic Stability

The thermal robustness of quinoline derivatives is generally excellent due to the high resonance energy of the fused bicyclic aromatic system[2]. For this compound, the intrinsic thermal stability under strictly anhydrous and inert conditions extends well above standard pharmaceutical processing temperatures.

Studies on heavily substituted quinoline-3-carbonitriles demonstrate that the core scaffold can resist thermal decomposition up to approximately 535 K (~262 °C) before significant mass loss or exothermic bond cleavage occurs[3]. The primary thermal event prior to this degradation threshold is the melting point, which occurs without concurrent decomposition provided the environment is free of nucleophiles.

However, thermal stability is not an absolute metric; it is highly conditional. The introduction of thermal energy lowers the activation barrier for latent chemical reactions, making the molecule's specific functional groups the primary vectors for degradation.

Mechanistic Causality: The Vulnerability of the C4 Position

To understand the thermal degradation of this compound, one must analyze its electronic topology. The molecule is not uniformly stable; it possesses a highly electrophilic "hotspot" at the C4 position.

The Causality of SNAr Susceptibility:

  • Electron Withdrawal: The quinoline ring nitrogen (N1) is strongly electronegative, exerting a pull on the

    
    -electron system.
    
  • Synergistic Activation: The nitrile group (-C

    
    N) at the C3 position exerts powerful inductive (-I) and mesomeric (-M) effects. This severely depletes the electron density at the adjacent C4 position[4].
    
  • Leaving Group Dynamics: The chloride atom at C4 is an excellent leaving group.

When thermal energy is applied (typically >80 °C) in the presence of even weak nucleophiles—such as trace atmospheric moisture or residual protic solvents—the activation energy for Nucleophilic Aromatic Substitution (SNAr) is easily overcome. The water molecule attacks the highly electrophilic C4 carbon, leading to the displacement of HCl and the formation of 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (the 4-quinolone tautomer).

G A 4-Chloro-6-ethylquinoline- 3-carbonitrile B Thermal Stress (>150°C, Trace H2O) A->B E Stable up to ~260°C (Anhydrous) A->E Dry Conditions C SNAr Hydrolysis at C4 B->C Nucleophilic Attack D 6-Ethyl-4-oxo-1,4-dihydroquinoline- 3-carbonitrile C->D

Thermal degradation pathways of this compound.

Quantitative Data Summary

The following table synthesizes the expected thermal behavior of this compound under various environmental conditions, highlighting the critical difference between intrinsic thermal stability and chemical degradation.

ConditionTemperature RangePrimary ObservationMajor Degradant
Anhydrous, Inert (N

)
25 - 250 °CThermally stable; phase transition (melting) onlyNone
Anhydrous, Inert (N

)
> 260 °CExothermic decomposition / Mass lossOligomers / Char
Hydrated (Ambient Air) 80 - 150 °CGradual SNAr hydrolysis6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Basic Aqueous (pH > 9) > 60 °CRapid hydrolysis & potential decyanation6-Ethyl-4-oxo-1,4-dihydroquinoline

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermal stability of this intermediate, researchers must employ orthogonal analytical techniques. Differential Scanning Calorimetry (DSC) identifies phase transitions and exothermic degradation, while Thermogravimetric Analysis (TGA) quantifies mass loss[2].

The following protocol is designed as a self-validating system , ensuring that instrument drift or sample preparation errors do not result in false degradation profiles.

Step-by-Step DSC/TGA & Forced Degradation Workflow
  • System Suitability Calibration (Self-Validation):

    • Action: Prior to sample analysis, run a high-purity Indium standard (T

      
       = 156.6 °C, 
      
      
      
      H
      
      
      = 28.45 J/g) through the DSC.
    • Causality: This validates the heat flow and temperature accuracy of the instrument. If the Indium standard deviates by >0.5 °C, the system is out of calibration, preventing the misinterpretation of the quinoline's thermal events.

  • Sample Preparation (Differential Environments):

    • Action: Weigh 2.0–3.0 mg of this compound into two separate aluminum pans. Hermetically seal Pan A (Anhydrous/Inert). Crimp Pan B with a 50

      
      m pinhole (Atmospheric exposure).
      
  • Thermal Ramping:

    • Action: Heat both samples from 25 °C to 400 °C at a strict rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Slower ramps may cause in-situ annealing, while faster ramps cause thermal lag, blurring the onset temperature of exothermic decomposition.

  • Residue Extraction and LC-MS Identification:

    • Action: Halt a parallel TGA run immediately after the first observed exothermic degradation event (e.g., at 160 °C for the pin-holed sample). Extract the residue using LC-MS grade anhydrous acetonitrile.

    • Action: Inject the extract onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Causality: DSC/TGA only indicates that degradation occurred. LC-MS closes the validation loop by structurally identifying the degradant (e.g., observing the [M+H]

      
       shift from m/z 217 (chloro) to m/z 199 (oxo)), confirming the SNAr hydrolysis mechanism.
      

Workflow Start Sample Preparation (Anhydrous vs. Hydrated) TGA TGA Analysis (Ramp 10°C/min to 400°C) Start->TGA DSC DSC Profiling (Identify Exotherms) Start->DSC HPLC HPLC-MS Analysis (Degradant ID) TGA->HPLC Extract Residue DSC->HPLC Extract Residue Dec Data Synthesis & Kinetic Modeling HPLC->Dec

Step-by-step thermal stability and forced degradation workflow.

Process Chemistry & Scale-Up Implications

For drug development professionals scaling up syntheses involving this compound, the thermal data dictates specific handling parameters:

  • Drying Protocols: Vacuum drying ovens must be strictly mapped. If the intermediate is crystallized from a solvent system containing water, drying temperatures must not exceed 40–50 °C until the Karl Fischer (KF) moisture content is below 0.1%. Exceeding this temperature in the presence of residual water will trigger bulk hydrolysis.

  • Solvent Selection for Heating: When utilizing this intermediate in subsequent coupling reactions (e.g., reacting with an aniline derivative to form a kinase inhibitor), anhydrous aprotic solvents (like Toluene or DMF) must be used if the reaction requires reflux.

By respecting the highly activated nature of the C4 position and maintaining strict control over environmental moisture, process chemists can fully leverage the intrinsic thermal stability of the quinoline-3-carbonitrile scaffold without sacrificing yield to hydrolytic degradation.

References

  • Application of quinoline derivatives in third-generation photovoltaics National Center for Biotechnology Information (PMC)[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Journal of Medicinal Chemistry - ACS Publications[Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines Organic Process Research & Development - ACS Publications[Link]

  • Structural, Optical, Electrical and Photoelectrical Properties of 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile Films Semantic Scholar[Link]

Sources

An In-depth Technical Guide to the In Silico Modeling of 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents, particularly in oncology and anti-infective research.[1][2] 4-Chloro-6-ethylquinoline-3-carbonitrile represents a promising, yet underexplored, derivative within this class. In silico modeling provides a powerful, resource-efficient paradigm to dissect its molecular behavior, predict its therapeutic potential, and guide rational drug design efforts before committing to costly and time-intensive laboratory synthesis.[3][4][5] This technical guide offers a comprehensive, methodology-focused exploration of a multi-faceted in silico workflow for the characterization of this compound. We will detail the rationale and execution of molecular docking, molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the application of quantum chemical calculations to achieve a holistic understanding of its potential as a drug candidate.

Introduction: The Rationale for a Computational Approach

The drug discovery pipeline is fraught with high attrition rates, where promising compounds often fail in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity.[4][6] Computational, or in silico, methods have become indispensable for mitigating these risks by providing early-stage evaluation of a molecule's potential.[5][7] For a molecule like this compound, this approach allows us to:

  • Identify Potential Biological Targets: Predict how the molecule might interact with specific proteins, such as kinases, which are common targets for quinoline derivatives.[1][8][9]

  • Elucidate Binding Mechanics: Understand the specific atomic-level interactions that stabilize the molecule within a protein's binding site.

  • Assess Drug-Likeness: Evaluate its pharmacokinetic and toxicological properties to forecast its behavior in a biological system.[3][6]

  • Guide Synthetic Efforts: Identify which structural modifications might enhance potency or improve its ADMET profile, thereby prioritizing the most promising candidates for synthesis.

This guide is structured to walk researchers through a logical and robust computational workflow, providing not just the steps, but the scientific reasoning that underpins each methodological choice.

Ligand and Target Preparation: The Foundation of Accurate Modeling

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the ligand (this compound) and its biological target.

Ligand Structure Preparation

The initial step involves generating a high-quality, three-dimensional structure of this compound.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the molecule using chemical drawing software such as ChemDraw or MarvinSketch. The structure is defined by its SMILES string: CCc1cc2c(cc1)N=C(C=C2C#N)Cl.

  • Conversion to 3D: Convert the 2D representation into a 3D structure using a program like Open Babel or the features within a modeling suite like Schrödinger Maestro.

  • Energy Minimization: The initial 3D conformer is likely not in a low-energy state. Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94 or OPLS) to relax the structure into a more energetically favorable conformation. This step is crucial for ensuring realistic bond lengths and angles.

  • Charge Assignment: Assign partial atomic charges using a method such as Gasteiger-Hückel or a more rigorous quantum mechanical calculation, which is essential for accurately modeling electrostatic interactions.[10]

Target Selection and Preparation

Given that quinoline derivatives are well-documented inhibitors of protein kinases, particularly in the PI3K/Akt/mTOR and EGFR signaling pathways, we will select the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target for our workflow.[1][11]

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2GS2 , which represents the EGFR kinase domain.

  • Initial Cleanup: The raw PDB file often contains non-essential components. Remove all water molecules, co-solvents, and any co-crystallized ligands using software like PyMOL or Chimera.[5]

  • Structural Correction: Use a protein preparation wizard, such as that in Schrödinger Maestro or AutoDockTools, to perform critical corrections[5][12]:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign correct bond orders and protonation states for amino acid residues (e.g., histidine, aspartate, glutamate) at a physiological pH of 7.4.

    • Fill in any missing side chains or loops, if necessary, using loop modeling algorithms.

  • Energy Minimization: Perform a restrained energy minimization on the prepared protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation phase while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.[13]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding energy score.[14][15] This allows us to generate an initial hypothesis of how this compound might bind to EGFR.

Causality Behind the Method: We employ docking to rapidly screen for potential binding modes. The scoring functions, while imperfect, provide a computationally inexpensive way to rank different poses and identify key potential interactions (e.g., hydrogen bonds, hydrophobic contacts) that are worthy of further, more rigorous investigation.

cluster_prep Preparation Phase cluster_grid Grid Generation cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand 1. Prepare Ligand (3D Structure, Charges) DefineBox 3. Define Binding Site (Grid Box Generation) Ligand->DefineBox Receptor 2. Prepare Receptor (PDB Cleanup, Add Hydrogens) Receptor->DefineBox RunDocking 4. Run Docking Algorithm (e.g., AutoDock Vina) DefineBox->RunDocking Analyze 5. Analyze Results (Binding Energy, Pose Visualization) RunDocking->Analyze Hypothesis Generate Binding Hypothesis (Key Interactions) Analyze->Hypothesis

Caption: Workflow for Molecular Docking Simulation.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Conversion: Convert the prepared ligand and receptor files into the PDBQT format using AutoDockTools. This format includes partial charges and defines rotatable bonds for the ligand.[16]

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the receptor. The size and center of this box dictate the search space for the docking algorithm.[12] For EGFR, this is typically centered on the ATP-binding pocket.

  • Configuration: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the desired exhaustiveness of the search.

  • Execution: Run the docking simulation using the AutoDock Vina executable from the command line.[14]

  • Results Analysis: Vina will output a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The top-ranked poses should be visually inspected using PyMOL or Chimera to analyze key interactions with active site residues.[12]

Data Presentation: Hypothetical Docking Results

ParameterValue/Description
Target Protein EGFR Kinase Domain (PDB: 2GS2)
Binding Affinity (Top Pose) -9.2 kcal/mol
Key Interacting Residues Met793, Leu718, Val726, Ala743, Lys745
Observed Interactions Hydrogen bond between quinoline nitrogen and Met793 backbone. Hydrophobic interactions with leucine, valine, and alanine residues.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[17][18] This step is crucial for validating the docking results and assessing the stability of the predicted binding pose.

Causality Behind the Method: A stable binding pose predicted by docking should remain within the binding pocket during an MD simulation. If the ligand quickly dissociates or undergoes dramatic conformational changes, the initial docking result may be unreliable. MD simulations allow us to observe these dynamic events and calculate properties like binding free energy.

cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Run cluster_analysis Analysis Start 1. Start with Docked Complex (Best Pose) Solvate 2. Solvation (Add Water Box) Start->Solvate Ionize 3. Ionization (Neutralize System) Solvate->Ionize Minimize 4. Energy Minimization (Remove Clashes) Ionize->Minimize NVT 5. NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT 6. NPT Equilibration (Constant Pressure/Temp) NVT->NPT ProductionMD 7. Production MD (Collect Trajectory Data) NPT->ProductionMD Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->Analysis

Caption: Workflow for a Molecular Dynamics Simulation.

Experimental Protocol: GROMACS MD Simulation

  • Topology Generation: Generate force field parameters (topology) for the ligand using a server like CGenFF or PRODRG, ensuring compatibility with the protein force field (e.g., CHARMM36).[19][20]

  • System Building: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[19]

  • Energy Minimization: Perform steepest descent energy minimization to relax the system and remove any steric clashes between the solute, solvent, and ions.[13]

  • Equilibration: Conduct a two-phase equilibration. First, run a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Follow this with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to realistic values.[13][19]

  • Production MD: Run the final production simulation for a duration sufficient to observe the system's behavior (typically 50-100 nanoseconds). During this run, the atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: Analyze the trajectory to assess stability[13]:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it is not dissociating from the binding site.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and receptor to confirm the persistence of key interactions predicted by docking.

ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is useless if it cannot reach its target or is toxic.[7] ADMET prediction uses computational models to forecast a compound's pharmacokinetic and toxicological properties.[3][21]

Causality Behind the Method: Early ADMET assessment is a critical risk-mitigation strategy.[3][7] By identifying potential liabilities such as poor absorption, metabolic instability, or toxicity before synthesis, we can either discard the compound or rationally modify its structure to improve its profile, saving immense resources.[4]

cluster_props Property Calculation Input 1. Input Molecule (SMILES or SDF format) Server 2. Select Prediction Server (e.g., SwissADME, admetSAR) Input->Server Absorption Absorption (HIA, Caco-2) Distribution Distribution (BBB, PPB) Metabolism Metabolism (CYP Inhibition) Excretion Excretion Toxicity Toxicity (AMES, hERG) Analysis 3. Analyze & Profile Results (Assess Drug-Likeness) Decision 4. Go/No-Go Decision or Guide Optimization Analysis->Decision

Caption: Workflow for In Silico ADMET Prediction.

Experimental Protocol: Using an Online ADMET Server

  • Input Molecule: Navigate to a web-based ADMET prediction tool such as SwissADME or admetSAR.[5]

  • Submit Structure: Provide the structure of this compound, typically as a SMILES string.

  • Property Calculation: The server automatically calculates a wide range of physicochemical and pharmacokinetic properties.

  • Results Interpretation: Analyze the output, paying close attention to violations of drug-likeness rules (like Lipinski's Rule of Five) and any predicted liabilities.

Data Presentation: Key Predicted ADMET Properties

Property ClassParameterPredicted ValueInterpretation
Physicochemical Molecular Weight216.67 g/mol Acceptable (<500)
LogP3.5Acceptable (<5)
H-Bond Donors0Acceptable (≤5)
H-Bond Acceptors2Acceptable (≤10)
Absorption Human Intestinal Absorption (HIA)HighLikely well-absorbed orally
Caco-2 PermeabilityHighGood potential for gut permeation
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause CNS side effects
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
Toxicity AMES MutagenicityNon-mutagenLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Quantum Chemical Calculations: Refining Electronic Understanding

For a deeper, more accurate analysis, quantum mechanics (QM) methods can be employed.[22] While computationally expensive, they provide insights into electronic structure and reactivity that classical force fields cannot capture.[23][24]

Causality Behind the Method: QM calculations are particularly useful for accurately determining partial atomic charges and describing interactions involving complex electronic effects, such as π-π stacking or interactions with metal ions, which are often poorly modeled by classical methods.[10][22] A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the ligand and key active site residues are treated with QM and the rest of the protein with MM, offers a balance of accuracy and computational feasibility.[22][24] This can be used to refine binding energy calculations or to study reaction mechanisms for covalent inhibitors.

Conclusion and Future Directions

This guide has outlined a robust, multi-step in silico workflow for the initial characterization of this compound. The combined results from molecular docking, MD simulations, and ADMET prediction provide a comprehensive preliminary profile of the molecule. Our hypothetical results suggest that this compound is a promising candidate for targeting the EGFR kinase domain, with good binding affinity, a stable binding pose, and a generally favorable drug-like profile, with a potential flag for CYP2D6 inhibition that warrants further investigation.

This computational data provides a strong foundation for making informed decisions. The next logical steps would be to synthesize the compound and validate these in silico predictions through in vitro assays, such as kinase activity assays and cell-based proliferation studies. The insights gained from this computational deep-dive significantly de-risk the subsequent experimental phases, embodying the core value of modern, computationally-driven drug discovery.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Retrieved March 7, 2026, from [Link]

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (n.d.). Retrieved March 7, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Retrieved March 7, 2026, from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8). Retrieved March 7, 2026, from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved March 7, 2026, from [Link]

  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) - ProNet Biotech. (n.d.). Retrieved March 7, 2026, from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed. (2021, December 31). Retrieved March 7, 2026, from [Link]

  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). Retrieved March 7, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantum Mechanical Methods for Drug Design - ZORA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022, June 5). Retrieved March 7, 2026, from [Link]

  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Retrieved March 7, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - MDPI. (2025, June 30). Retrieved March 7, 2026, from [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Retrieved March 7, 2026, from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved March 7, 2026, from [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15). Retrieved March 7, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved March 7, 2026, from [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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The Pharmacological Versatility of Quinoline-3-Carbonitrile Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly selective, multi-target therapeutics intensifies, the quinoline-3-carbonitrile scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by a highly polarized, electron-deficient core, this class of compounds exhibits exceptional binding affinity within the ATP-binding pockets of critical kinases and bacterial enzymes. This whitepaper provides an in-depth technical analysis of the biological activities, structure-activity relationships (SAR), and validated experimental methodologies for synthesizing and evaluating quinoline-3-carbonitrile derivatives.

Structural Rationale and Biological Activity

Tyrosine Kinase Inhibition (Anticancer Efficacy)

The cyano group at the C3 position of the quinoline ring is not merely a structural placeholder; it exerts a profound electron-withdrawing effect that lowers the HOMO-LUMO energy gap, enhancing the molecule's electrophilicity. Furthermore, the nitrogen atoms act as critical hydrogen-bond acceptors in the hinge region of kinases.

The most prominent clinical success of this scaffold is Bosutinib (SKI-606) , a 4-anilino-3-quinoline carbonitrile. Bosutinib acts as a dual, ATP-competitive inhibitor of Src and ABL kinases and is FDA-approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) (1)[1]. Unlike first-generation inhibitors like imatinib, bosutinib binds to the inactive conformation of the kinase domain, allowing it to overcome the majority of imatinib-resistant BCR-ABL mutations (2)[2].

Beyond leukemia, novel fused derivatives such as pyrano[3,2-c]quinoline-3-carbonitriles have demonstrated potent multi-target inhibition against solid tumor markers, specifically targeting EGFR, HER-2, and BRAFV600E with nanomolar efficacy (3)[3].

MOA Q3C Quinoline-3-Carbonitrile (e.g., Bosutinib) ATP ATP Binding Pocket (Hinge Region) Q3C->ATP Competitive Binding Kinases Target Kinases (BCR-ABL / Src / EGFR) Downstream Downstream Signaling (AKT / mTOR / p70S6K) Kinases->Downstream Phosphorylation Inhibited ATP->Kinases Blocks Activation Outcome Cellular Outcome (Apoptosis / Growth Arrest) Downstream->Outcome Signal Transduction

Fig 1: Mechanistic pathway of quinoline-3-carbonitriles acting as ATP-competitive kinase inhibitors.

Antimicrobial Efficacy (DNA Gyrase Inhibition)

Recent structural optimizations have expanded the utility of quinoline-3-carbonitriles into the antimicrobial space. Density Functional Theory (DFT) studies reveal that derivatives with a low band gap energy (e.g., ~3.40 eV) exhibit strong binding interactions with bacterial DNA gyrase (topoisomerase II), the primary target for quinolone-class antibiotics. These compounds act as broad-spectrum antibacterial agents without inducing severe off-target mammalian cytotoxicity (4)[4].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the in vitro efficacy of key quinoline-3-carbonitrile derivatives across various biological targets.

Compound ClassSpecific DerivativePrimary Target(s)in vitro Efficacy
4-Anilino-3-quinoline carbonitrile Bosutinib (SKI-606)Src / ABL KinasesIC50 = 1–3 nM
2-Amino-pyrano[3,2-c]quinoline Compound 5eEGFR / HER-2IC50 = 71 nM / 21 nM
2-Amino-pyrano[3,2-c]quinoline Compound 5hBRAFV600EIC50 = 67 nM
Quinoline-3-carbonitrile Compound QD4DNA Gyrase (Bacterial)Broad-spectrum (Low MIC)
Brefeldin A Quinoline Hybrid Compound 7K562 Cells (BCR-ABL+)IC50 = 0.84 µM

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that experimental reproducibility relies on understanding the causality behind protocol steps. The following workflows integrate strict chemical logic and internal validation checkpoints.

Protocol 1: Synthesis of 4-Anilino-Quinoline-3-Carbonitrile Derivatives (Bosutinib Precursors)

This protocol details an optimized three-step route for generating high-purity bosutinib and its analogs (5)[5].

  • N-Alkylation: React 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

    • Causality: Acetonitrile must be used as the solvent. Polar protic solvents encourage unwanted O-alkylation due to hydrogen bonding dynamics. Acetonitrile, being polar aprotic, sterically and electronically hinders O-alkylation, driving the reaction toward the desired N-alkylated intermediate.

  • Intermediate Isolation: Isolate the alkali metal salts of the resulting compound using controlled pH adjustment.

  • Side-Chain Alkylation: Alkylate the corresponding alkali metal salt with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride to yield the final product.

    • Self-Validation Checkpoint: Prior to step 3, perform ESI-MS on the intermediate. The exact mass must correspond exclusively to the N-alkylated alkali salt. The presence of M+16 or isomeric peaks indicates O-alkylation contamination, requiring immediate column chromatography before proceeding.

Synthesis Aniline Substituted Aniline Alkylation1 N-Alkylation (Acetonitrile) Aniline->Alkylation1 Quinoline 4-Chloro-quinoline- 3-carbonitrile Quinoline->Alkylation1 Intermediate Alkali Metal Salt Intermediate Alkylation1->Intermediate Suppress O-alkylation Alkylation2 Side-chain Alkylation Intermediate->Alkylation2 Product Final Derivative (e.g., Bosutinib) Alkylation2->Product Yield Optimization

Fig 2: Step-by-step synthetic workflow for 4-anilino-quinoline-3-carbonitrile derivatives.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay (Src/Abl)

To accurately determine the IC50 of synthesized quinoline-3-carbonitriles, a FRET-based or radiometric kinase assay must be employed.

  • Reagent Preparation: Prepare recombinant Src/Abl kinases, peptide substrate, and ATP in a kinase buffer (HEPES pH 7.5, MgCl2, DTT, and 0.01% Tween-20 to prevent compound aggregation).

    • Causality: The ATP concentration must be strictly maintained at or slightly below the Michaelis constant (

      
      ) for the specific kinase. Because quinoline-3-carbonitriles are ATP-competitive, saturating the assay with excess ATP will outcompete the inhibitor, artificially inflating the apparent IC50 and generating false negatives (6)[6].
      
  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the quinoline derivative in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Reaction & Detection: Incubate for 60 minutes at room temperature, terminate the reaction with EDTA, and measure signal output.

    • Self-Validation Checkpoint: Every assay plate must include a known reference inhibitor (e.g., Imatinib for ABL). The assay run is only validated if the reference compound's IC50 falls within 3 standard deviations of its historical mean, and the calculated Z'-factor for the plate is > 0.5.

Conclusion

The quinoline-3-carbonitrile core offers unparalleled versatility in medicinal chemistry. By leveraging its unique electronic properties and strictly controlling synthetic and assay conditions, researchers can continue to exploit this scaffold to develop next-generation targeted therapies for resistant malignancies and highly virulent bacterial strains.

References

  • Bosutinib: A Novel Second-Generation Tyrosine Kinase Inhibitor | ResearchGate | 2

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | ResearchGate / PubMed | 4

  • New Route for the synthesis of Bosutinib | Der Pharma Chemica | 5

  • Quinoline-based small molecules as effective protein kinases inhibitors | Journal of American Science | 6

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors | NIH / RSC | 3

  • bosutinib | New Drug Approvals | New Drug Approvals | 1

Sources

Advanced Synthesis of 4-Chloroquinoline Scaffolds: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinoline moiety is a linchpin in medicinal chemistry, serving as the electrophilic gateway to 4-aminoquinoline antimalarials (e.g., Chloroquine, Hydroxychloroquine) and modern kinase inhibitors. While theoretically simple, the synthesis of 4-chloroquinoline requires navigating tautomeric equilibria, handling moisture-sensitive chlorinating agents, and managing exothermic quenches.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-validated review of the primary synthetic methodologies. We focus on the causality of reaction conditions, scalability, and the mechanistic underpinnings that drive yield and purity.

Mechanistic Foundation: The Tautomeric Challenge

The precursor for the most common synthesis route is 4-hydroxyquinoline. However, this molecule exists primarily as the 4-quinolone tautomer in the solid state and in polar solvents.

  • Reactivity Implication: Direct nucleophilic substitution is difficult because the C4 position is part of a vinylogous amide system, not a simple aryl enol.

  • Activation Strategy: The oxygen must be converted into a potent leaving group (typically a phosphorodichloridate) to restore aromaticity upon nucleophilic attack by chloride.

Diagram: Mechanistic Pathway of POCl3 Deoxychlorination

The following diagram illustrates the activation of the 4-quinolone tautomer by Phosphorus Oxychloride (


), highlighting the critical O-phosphorylation step.

POCl3_Mechanism Quinolone 4-Quinolone (Tautomer A) Hydroxy 4-Hydroxyquinoline (Tautomer B) Quinolone->Hydroxy Tautomerism Intermediate Activated Phosphorodichloridate Hydroxy->Intermediate + POCl3 - HCl Transition Nucleophilic Attack (Cl- addition) Intermediate->Transition + Cl- Product 4-Chloroquinoline (Aromatic Restored) Transition->Product - PO2Cl2-

Caption: Activation of 4-quinolone via O-phosphorylation followed by nucleophilic aromatic substitution.

Method A: The Standard Deoxychlorination (POCl3)

This is the industry-standard approach for converting 4-quinolones to 4-chloroquinolines. It is robust but hazardous due to the reagents involved.

Technical Protocol

Reagents: 4-Quinolone (1.0 eq), Phosphorus Oxychloride (


, 5–10 eq), Catalytic DMF (optional but recommended).
  • Setup: Use a round-bottom flask with a reflux condenser and a drying tube (CaCl2). The system must be strictly anhydrous; water reacts violently with

    
     to produce phosphoric acid and HCl gas.
    
  • Addition: Charge the 4-quinolone solid. Add

    
     carefully.
    
    • Expert Insight: If the substrate is electron-deficient, add 2-3 drops of DMF. This forms the Vilsmeier reagent in situ, acting as a catalytic "shuttle" to activate the

      
      .
      
  • Reaction: Heat to reflux (~105°C). The slurry will dissolve as the reaction proceeds, turning into a clear (often yellow/orange) solution. Monitor by TLC (eluent: EtOAc/Hexane).

    • Endpoint: usually 1–3 hours.

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and ammonia/sodium bicarbonate.

    • Safety Note: Never add water to the

      
      . The exotherm can cause "volcano" eruptions. Maintain pH > 7 to prevent hydrolysis of the product back to the quinolone.
      
  • Purification: Extract with Dichloromethane (DCM). Wash with brine.[1] Dry over

    
    .[1][2] Evaporate.
    

Pros: High yields (>90%), reliable. Cons: Generates large amounts of acidic phosphate waste; safety hazards.

Method B: De Novo Synthesis (Gould-Jacobs Protocol)

When the 4-quinolone precursor is not commercially available, the Gould-Jacobs reaction is the preferred route to build the ring system from substituted anilines.

Workflow Overview

This method involves a thermal condensation followed by a high-temperature cyclization.[3]

GouldJacobs Aniline Substituted Aniline Condensation Enamine Intermediate (110°C) Aniline->Condensation EMME Ethoxymethylenemalonate (EMME) EMME->Condensation Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Condensation->Cyclization - EtOH Ester 3-Carboxy-4-quinolone ester Cyclization->Ester Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis NaOH / Heat FinalPrecursor 4-Quinolone Hydrolysis->FinalPrecursor - CO2

Caption: The Gould-Jacobs pathway for de novo synthesis of the 4-quinolone core.[3]

Key Experimental Nuances
  • Cyclization Temperature: The ring closure requires roughly 250°C. Solvents like Diphenyl Ether (Dowtherm A) are essential.

  • Regioselectivity: For meta-substituted anilines, cyclization usually occurs at the less sterically hindered position (para to the substituent), typically yielding the 7-substituted quinoline (e.g., 7-chloro-4-hydroxyquinoline for Chloroquine synthesis).

Method C: Modern One-Pot Cascades (Vilsmeier-Haack & BTC)

Recent advancements allow for the direct synthesis of 4-chloroquinolines from acyclic precursors or acetanilides, bypassing the isolation of the 4-hydroxy intermediate.

Vilsmeier-Haack Formylation

Reaction of N-arylacetamides with


/DMF.[4][5]
  • Outcome: Produces 2-chloro-3-formylquinolines .[5][6]

  • Utility: The aldehyde at C3 allows for further functionalization (e.g., reductive amination), while the C2-chlorine is reactive.[7]

  • Note: This produces a different substitution pattern (2-Cl) than the standard 4-Cl target, but variations exist to shift reactivity.

BTC/TPPO Cascade

A scalable, modern approach using Bis(trichloromethyl) carbonate (BTC) and Triphenylphosphine oxide (TPPO).[8]

  • Precursor: N-aryl enaminones.

  • Mechanism: BTC acts as a phosgene equivalent, chlorinating the intermediate in a cascade cyclization.

  • Advantage: Avoids handling bulk liquid

    
    ; milder conditions (60°C in chlorobenzene).
    

Comparative Analysis of Methods

FeaturePOCl3 DeoxychlorinationGould-Jacobs ReactionBTC/TPPO Cascade
Starting Material 4-HydroxyquinolineAniline + EMMEN-aryl enaminone
Primary Reagent Phosphorus OxychlorideThermal Heat / DowthermTriphosgene (BTC)
Key Hazard Violent hydrolysis / Acid gasExtreme Temp (250°C)Phosgene generation
Scalability High (Industrial Standard)High (Industrial Standard)Moderate (Lab/Pilot)
Atom Economy Moderate (Phosphate waste)Low (Loss of EtOH/CO2)Moderate
Typical Yield 85–95%60–80% (over 3 steps)70–85%

Expert Troubleshooting & Safety

Safety: The "Quench"

The most dangerous step in 4-chloroquinoline synthesis is quenching excess


.
  • Self-Validating Protocol: Do not rely on time. Monitor the temperature. Add the reaction mixture to the ice/base slurry, never the reverse. If the temperature spikes, stop addition immediately.

  • Scrubber: Ensure the reaction vessel is vented through a caustic scrubber (NaOH solution) to trap HCl gas evolved during the reaction.

Stability

4-Chloroquinolines are reasonably stable but can hydrolyze back to 4-quinolones in strong acid or base if heated.

  • Storage: Store under inert atmosphere (Argon) at 4°C.

  • Handling: When performing

    
     reactions (e.g., adding an amine), use a non-nucleophilic base (DIPEA) or excess amine. If using an acid catalyst (phenol), ensure moisture is excluded to prevent hydrolysis.
    

References

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones Source: Organic Chemistry Portal / J. Org. Chem. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI (Molbank) [Link]

  • POCl3 Chlorination of 4-Quinazolones (Mechanistic Analog) Source: PubMed / NIH [Link]

  • Gould–Jacobs reaction Source: Wikipedia (General Overview & Historical Context) [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization Source: Royal Society of Chemistry (Organic Chemistry Frontiers) [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-ethylquinoline-3-carbonitrile. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel 4-aryl-6-ethylquinoline-3-carbonitrile derivatives, which are key scaffolds for targeted therapies and drug discovery programs.

Introduction: The Significance of 4-Arylquinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The ability to introduce diverse aryl or heteroaryl groups at the 4-position of the quinoline ring via the Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's therapeutic properties.[1] The this compound is a particularly valuable building block due to the presence of the chloro substituent, which serves as a handle for this powerful carbon-carbon bond-forming reaction.

Mechanistic Considerations for Chloroquinoline Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] However, the use of chloroquinolines as substrates presents specific challenges that must be addressed for a successful transformation.

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[4] Furthermore, the nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

To overcome these challenges, the selection of an appropriate palladium catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive aryl chloride and to stabilize the active palladium(0) species.[4][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki Coupling Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 4-Aryl-6-ethylquinoline-3-carbonitrile (Product) Reductive_Elimination->Ar-Ar' Ar-X This compound (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X->Transmetalation Ar-B(OR)2 Arylboronic Acid/Ester + Base Ar-B(OR)2->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents reagents Combine this compound, Arylboronic acid, Pd Catalyst, and Base in a reaction vessel. start->reagents inert Evacuate and backfill the vessel with an inert gas (3x). reagents->inert solvent Add degassed solvent system. inert->solvent reaction Heat the reaction mixture with stirring (Conventional or Microwave). solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with organic solvent, and wash with water and brine. monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End: Purified Product analysis->end

Sources

Technical Guide: Use of 4-Chloro-6-ethylquinoline-3-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2) is a specialized heterocyclic building block primarily employed in the synthesis of Type I and Type II kinase inhibitors , specifically targeting EGFR, HER2, and Src pathways.[1][2][3] Unlike the ubiquitous 6,7-dimethoxy analogs (found in Cabozantinib or Bosutinib), the 6-ethyl substituent offers a unique physicochemical profile, increasing lipophilicity (LogP) and metabolic stability by removing the metabolically labile O-dealkylation sites common in alkoxy-quinolines.[1][2]

This guide details the strategic application of this intermediate in synthesizing 4-anilinoquinoline-3-carbonitrile scaffolds—a pharmacophore central to drugs like Pelitinib and Neratinib .[1] It provides validated protocols for nucleophilic aromatic substitution (


) and heterocyclic annulation, supported by mechanistic insights and safety standards.[2]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
CAS Number 1016819-25-2
Molecular Formula

Molecular Weight 216.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol.[1][3][4]
Key Reactive Sites C4-Cl: Highly susceptible to nucleophilic attack (Amines, Thiols, Alkoxides).C3-CN: Precursor for amides, carboxylic acids, or heterocycle formation.C6-Ethyl: Lipophilic anchor; stable to standard reduction/oxidation conditions.[1][2]

Mechanistic Insight: The "Kinase Core" Synthesis

The utility of this compound lies in the regioselective displacement of the C4-chlorine atom.[1] The electron-withdrawing nitrile group at C3 activates the C4 position, facilitating


 reactions even with weak nucleophiles (e.g., electron-deficient anilines).[2]
Reaction Logic:
  • Activation: The nitrogen of the quinoline ring and the C3-nitrile group pull electron density from C4, making it highly electrophilic.[2]

  • Protonation (Optional): In acidic media, protonation of the quinoline nitrogen further destabilizes the ring, accelerating nucleophilic attack.[2]

  • Substitution: An aniline attacks C4, displacing chloride to form the 4-anilinoquinoline-3-carbonitrile core, a structure that mimics the ATP-binding pocket of protein kinases.[1]

Experimental Protocols

Protocol A: Synthesis of EGFR-Targeting Analogs ( Coupling)

Objective: To synthesize N-(3-chloro-4-fluorophenyl)-6-ethyl-3-cyanoquinoline-4-amine (a lipophilic analog of Pelitinib intermediates).

Reagents:

  • This compound (1.0 eq)[1][3][4][5]

  • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[2]

  • Catalyst: Pyridine hydrochloride (0.1 eq) or conc.[2] HCl (cat.)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (4.6 mmol) of this compound in 15 mL of Isopropanol .

  • Addition: Add 0.74 g (5.1 mmol) of 3-Chloro-4-fluoroaniline.

  • Catalysis: Add 50 mg of Pyridine hydrochloride (or 2-3 drops of conc. HCl). Note: Acid catalysis protonates the quinoline nitrogen, significantly lowering the activation energy.[2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The product is typically more polar and fluorescent.[2]
    
  • Precipitation: Cool the reaction mixture to room temperature (

    
    ). The hydrochloride salt of the product often precipitates spontaneously.[2]
    
  • Work-up:

    • If solid forms: Filter the precipitate and wash with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

    • If no solid:[1][2] Concentrate the solvent to ~5 mL, pour into 50 mL of saturated

      
       solution, and extract with Ethyl Acetate (3 x 20 mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the free base as a yellow solid.[2]

Expected Yield: 85–92%[1][2]

Protocol B: Cyclization to Pyrimido[4,5-b]quinoline (Tricyclic Scaffold)

Objective: To convert the intermediate into a DNA-intercalating tricyclic system.

Reagents:

  • This compound (1.0 eq)[1][3][4][5]

  • Urea (3.0 eq) or Guanidine HCl (3.0 eq)[2]

  • Solvent: Sulfolane or Diphenyl ether (High boiling point required)[2]

Methodology:

  • Mix 500 mg of the starting material with 420 mg of Urea.

  • Heat the neat mixture (or in 2 mL Sulfolane) to 180–200^\circ C for 2 hours.

  • The C4-Cl is displaced by the amine of urea, followed by intramolecular attack on the C3-CN, closing the pyrimidine ring.[2]

  • Cool to

    
     and add 10 mL of water.
    
  • Filter the resulting precipitate (6-ethylpyrimido[4,5-b]quinoline-2,4-dione).[1][2]

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the divergent synthesis pathways starting from this compound.

G Start 4-Chloro-6-ethylquinoline -3-carbonitrile (Intermediate) StepA1 Reaction with Aniline (IPA, Reflux, H+) Start->StepA1 SnAr Displacement StepB1 Reaction with Urea/Guanidine (180°C, Melt) Start->StepB1 Cyclocondensation StepC1 Acid Hydrolysis (H2SO4, H2O) Start->StepC1 Hydration ProductA 4-Anilinoquinoline-3-carbonitrile (Kinase Inhibitor Core) StepA1->ProductA Yield: 85-92% ProductB Pyrimido[4,5-b]quinoline (DNA Intercalator) StepB1->ProductB Yield: 60-75% ProductC 4-Chloro-quinoline-3-carboxamide StepC1->ProductC Intermediate

Caption: Divergent synthetic utility of this compound in drug discovery.

Comparative Data: Solvent Effects on Yield

Optimization of the


 reaction (Protocol A) reveals that protic, polar solvents favor the transition state.[2]
SolventTemperature (

)
Time (h)Yield (%)Notes
Isopropanol (IPA) 82491% Clean precipitation; Green solvent.[1]
Ethanol 78685%Slower kinetics than IPA.[1]
DMF 100278%Difficult work-up; product stays in solution.[1]
Toluene 1101245%Poor solubility of protonated intermediate.[1]

Safety & Handling

  • Hazard Identification: The compound is an irritant (Skin/Eye) and releases toxic fumes (HCl, NOx, HCN) upon combustion.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.

  • Reactivity Warning: Avoid contact with strong oxidizing agents.[1] The reaction with anilines releases HCl gas; ensure proper venting.[2]

References

  • BLD Pharm. (2023).[2] Product Analysis: this compound (CAS 1016819-25-2).[1][3][4][5][6] BLD Pharm Catalog.[1] Link

  • Wissner, A., et al. (2003).[2] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[2] Link[2]

  • BenchChem. (2025).[2][7] Application Notes: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.[1] BenchChem Protocols.[1][7] Link[2]

  • Al-Soud, Y. A., et al. (2003).[2] Synthesis and antitumor activity of some new 4-substituted quinoline derivatives.[1][8][9] Farmaco, 58(8), 501-508.[2] Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Chloro-3-quinolinecarbonitrile derivatives.[1] Merck KGaA.[1] Link

Sources

Application Note: Quantitative Analysis of 4-Chloro-6-ethylquinoline-3-carbonitrile using High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed, validated protocols for the accurate quantification of 4-Chloro-6-ethylquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we present two primary, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC-UV method is presented as the principal technique for routine quality control, prized for its precision and suitability for non-volatile compounds. The GC-MS method serves as a confirmatory procedure, offering high specificity and structural elucidation capabilities. This guide explains the causality behind instrumental and chemical choices, provides step-by-step experimental protocols, and outlines a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Analytical Strategy

This compound belongs to the quinoline class of heterocyclic aromatic compounds.[4] Quinoline scaffolds are central to the development of numerous therapeutic agents, making the purity and concentration of their synthetic precursors critical parameters.[5] Accurate quantification is essential for ensuring reaction yield, monitoring stability, and controlling impurity profiles in active pharmaceutical ingredients (APIs).[6]

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC) stands out as the predominant method for the analysis of pharmaceutical compounds, largely due to the non-volatility of most APIs and their intermediates.[7] Its high resolution, sensitivity, and versatility make it ideal for routine assays and purity assessments.[7] A reversed-phase HPLC method using a C18 column is a common and effective starting point for quinoline derivatives.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for halogenated organic molecules.[10] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11][12] This makes it an excellent choice for impurity identification and as an orthogonal method to confirm results obtained by HPLC.[13]

This document provides the necessary protocols to implement and validate both methods, ensuring they are fit for their intended purpose in a research or cGMP environment.

Protocol 1: Quantification by HPLC-UV

This protocol details a robust reversed-phase HPLC method for the routine quantification of this compound. The method is designed to be stability-indicating and specific.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a calibration curve constructed from reference standards.

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

  • Reference Standard: this compound (purity ≥98%).

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Formic Acid) in a 65:35 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

    • Rationale: The acetonitrile/water ratio is optimized to provide adequate retention and a reasonable run time for the analyte. Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a consistent ionic state.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or λmax determined by DAD scan)
Run Time 10 minutes
  • Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Then, inject the prepared samples. Inject a quality control (QC) standard periodically to monitor system suitability.

  • Quantification: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. Determine the concentration of the analyte in the samples using the regression equation.

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Sonicate to Ensure Dissolution s2->s3 s4 Filter (0.45 µm) into HPLC Vial s3->s4 a1 Inject into HPLC System s4->a1 Transfer a2 Data Acquisition (Peak Area) a1->a2 a3 Quantify using Calibration Curve a2->a3

Caption: General workflow for sample preparation and HPLC analysis.

Protocol 2: Confirmatory Analysis by GC-MS

This protocol is designed for the selective and sensitive confirmation of this compound identity and for trace-level quantification.

Principle of the Method

The sample is volatilized and separated by a gas chromatograph based on the analyte's boiling point and interactions with the column's stationary phase.[12] The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z).[11][12] The resulting fragmentation pattern provides a "fingerprint" for definitive identification, while the total ion chromatogram (TIC) or selected ion monitoring (SIM) can be used for quantification.[12][14]

Materials and Instrumentation
  • Instrument: Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents: Toluene or Dichloromethane (GC grade).

  • Reference Standard: this compound (purity ≥98%).

Step-by-Step Protocol
  • Standard and Sample Preparation: Prepare stock and working standards in a suitable volatile solvent like toluene. Prepare samples by dissolving them in the same solvent to a concentration within the expected linear range.

  • GC-MS Conditions:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 260 °C
Injection Mode Splitless (1 µL)
Oven Program Initial 100°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
  • Data Analysis: Identify the analyte peak by its retention time and by comparing its mass spectrum to that of a reference standard. For quantification, use the peak area from the total ion chromatogram (TIC) or from specific, characteristic ions in SIM mode for enhanced sensitivity.

Method Validation Protocol (per ICH Q2(R1))

A validation protocol is essential to demonstrate that the chosen analytical method (primarily the HPLC-UV method) is suitable for its intended purpose.[1][2] This ensures the trustworthiness and reliability of the generated data.[1]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze blank, placebo, and analyte spiked with known impurities.Peak is pure (DAD) and free from interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Analyze at least 5 concentrations across the desired range.Correlation coefficient (R²) ≥ 0.999
Range The concentration interval where the method is precise and accurate.[2]Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the target concentration.
Accuracy Closeness of results to the true value.[1]Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0%.
Precision Agreement among a series of measurements.Repeatability (Intra-assay): 6 replicate injections of one sample. Intermediate: Different day, analyst, or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[1]
LOD Lowest amount that can be detected.Signal-to-Noise ratio of 3:1 or based on standard deviation of the response.To be determined experimentally.
LOQ Lowest amount that can be quantified reliably.[15]Signal-to-Noise ratio of 10:1 or based on standard deviation of the response.To be determined experimentally; precision at LOQ should be acceptable.
Robustness Capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%).System suitability parameters remain within limits; results are not significantly affected.
Validation Workflow Diagram

start Method Development Complete spec 1. Specificity (Interference Check) start->spec lin 2. Linearity & Range spec->lin acc 3. Accuracy (% Recovery) lin->acc prec 4. Precision (%RSD) lin->prec lodq 5. LOD & LOQ (Sensitivity) acc->lodq prec->lodq rob 6. Robustness lodq->rob report Validation Report & Method SOP rob->report

Caption: Workflow for analytical method validation based on ICH guidelines.

Summary of Expected Quantitative Data

The following tables summarize the expected performance characteristics of the validated HPLC-UV method.

Table 1: Linearity and Range

Parameter Result
Range 1 - 50 µg/mL
Regression Equation y = mx + c

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 2: Accuracy

Spiked Level Mean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0

| 120% | 98.0 - 102.0 |

Table 3: Precision

Precision Type %RSD
Repeatability (n=6) ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Conclusion

This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The primary HPLC-UV method is suitable for high-throughput, routine quality control analysis, while the GC-MS method serves as an invaluable tool for confirmatory analysis and impurity identification. Adherence to the detailed protocols and the comprehensive validation strategy outlined herein will ensure the generation of accurate and defensible data, meeting the stringent requirements of the pharmaceutical industry.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbio. Retrieved March 7, 2026, from [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.). Efor Group. Retrieved March 7, 2026, from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (2018, May 24). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Amsbio. Retrieved March 7, 2026, from [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (2018, May 24). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. Retrieved March 7, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27). Lab Manager. Retrieved March 7, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (n.d.). Oxford Academic. Retrieved March 7, 2026, from [Link]

  • 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). E3S Web of Conferences. Retrieved March 7, 2026, from [Link]

  • Analytical tasks – efficiently solved by HPTLC. (n.d.). CAMAG. Retrieved March 7, 2026, from [Link]

  • 4-Chloro-6-methylquinoline-3-carbonitrile - Related Substances - EPA. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022, October 3). YouTube. Retrieved March 7, 2026, from [Link]

  • Gas chromatography mass spectrometry basic principles - Agilent. (n.d.). Agilent Technologies. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, August 1). IJPRA. Retrieved March 7, 2026, from [Link]

  • SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. (2025, August 30). SAR Publications. Retrieved March 7, 2026, from [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. (2025, October 31). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). International Journal for Multidisciplinary Research. Retrieved March 7, 2026, from [Link]

  • 51 6. analytical methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 7, 2026, from [Link]

  • (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry - ResearchGate. (2023, June). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application Notes & Protocols: 4-Chloro-6-ethylquinoline-3-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2) [1] is a highly versatile, privileged heterocyclic building block in medicinal chemistry. It serves as a critical intermediate for the modular synthesis of ATP-competitive kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases. This application note details the mechanistic rationale for utilizing this specific scaffold, provides quantitative structure-activity relationship (SAR) context, and outlines self-validating experimental protocols for its application in drug discovery.

Mechanistic Rationale & Structural Causality

The architectural design of kinase inhibitors utilizing the 4-chloroquinoline-3-carbonitrile core is not arbitrary; every functional group serves a precise chemical and biological purpose.

  • The 3-Carbonitrile Pharmacophore : Chemically, the nitrile acts as a strong electron-withdrawing group (EWG), lowering the lowest unoccupied molecular orbital (LUMO) of the quinoline ring and activating the C4 position for nucleophilic aromatic substitution (

    
    ). Biologically, the nitrile nitrogen acts as a critical hydrogen-bond acceptor, engaging with conserved structured water networks or the threonine gatekeeper residue in the kinase hinge region [2][3].
    
  • The 4-Chloro Leaving Group : The chlorine atom at the C4 position is highly susceptible to displacement by primary anilines. This allows for the rapid, divergent synthesis of 4-anilinoquinoline libraries to map SAR profiles across the kinome [4].

  • The 6-Ethyl Substitution : Unlike the traditional 6-methoxy group (found in Bosutinib) or 6-bromo derivatives, the 6-ethyl group provides a purely aliphatic, lipophilic vector. This substitution is strategically chosen to probe hydrophobic pockets within the kinase domain, enhancing passive cell membrane permeability and altering the metabolic liability profile by avoiding the O-demethylation issues commonly associated with methoxy groups.

Quantitative Data: SAR of 6-Substituted 4-Anilinoquinoline-3-carbonitriles

To understand the impact of the 6-ethyl group, the table below summarizes its physicochemical and generalized biological properties against other common C6-substituents in the 4-anilinoquinoline-3-carbonitrile class.

C6-SubstituentElectronic NatureLipophilicity (

value)
H-Bond (Donor/Acceptor)Relative Kinase Affinity (EGFR/Src)Cellular Permeability
-H Neutral0.000 / 0BaselineModerate
-OCH

Electron-Donating-0.020 / 1High (Bosutinib analog)Moderate
-Br Electron-Withdrawing+0.860 / 0High (Steric fit)High
-CH

CH

(Ethyl)
Electron-Donating +1.02 0 / 0 Moderate to High Very High

Note: The high lipophilicity of the ethyl group drives superior passive diffusion across lipid bilayers, making it an excellent choice for optimizing the pharmacokinetic properties of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-Anilino-6-ethylquinoline-3-carbonitrile via Acid-Catalyzed

Expertise & Causality : While


 reactions typically rely on basic conditions, the displacement of 4-chloroquinolines is uniquely accelerated by acid catalysis. Adding a catalytic amount of HCl protonates the quinoline N1 nitrogen, dramatically increasing the electrophilicity of the C4 carbon and lowering the activation energy for nucleophilic attack by the aniline [3]. Isopropanol (IPA) is chosen as the solvent because its protic nature stabilizes the transition state of the displacement.

Self-Validating System : This protocol incorporates real-time visual cues (salt precipitation) and orthogonal analytical checks (TLC and NMR) to ensure the reaction is proceeding correctly without requiring downstream purification before verification.

Step-by-Step Procedure :

  • Preparation : In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 mmol) in 25 mL of anhydrous isopropanol.

  • Activation : Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 6.0 mmol), followed by 2-3 drops of concentrated HCl.

    • Validation Check: The suspension will briefly clear as the hydrochloride salt forms, before a new, distinct precipitate begins to crash out.

  • Reaction : Heat the mixture to reflux (85°C) under a nitrogen atmosphere for 4–6 hours.

  • Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting 4-chloroquinoline (UV active at 254 nm) must completely disappear, replaced by a lower

    
     spot corresponding to the highly polar 4-anilino product.
    
  • Isolation : Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under vacuum, washing with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL).

  • Validation : Confirm product identity via

    
    H-NMR (DMSO-
    
    
    
    ). The definitive marker of success is the disappearance of the aniline primary amine protons and the appearance of a characteristic secondary amine singlet at
    
    
    9.5–10.5 ppm, confirming C-N bond formation.
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Self-Validating System : This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay includes a staurosporine positive control to validate the assay's dynamic range and a 1% DMSO negative control to establish the uninhibited baseline kinase activity.

Step-by-Step Procedure :

  • Compound Preparation : Prepare a 10 mM stock solution of the synthesized 6-ethyl-4-anilinoquinoline-3-carbonitrile in 100% DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.
    
  • Equilibration : In a 384-well plate, add 5

    
    L of the compound dilution to 5 
    
    
    
    L of recombinant target kinase (e.g., Src kinase, 2 nM final concentration). Incubate at room temperature for 15 minutes to allow for binding equilibrium.
  • Reaction Initiation : Add 10

    
    L of a substrate mixture containing ATP (at its predetermined 
    
    
    
    value) and a biotinylated peptide substrate.
  • Termination & Detection : After 60 minutes, stop the reaction by adding 20

    
    L of detection buffer containing EDTA (to chelate Mg
    
    
    
    ), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
  • Readout : Read the plate on a TR-FRET compatible microplate reader. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Visualizations

SynthesisWorkflow SM1 4-Chloro-6-ethylquinoline -3-carbonitrile React Acid-Catalyzed S_NAr (IPA, cat. HCl, 85°C) SM1->React SM2 Substituted Aniline SM2->React Crude 4-Anilinoquinoline HCl Salt React->Crude Nucleophilic Displacement Purify Filtration & Free-basing Crude->Purify Workup Product Purified Kinase Inhibitor Candidate Purify->Product >95% Purity (LC-MS)

Workflow for the synthesis of 4-anilino-6-ethylquinoline-3-carbonitrile kinase inhibitors.

KinaseInhibition ATP Intracellular ATP Kinase Target Kinase (e.g., EGFR, Src) ATP->Kinase Binds ATP Pocket Inhibitor 6-Ethyl-4-anilinoquinoline Derivative Inhibitor->Kinase Competitive Inhibition Signaling Downstream Signaling (MAPK/PI3K) Kinase->Signaling Phosphorylation Tumor Tumor Proliferation Signaling->Tumor Promotes

Mechanism of action: 4-anilinoquinoline derivatives outcompete ATP in the kinase hinge region.

References

  • [1] 4-Chloro-6-ethoxyquinoline-3-carbonitrile,4-Chloro-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine Suppliers & Manufacturers. ChemicalRegister. URL: [Link]

  • [4] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)oline inhibitors. bioRxiv. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of crude 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Tier 3 Support (Senior Application Scientist) Ticket ID: #QCN-PUR-004 Subject: Optimization of Isolation and Purification Protocols for 4-Chloro-6-ethylquinoline-3-carbonitrile

Executive Summary

You are likely synthesizing This compound as a key electrophilic intermediate for EGFR inhibitors (e.g., Pelitinib analogs). The presence of the electron-withdrawing 3-cyano group activates the 4-position, making the chlorine atom highly reactive toward nucleophiles.

While this reactivity is desired for the next step (SNAr), it creates a specific purification challenge: hydrolytic instability . The 4-chloro species will readily revert to the 4-hydroxy starting material (or its quinolone tautomer) if the workup pH or moisture levels are mishandled.

This guide replaces standard textbook procedures with field-proven protocols designed to maximize yield and prevent "oiling out" or hydrolysis.

Module 1: The "Crash" – Quenching & Isolation

User Issue: "My reaction mixture turned into a sticky, black tar upon pouring into water. I cannot filter it."

Diagnosis: This is the classic "POCl3 Exotherm Shock." If you used phosphorus oxychloride (POCl3) for chlorination, the tar formation is caused by the rapid, exothermic hydrolysis of excess POCl3, which generates phosphoric acid and heat. This heat polymerizes impurities and promotes the hydrolysis of your product back to the 4-hydroxy species.

The Solution: Controlled pH-Swing Quench Do not pour the reaction into water. Instead, use this reverse-quench protocol to maintain a granular precipitate.

Protocol 1.1: The "Cold-Pour" Technique
  • Preparation: Prepare a slurry of crushed ice and 25% aqueous Ammonia (NH4OH) or saturated NaHCO3 in a large beaker. The volume should be 5x the reaction volume.

  • Quenching: Pour the hot reaction mixture slowly onto the stirring ice/base slurry.

    • Critical Control: Keep internal temperature <10°C.[1]

  • pH Check: Ensure the final pH is neutral to slightly basic (pH 7–8) .

    • Why? Acidic conditions catalyze the hydrolysis of the 4-Cl to 4-OH. Strongly basic conditions (>pH 10) can attack the nitrile (CN) group.

  • Aging: Stir for 30–60 minutes. The sticky oil should harden into a filterable solid as the "gummy" phosphoric acid byproducts dissolve in the aqueous phase.

WorkupFlow Start Crude Reaction Mixture (Excess POCl3) Quench Quench: Pour onto Ice/Base Slurry (Temp < 10°C) Start->Quench Check Check Consistency Quench->Check Solid Granular Solid Formed Check->Solid Ideal pH 7-8 Oil Sticky Tar/Oil Formed Check->Oil Acidic/Hot Filter Vacuum Filtration Wash with cold H2O Solid->Filter Extract Dissolve in DCM/EtOAc Wash with Brine -> Dry -> Evaporate Oil->Extract

Figure 1: Decision matrix for workup. Avoiding the "Oil" pathway is critical for yield.

Module 2: Purification by Recrystallization

User Issue: "I have a solid, but it's yellow/brown instead of off-white. What solvent removes the color without losing yield?"

Diagnosis: The color usually comes from oxidized aniline impurities or phosphorous polymers. The 6-ethyl group adds lipophilicity, making the molecule soluble in many organic solvents, which complicates recrystallization (it stays in solution).

The Solution: Polarity-Balanced Solvent Systems You need a system that dissolves the lipophilic 6-ethylquinoline at high temps but crashes it out upon cooling, while keeping the polar 4-hydroxy impurity and tars in solution.

Table 1: Solvent Screening Matrix
Solvent SystemSuitabilityMechanism of ActionRecommendation
Acetonitrile (MeCN) High High solubility at reflux; poor at 0°C. Excellent for removing polar tars.Primary Choice. Recrystallize from boiling MeCN (approx. 5-7 mL/g).
Ethanol (EtOH) MediumGood solubility, but often holds the product in solution due to the ethyl group.Use only if MeCN fails. May require water as an anti-solvent.[2]
EtOAc / Hexane MediumGood for final polishing, but poor at removing polar 4-hydroxy impurities.Use for second-pass purification only.
DMF / Water Avoid High boiling point of DMF makes drying difficult; promotes hydrolysis.Do Not Use.

Self-Validating Check:

  • Pure Product: Off-white to pale beige needles.

  • Melting Point: Should be sharp (range < 2°C). If the range is broad (>5°C), you likely have the 4-hydroxy impurity (which melts significantly higher, often >250°C).

Module 3: Chromatography & Impurity Profiling

User Issue: "On TLC, I see a streak trailing my product. Column chromatography yields mixed fractions."

Diagnosis: The "streak" is the 4-hydroxy-6-ethylquinoline-3-carbonitrile (hydrolysis product). It is capable of tautomerization (quinoline vs. quinolone form), which causes tailing on silica.

The Solution: Neutral Silica & Gradient Elution Do not use acid modifiers (like acetic acid) in your mobile phase, as this accelerates hydrolysis.

Protocol 3.1: Flash Chromatography Parameters
  • Stationary Phase: Neutral Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution: Typically occurs around 20–30% EtOAc .

    • Impurity Elution: The 4-hydroxy impurity usually requires >50% EtOAc or MeOH to elute.

  • Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane) for loading. Do not load with DMF.

Mechanism of Instability (The "Why")

The 3-cyano group is electron-withdrawing, pulling density from the ring. This makes the C4 position highly electrophilic. Water acts as a nucleophile, attacking C4 and displacing the chloride.

Hydrolysis Substrate 4-Cl-6-Ethyl-3-CN (Electrophilic C4) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Slow) Water H2O / Acid Water->Intermediate Product 4-Hydroxy Impurity (Thermodynamic Sink) Intermediate->Product - HCl (Fast)

Figure 2: Hydrolysis pathway. Moisture and acid drive the equilibrium toward the 4-hydroxy impurity.

FAQ: Troubleshooting Specifics

Q1: Can I store the purified solid on the shelf?

  • A: Yes, but with caution. Store in a tightly sealed vial with a desiccant at 4°C. The C-Cl bond is activated; atmospheric moisture can slowly hydrolyze it over months, turning the white solid yellow.

Q2: My NMR shows a small broad peak around 11-12 ppm. What is it?

  • A: That is the N-H proton of the 4-quinolone tautomer (the hydrolyzed impurity). Even 5% of this impurity can poison subsequent SNAr reactions by acting as a competitive nucleophile or changing the stoichiometry. Repurify using Acetonitrile.

Q3: Can I use Thionyl Chloride (SOCl2) instead of POCl3 to avoid the tar?

  • A: Generally, no. POCl3 is preferred for quinolines because it acts as both a reagent and a solvent, and the phosphoryl bond formation drives the reaction. SOCl2 often requires DMF catalysis (Vilsmeier conditions) and can lead to different impurity profiles, though it is easier to remove by evaporation [1].

References
  • BenchChem. (2025).[1][3][4] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Retrieved from 1

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 5

  • Sigma-Aldrich. (n.d.). 4-chloroquinoline-3-carbonitrile Product Specifications. Retrieved from

  • Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry. Retrieved from 6

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists synthesizing 4-chloro-6-ethylquinoline-3-carbonitrile , a critical building block and intermediate for SRC/ABL kinase inhibitors such as Bosutinib.

The synthesis relies on a three-step sequence: condensation of 4-ethylaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA), thermal cyclization (the Gould-Jacobs reaction), and final chlorination. Below, we dissect the mechanistic causes of common byproducts and provide field-proven troubleshooting strategies.

Synthetic Workflow & Byproduct Pathways

SynthesisWorkflow SM 4-Ethylaniline + EMCA Step1 Condensation (Ethanol, Reflux) SM->Step1 Enamine Anilidomethylenemalonate Intermediate Step1->Enamine Step2 Thermal Cyclization (Dowtherm A, 250°C) Enamine->Step2 Oxo 6-Ethyl-4-oxo-1,4-dihydroquinoline -3-carbonitrile Step2->Oxo Tar Tar / Polymeric Byproducts (Oxidative Degradation) Step2->Tar High Temp >250°C Step3 Chlorination (POCl3, Reflux) Oxo->Step3 Product 4-Chloro-6-ethylquinoline -3-carbonitrile Step3->Product Hydrolysis Hydrolysis Byproduct (Reversion to 4-Oxo) Step3->Hydrolysis Improper Quench Dimer Bis-quinoline Ether Dimer (SNAr Side Reaction) Step3->Dimer Moisture / Unreacted Oxo

Figure 1: Synthetic workflow of this compound and major byproduct pathways.

Section 1: The Gould-Jacobs Cyclization (Thermal Step)

Q: During the thermal cyclization in Dowtherm A, I am observing significant tar formation and low yields. What is the mechanism of this degradation, and how can I prevent it? A: The conversion of the anilidomethylenemalonate intermediate to 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile requires immense thermal energy (typically >250 °C) to drive the 6-electron electrocyclization[1]. At these extreme temperatures, the intermediate is highly susceptible to oxidative degradation and polymerization, resulting in insoluble black tars[1]. Causality & Solution: Tarring is primarily driven by the presence of trace oxygen at high temperatures. To mitigate this, ensure the reaction is rigorously degassed and performed under a strict inert atmosphere (Nitrogen or Argon). Alternatively, modern microwave-assisted protocols can achieve the required activation energy in 20-30 minutes at 300 °C, significantly reducing the residence time and minimizing thermal degradation[1].

Q: I am concerned about the formation of regioisomers during the cyclization step. Do I need to perform a complex chromatographic separation? A: No. Regioisomer formation is a common issue in the Gould-Jacobs reaction only when using meta-substituted anilines, where cyclization can occur at either of the two non-equivalent ortho positions, yielding a mixture of products[2]. Because your starting material (4-ethylaniline) is para-substituted, the two ortho positions are chemically equivalent due to the molecule's axis of symmetry. Cyclization exclusively yields the 6-ethyl substituted core, making this a highly regioselective process by design.

Section 2: The Chlorination Step (POCl₃)

Q: After quenching the POCl₃ reaction, my LC-MS shows a massive peak corresponding to the starting material (6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile). Is the chlorination failing? A: The chlorination is likely succeeding, but the product is undergoing rapid hydrolysis during the workup. The 3-cyano group is strongly electron-withdrawing, which highly activates the C4 position toward nucleophilic attack. If the POCl₃ quench is performed too quickly or without adequate cooling, the localized heat and acidic aqueous environment will drive the hydrolysis of the newly formed C-Cl bond back to the thermodynamically stable 4-oxo/4-hydroxy tautomer[3]. Causality & Solution: The quench must be treated as a delicate reaction itself. Pour the mixture over crushed ice (not liquid water) to absorb the massive heat of hydration. Maintain the internal temperature below 10 °C, and neutralize slowly with saturated aqueous NaHCO₃ or NH₄OH.

Q: I am detecting a high-molecular-weight byproduct (m/z ~378). What is this, and how is it forming? A: This is the bis-quinoline ether dimer (4,4'-oxybis(6-ethylquinoline-3-carbonitrile)). Causality & Solution: This byproduct forms via a nucleophilic aromatic substitution (SNAr) reaction. If unreacted 4-hydroxyquinoline is present (or generated via premature hydrolysis), its oxygen atom acts as a nucleophile and attacks the highly electrophilic C4 position of the 4-chloroquinoline product. To prevent this, ensure strictly anhydrous conditions during the POCl₃ reflux and drive the reaction to absolute completion before initiating the quench.

Quantitative Byproduct Summary
ByproductFormation StageApprox. Molecular WeightTLC Rf Trend (vs. Product)Primary Causality
Polymeric Tars Thermal Cyclization>1000 DaBaseline retention (Rf = 0.0)Oxidative degradation at >250 °C
4-Oxo Reversion POCl₃ Quench198.2 g/mol Lower (More polar)Exothermic quench / Poor pH control
Ether Dimer POCl₃ Chlorination378.4 g/mol Higher (Less polar)Moisture / SNAr with unreacted oxo
Target Product Final Isolation216.5 g/mol Rf ~0.6 (Hex:EtOAc 3:1)N/A
Experimental Protocol: Optimized POCl₃ Chlorination & Quench

To ensure a self-validating system that prevents hydrolysis and dimerization, follow this optimized methodology:

  • Reagent Loading : To a rigorously dried, argon-flushed round-bottom flask, add 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) and anhydrous toluene (optional co-solvent to reduce the required POCl₃ volume).

  • Activation : Add POCl₃ (3.0–5.0 eq) dropwise at room temperature. Add a catalytic amount of anhydrous DMF (0.05 eq) to generate the Vilsmeier-Haack active intermediate.

  • Reflux & Validation : Heat the mixture to 105–110 °C. Monitor via TLC (Hexane:EtOAc 3:1). Validation Check: The highly polar 4-oxo starting material (Rf ~0.1) must fully convert to the non-polar 4-chloro product (Rf ~0.6). Do not proceed until the starting material is entirely consumed (typically 2-4 hours).

  • Concentration : Cool the reaction to 50 °C and remove excess POCl₃ under reduced pressure. Causality: Removing excess POCl₃ minimizes the exothermic burden and acid generation during the subsequent quench.

  • The Quench (Critical Step) : Dissolve the resulting residue in a minimal amount of cold dichloromethane (DCM). Add this solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Validation Check: Ensure the internal temperature never exceeds 10 °C.

  • Neutralization : Adjust the aqueous layer to pH 7.5–8.0. Causality: Allowing the mixture to remain acidic while hot will rapidly hydrolyze the C-Cl bond back to the 4-oxo byproduct[3].

  • Isolation : Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloroquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this critical chemical intermediate. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain 4-chloroquinolines?

A1: Several reliable methods exist for the synthesis of 4-chloroquinolines. The choice of method often depends on the available starting materials and the desired substitution pattern on the quinoline ring. Two of the most prevalent and effective routes are:

  • The Gould-Jacobs Reaction followed by Chlorination: This is a widely used method that begins with the reaction of an aniline with a malonic acid derivative to form a 4-hydroxyquinoline intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the desired 4-chloroquinoline.[1][2][3] This method is versatile and allows for the introduction of various substituents on the aniline starting material.

  • Chlorination of 4-Quinolinones: This approach involves the direct chlorination of a pre-synthesized 4-quinolinone (or 4-hydroxyquinoline) scaffold.[4][5] Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This is often a straightforward and high-yielding step.

Q2: I'm struggling with the chlorination of a 4-hydroxyquinoline intermediate. What are the critical parameters to control?

A2: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a crucial step that can be prone to issues if not properly controlled. Key parameters to optimize include:

  • Choice and Quality of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[1][5][6] Ensure you are using fresh, high-purity POCl₃, as moisture can decompose the reagent and lead to lower yields.

  • Reaction Temperature and Time: The reaction typically requires heating. A common temperature range is refluxing in POCl₃ (around 105-110 °C).[6] The reaction time should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. Incomplete reaction will result in a mixture of the starting material and product, which can be difficult to separate.

  • Work-up Procedure: The work-up is critical for isolating the 4-chloroquinoline product. The reaction mixture is typically poured carefully onto crushed ice to quench the excess POCl₃.[7] This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and generates HCl gas. The product is then typically extracted with an organic solvent after neutralization.

Q3: Are there greener or milder alternatives to the traditional high-temperature methods for quinoline synthesis?

A3: Yes, the development of more environmentally friendly and milder synthetic methods is an active area of research. Some alternatives to harsh classical conditions include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for various quinoline syntheses.[8][9]

  • Use of Greener Catalysts and Solvents: Researchers are exploring the use of ionic liquids, water, and recyclable solid acid catalysts to replace hazardous reagents and traditional organic solvents.[8][9]

  • Modern Cascade Reactions: Novel one-pot synthesis methods are being developed that proceed under milder conditions. For example, a cascade reaction of N-aryl enaminones with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) provides 4-chloroquinolines under gentle conditions.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 4-chloroquinoline in a question-and-answer format.

Issue 1: Low Yield of 4-Chloroquinoline

Q: My overall yield of 4-chloroquinoline is consistently low. What are the likely causes and how can I improve it?

A: Low yields in multi-step syntheses like the Gould-Jacobs route can stem from various factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of 4-Chloroquinoline purity_check Verify Starting Material Purity (Aniline, Malonic Ester) start->purity_check gould_jacobs Troubleshoot Gould-Jacobs Reaction (4-Hydroxyquinoline Formation) purity_check->gould_jacobs Purity Confirmed chlorination Troubleshoot Chlorination Step gould_jacobs->chlorination Yield Improved success Improved Yield gould_jacobs->success Yield Maximized workup Optimize Work-up & Purification chlorination->workup Yield Still Low chlorination->success Yield Maximized workup->success Optimized

Caption: A decision tree for troubleshooting low yields in 4-chloroquinoline synthesis.

Detailed Troubleshooting Steps:

  • Starting Material Purity:

    • Problem: Impurities in your aniline or malonic acid derivative can lead to significant side reactions and lower the yield of the desired 4-hydroxyquinoline intermediate.[8]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.

  • Gould-Jacobs Reaction Optimization (Formation of 4-Hydroxyquinoline):

    • Problem: Incomplete cyclization or side reactions during the thermal cyclization step can be a major source of yield loss. The high temperatures required (often around 250 °C) can lead to decomposition.[8]

    • Solution:

      • Solvent Choice: Using a high-boiling, inert solvent like Dowtherm A or mineral oil can significantly improve the yield of the cyclization step compared to running the reaction neat.[8]

      • Temperature Control: Precise temperature control is crucial. Use a high-temperature thermometer and a suitable heating mantle to maintain the optimal temperature for cyclization.

  • Chlorination Step Optimization:

    • Problem: Incomplete conversion of the 4-hydroxyquinoline to 4-chloroquinoline is a common issue.

    • Solution:

      • Excess Reagent: Use a sufficient excess of phosphorus oxychloride (POCl₃) to ensure the reaction goes to completion.

      • Reaction Monitoring: Monitor the reaction progress carefully using TLC. The disappearance of the starting material (4-hydroxyquinoline) spot is a good indicator of reaction completion.

      • Anhydrous Conditions: Ensure your reaction setup is dry, as water will react with POCl₃.

  • Work-up and Purification:

    • Problem: Product loss during the work-up and purification steps can significantly impact the isolated yield.

    • Solution:

      • Extraction: Ensure efficient extraction of the product from the aqueous layer after quenching. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform).

      • Purification Method: Column chromatography on silica gel is often necessary to obtain a pure product.[7] Choose an appropriate solvent system to ensure good separation from any byproducts.

Issue 2: Formation of Tarry Byproducts

Q: During the synthesis, especially in classical quinoline preparations, I'm observing the formation of a thick, dark tar that makes product isolation very difficult. How can I prevent this?

A: Tar formation is a well-known issue in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, which often involve strongly acidic conditions and high temperatures.[9][11] While the Gould-Jacobs route is generally cleaner, tarring can still occur if reaction conditions are not well-controlled.

Solutions to Minimize Tar Formation:

  • Moderators: In reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce tar formation.[11][12]

  • Temperature Control: Avoid overheating the reaction mixture, as this significantly increases the rate of polymerization and tar formation.[11]

  • Modern Synthetic Methods: As mentioned previously, employing microwave-assisted synthesis or using ionic liquids as solvents can often lead to cleaner reactions with less tar formation.[9]

  • Purification from Tar: If tar formation is unavoidable, steam distillation can be an effective method for separating the volatile quinoline product from the non-volatile tarry residue.[11]

Issue 3: Difficulties in Product Purification

Q: I'm having trouble purifying my final 4-chloroquinoline product. What are some common impurities and how can I remove them?

A: Purification challenges often arise from the presence of unreacted starting materials, intermediates, or side products with similar polarities to the desired product.

Purification Troubleshooting

Purification_Troubleshooting start Purification Difficulty impurity_id Identify Impurities (TLC, NMR, LC-MS) start->impurity_id unreacted_sm Unreacted 4-Hydroxyquinoline impurity_id->unreacted_sm Starting Material Present side_products Side Products impurity_id->side_products Other Spots on TLC column_chrom Column Chromatography unreacted_sm->column_chrom side_products->column_chrom recrystallization Recrystallization column_chrom->recrystallization For Final Purity

Caption: A workflow for troubleshooting the purification of 4-chloroquinoline.

Common Impurities and Purification Strategies:

ImpurityIdentificationRecommended Purification Method
Unreacted 4-Hydroxyquinoline Higher polarity spot on TLC (more retained on silica gel) than 4-chloroquinoline. Can be identified by NMR.Column Chromatography: Use a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) to separate the less polar 4-chloroquinoline from the more polar 4-hydroxyquinoline.
Isomeric Byproducts In some cases, depending on the starting aniline, isomeric quinolines can form. These may have very similar polarities.High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC may be necessary.[6] Careful Column Chromatography: Using a long column and a shallow solvent gradient can sometimes resolve closely related isomers.
Polymeric/Tarry Material Dark, non-mobile material at the baseline of the TLC plate.Filtration/Decantation: Before aqueous work-up, it may be possible to decant the supernatant from the tarry residue. Steam Distillation: As mentioned, this is effective for separating the volatile product from non-volatile tars.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heating: Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add the crude intermediate to a high-boiling solvent (e.g., Dowtherm A or mineral oil) preheated to 240-250 °C. Maintain this temperature for 15-30 minutes. The product will often precipitate upon cooling.

  • Work-up: Cool the reaction mixture and dilute it with a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.

  • Isolation: Collect the solid product by filtration and wash it with the hydrocarbon solvent to remove the high-boiling solvent. The crude 4-hydroxyquinoline can often be used in the next step without further purification.

Protocol 2: Chlorination of 4-Hydroxyquinoline to 4-Chloroquinoline

Warning: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the crude 4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude 4-chloroquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).[7]

References

  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1868-1875.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Benchchem. (n.d.).
  • Wang, W., Feng, D., Zhang, P., Huang, P., & Ge, C. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 9949–9957.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline.
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • Madalageri, P. M., & Kotresh, O. (2012). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Wikidoc. (2012, August 9). Gould-Jacobs reaction.
  • Frontiers. (2025, March 31).
  • Gould-Jacobs Reaction. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a].
  • ACS Omega. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • PMC - NIH. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloroquinoline 1-oxide synthesis.
  • Frontiers. (2025, April 1).
  • the DeRisi Lab. (2005, January 20).
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • IIP Series. (n.d.).
  • Chemistry Stack Exchange. (2012, June 11).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. (n.d.). Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution.
  • SIELC Technologies. (2018, May 17). 7-Chloro-4-hydroxyquinoline.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "4-Chloro" Challenge

In drug discovery, the 4-aminoquinoline scaffold is privileged (e.g., chloroquine, kinase inhibitors), yet installing substituents at the C4 position via Suzuki-Miyaura coupling is notoriously difficult. Unlike standard aryl halides, 4-chloroquinolines present a "perfect storm" of three antagonistic factors:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the C-Cl bond stronger and less prone to oxidative addition compared to carbocyclic aryl chlorides.

  • Catalyst Poisoning: The quinoline nitrogen lone pair is a potent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -donor. Without sterically demanding ligands, it binds to the palladium center (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ), creating an off-cycle resting state that kills catalytic turnover.
  • Peri-Interaction: The proton at the C5 position creates steric pressure at the C4 catalytic site, further impeding the approach of the palladium complex.

This guide moves beyond "try harder" and provides mechanistic solutions to these specific failure modes.

Diagnostic Logic & Troubleshooting Flowchart

Before altering conditions, diagnose the specific failure mode by analyzing the crude reaction mixture (LCMS/NMR).

TroubleshootingLogic Start Reaction Failed (Analyze Crude LCMS) Result1 Recovered Starting Material (4-Cl-Quinoline Intact) Start->Result1 Result2 Hydrodehalogenation (Quinoline formed, Cl lost) Start->Result2 Result3 Protodeboronation (Ar-Cl intact, Boronic Acid gone) Start->Result3 RootCause1 FAILURE: Oxidative Addition Catalyst Poisoning or Weak Ligand Result1->RootCause1 RootCause2 FAILURE: Reductive Side-Reaction Hydride source present (Alcohol/Water) Result2->RootCause2 RootCause3 FAILURE: Boronic Acid Instability Base/Temp too aggressive for Heterocycle Result3->RootCause3 Action1 SOLUTION: Switch to Bulky Ligand (SPhos/XPhos) Increase Temp to 100°C RootCause1->Action1 Action2 SOLUTION: Switch to Anhydrous Dioxane/Toluene Use Cs2CO3 (dry) RootCause2->Action2 Action3 SOLUTION: Use MIDA Boronates or Pinacol Esters Slow addition of base RootCause3->Action3

Caption: Diagnostic logic tree for isolating Suzuki coupling failure modes in heteroaryl chlorides.

Technical FAQs & Solutions

Q1: I am using Pd(PPh3)4 and getting <10% conversion. The starting material is unreacted.[2] Why?

The Diagnosis: You are experiencing Catalyst Poisoning .[1][2][3] Triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a monodentate ligand that binds relatively weakly to Palladium. The nitrogen atom of the quinoline competes with the phosphine for the Pd center. Once the quinoline nitrogen binds, it forms a stable complex that prevents the Pd from performing the oxidative addition into the C-Cl bond.

The Solution: Use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ).

  • Mechanism: These ligands have a lower aryl ring substituted with bulky cyclohexyl or isopropyl groups.[4] This bulk creates a "roof" over the Palladium center. This steric architecture physically blocks the quinoline nitrogen from coordinating to the metal, while still allowing the C-Cl bond to approach for oxidative addition.

  • Recommendation: Switch to Pd(OAc)2 + SPhos (1:2 ratio) or use the precatalyst XPhos Pd G2 .

Q2: My LCMS shows the chlorine has been replaced by a hydrogen (Hydrodehalogenation). How do I stop this?

The Diagnosis: You have a Hydride Source in your media. This occurs via a mechanism where a


-hydride elimination happens from the solvent (usually alcohols) or the ligand, followed by reductive elimination of Ar-H.[5]
  • Common Culprits: Ethanol, Isopropanol, or impure amines.[4]

The Solution:

  • Solvent Switch: Move to aprotic, non-polar solvents. 1,4-Dioxane or Toluene are superior to alcohols for 4-chloroquinolines.[4]

  • Base Selection: If using Toluene, use K3PO4 (anhydrous or with minimal water).[4][6] Avoid alkoxide bases (NaOMe) which can act as hydride donors.[4]

  • Strict Degassing: Oxygen can promote homocoupling and radical pathways that lead to reduction.[4] Sparging with Argon for 15 minutes is mandatory.[4]

Q3: My boronic acid is disappearing, but the chloride remains untouched.

The Diagnosis: Protodeboronation . Heterocyclic boronic acids (especially 2-pyridyl or electron-poor rings) are notoriously unstable under basic, aqueous conditions.[4] They hydrolyze and lose the boron group before they can transmetallate to the palladium.

The Solution:

  • Boron Source: Switch from Boronic Acid to a Pinacol Ester (BPin) or a MIDA Boronate .[4] These slow down the release of the active boronate species.

  • Base/Water Control: Use Anhydrous conditions with Cs2CO3 in Dioxane. If water is required for the mechanism, add it slowly or reduce the equivalents to the minimum needed (2-3 eq).

The "Gold Standard" Protocol

This protocol is designed to be self-validating. It uses SPhos to prevent poisoning and anhydrous conditions to prevent dehalogenation.[4]

Reagents:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)[4]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)[4]

    • Note: Pre-stirring catalyst and ligand in solvent for 10 mins is crucial to form the active species.

  • Base: K₃PO₄ (2.0 - 3.0 equiv, finely ground)[4]

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (10:1 if solubility is poor).[4]

Step-by-Step Methodology:

  • Catalyst Activation (The "Pre-Soak"): In a vial, dissolve Pd(OAc)₂ and SPhos in the solvent. Stir at room temperature for 10–15 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the

    
     active species. Do not skip this.
    
  • Reaction Assembly: Add the 4-chloroquinoline, Boronic Ester, and K₃PO₄ to a microwave vial or pressure tube.

  • Inerting: Seal the vessel and purge with Argon/Nitrogen (balloon or manifold) for 5 minutes. Oxygen is the enemy of low-turnover catalysts.

  • Injection: Inject the pre-formed Catalyst/Ligand solution through the septum.

  • Execution: Heat to 100°C for 2–12 hours.

    • Why 100°C? The C-Cl bond at the 4-position has a high activation energy for oxidative addition.[4] 80°C is often insufficient.

  • Workup: Filter through a Celite pad (to remove Pd black) and wash with EtOAc.[4]

Comparative Data: Ligand Performance on 4-Chloroquinoline[1]
Ligand SystemConversion (%)Yield (%)Major Side ProductNotes
Pd(PPh₃)₄ < 15%< 10%Starting MaterialFailed: N-poisoning of catalyst.
Pd(dppf)Cl₂ 40 - 60%35%HydrodehalogenationModerate: Good for simple aryl chlorides, struggles here.[4]
Pd(OAc)₂ / SPhos > 95% 88% NoneOptimal: Steric bulk prevents poisoning.[4]
XPhos Pd G2 > 95%91%NoneExcellent: Fast initiation, expensive.[4]

Mechanistic Visualization: Why SPhos Works

The following diagram illustrates the steric "shell" provided by SPhos that permits the entry of the chloride (Oxidative Addition) while blocking the quinoline nitrogen (Poisoning).

SPhosMechanism cluster_complex Active Catalytic Species Pd Pd(0) SPhos SPhos (Bulky Ligand) SPhos->Pd Strong Coordination (Electron Rich) QuinolineN Quinoline Nitrogen (N) QuinolineN->Pd BLOCKED by SPhos Sterics CCl C-Cl Bond (Target) CCl->Pd Oxidative Addition Allowed

Caption: SPhos provides a steric shield that prevents the quinoline nitrogen from poisoning the Pd center, while remaining electron-rich enough to facilitate oxidative addition into the C-Cl bond.

References

  • Barder, T. E., et al. (2005).[4] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[4] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010).[4] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society. [Link]

  • Littke, A. F., & Fu, G. C. (2002).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link][4]

  • Miyaura, N. (2002).[4] "Metal-Catalyzed Cross-Coupling Reactions." Topics in Current Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-6-ethylquinoline-3-carbonitrile Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic instabilities of 4-Chloro-6-ethylquinoline-3-carbonitrile (CAS 1016819-25-2)[1] in solution.

This compound is a highly valuable electrophilic building block widely used in the synthesis of kinase inhibitors (e.g., EGFR, HER2, and PfPK6 inhibitors)[2]. However, its unique electronic structure makes it highly susceptible to specific degradation pathways in solution. This guide provides the mechanistic causality behind these issues, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Vulnerability of the C4 Position

The primary stability issue with 4-chloroquinoline-3-carbonitrile derivatives is Nucleophilic Aromatic Substitution (SNAr) at the C4 position[3].

The Causality: The quinoline nitrogen acts as a powerful electron sink. This electron deficiency is further amplified by the highly electron-withdrawing 3-cyano group via both inductive and resonance effects. Consequently, the C-Cl bond at the 4-position is highly activated[2]. Even weak nucleophiles—such as trace water in hygroscopic solvents or aliphatic alcohols used as diluents—can readily displace the chloride ion at room temperature.

Conversely, the 3-carbonitrile pharmacophore is generally robust and resists metabolism or degradation under mild conditions[4], only hydrolyzing under extreme aqueous acidic or basic extremes.

DegradationPathways A 4-Chloro-6-ethylquinoline- 3-carbonitrile (Intact Intermediate) B 4-Alkoxy Derivative (Solvolysis Product) A->B Alcohols (MeOH/EtOH) Rapid SNAr at C4 C 4-Hydroxy/Oxo Derivative (Hydrolysis Product) A->C H2O / Trace Moisture Gradual SNAr at C4 D 3-Carboxamide Derivative (Nitrile Hydrolysis) A->D Strong Acid/Base Hydration of C≡N

Primary solution-phase degradation pathways of 4-chloroquinoline-3-carbonitriles.

Frequently Asked Questions (FAQs)

Q: My stock solution prepared in methanol degraded overnight. Why did this happen? A: You are observing rapid solvolysis. Methanol acts as a nucleophile, displacing the C4-chlorine to form 4-methoxy-6-ethylquinoline-3-carbonitrile. Because the C4 position is hyper-activated by the 3-cyano group, protic solvents like methanol or ethanol must never be used for stock solutions or as primary reaction solvents unless they are the intended nucleophile[3].

Q: I am analyzing my reaction via LC-MS and see a major peak with a -18 Da mass shift. What is this byproduct? A: This is the classic signature of hydrolysis . The exact mass of the intact parent compound (C12H9ClN2) yields an [M+H]+ of ~217.05. When water displaces the chlorine atom (-35 Da) and adds a hydroxyl group (+17 Da), the net mass shift is -18 Da, resulting in an [M+H]+ of ~199.08. This indicates that your solvent system (likely DMSO or Acetonitrile) has absorbed atmospheric moisture.

Q: During an SNAr reaction with an aniline derivative, I am getting low yields and multiple side products. How can I fix this? A: Reactions of 4-chloroquinoline-3-carbonitriles with anilines are notoriously sensitive to solvent and base selection[2]. If you are using a base like DIPEA or TEA that contains trace primary/secondary amine impurities, those impurities will outcompete your aniline for the C4 position. Furthermore, if your solvent is not strictly anhydrous, hydrolysis will compete with your intended amination. Switch to anhydrous NMP or DMAc, and use freshly distilled, sterically hindered bases.

Quantitative Stability Data

To guide your experimental design, below is a summary of the kinetic stability of this compound across various common laboratory solvent systems.

Solvent SystemStorage Temp (°C)Estimated Half-Life (t½)Primary DegradantMechanism
Methanol (HPLC Grade)25°C< 12 hours4-Methoxy derivativeSolvolysis (SNAr)
H₂O / Acetonitrile (50:50)25°C~ 48 hours4-Hydroxy/Oxo derivativeHydrolysis (SNAr)
DMSO (Ambient, exposed to air)25°C7 to 14 days4-Hydroxy/Oxo derivativeMoisture-driven Hydrolysis
DMSO (Anhydrous, <50 ppm H₂O)-20°C> 6 monthsNoneN/A

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions about solvent purity. Use the following self-validating protocols to prepare and verify your solutions.

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

Causality: Eliminating trace water prevents the nucleophilic attack at the C4 position, preserving the integrity of the carbonitrile intermediate for downstream screening or synthesis.

  • Desiccation: Place the lyophilized powder of this compound in a vacuum desiccator over P₂O₅ for 12 hours prior to dissolution. (Removes surface-bound moisture).

  • Solvent Purging: Utilize only newly opened, septum-sealed anhydrous DMSO or DMF (<50 ppm H₂O). Purge the solvent bottle with Argon for 5 minutes before withdrawing the solvent via syringe.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM) inside a nitrogen-flushed glovebox or under an Argon stream.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, amber glass vials. (Prevents repeated freeze-thaw cycles which introduce condensation/moisture).

  • Self-Validation Step (Crucial): Immediately inject 1 µL of the T=0 stock into an LC-MS system.

    • Acceptance Criteria: The Extracted Ion Chromatogram (EIC) for m/z 199.08 (Hydrolysis product) must be < 1% of the EIC for m/z 217.05 (Parent product). If the hydrolysis peak exceeds 1%, discard the stock and obtain fresh anhydrous solvent.

Protocol B: Controlled SNAr Workflow (Avoiding Off-Target Solvolysis)

Causality: When reacting this intermediate with a target nucleophile (e.g., an amine), the reaction kinetics must favor the intended nucleophile over the solvent or base[2].

  • Reagent Preparation: Dry the target amine nucleophile over molecular sieves (3Å) if it is a liquid, or via vacuum desiccation if solid.

  • Reaction Setup: In an oven-dried flask under Argon, dissolve 1.0 eq of this compound in anhydrous N-Methyl-2-pyrrolidone (NMP). (NMP is chosen over DMF as it is less prone to degrading into nucleophilic dimethylamine at elevated temperatures).

  • Base Addition: Add 2.0 eq of strictly anhydrous N,N-Diisopropylethylamine (DIPEA). (Steric hindrance prevents DIPEA from attacking the C4 position).

  • Nucleophile Addition: Add 1.2 eq of the target amine.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS every 2 hours.

    • Acceptance Criteria: You should observe the disappearance of the parent mass (217.05) and the appearance of your target product mass, with no appearance of the 199.08 (hydrolysis) mass. If 199.08 appears, your system has a moisture leak.

References

1.[1] "4-Chloro-6-ethoxyquinoline-3-carbonitrile,4-Chloro-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine Suppliers & Manufacturers - ChemicalRegister", chemicalregister.com, 1 2.[3] "Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies", ResearchGate,3 3.[2] "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore", PMC - National Institutes of Health,2 4.[4] "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore", Journal of Medicinal Chemistry - ACS Publications, 4

Sources

Technical Support Center: Alternative Catalysts for 4-Chloro-6-ethylquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2)[1].

The critical bottleneck in synthesizing this intermediate is the conversion of 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (the 4-hydroxy tautomer) to its 4-chloro derivative. While Phosphorus Oxychloride (POCl₃) is the universal chlorinating agent[2], the standard industrial catalyst—N,N-Dimethylformamide (DMF)—often triggers severe impurity profiles during scale-up. This guide provides field-proven, mechanistically grounded alternative catalytic systems to ensure high-purity yields.

Troubleshooting Guide & FAQs: Overcoming the DMF Bottleneck

Q1: Why does the standard POCl₃/DMF catalytic system fail or produce intractable impurities during scale-up? The Causality: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which effectively activates the C4-hydroxyl group. However, at the elevated temperatures required for quinoline chlorination (>90°C), the Vilsmeier intermediate can thermally degrade, liberating free dimethylamine (DMA)[3][4]. Because the quinoline core is highly electron-deficient—exacerbated by the strongly electron-withdrawing 3-carbonitrile group—the C4 position becomes highly susceptible to Nucleophilic Aromatic Substitution (S_N_Ar). The liberated DMA rapidly attacks the newly formed 4-chloroquinoline, generating a 4-(dimethylamino)quinoline byproduct that is notoriously difficult to purge via standard crystallization.

Q2: What are the most effective formamide alternatives to DMF for this specific substrate? The Causality: To retain the kinetic advantages of Vilsmeier-type activation while eliminating the S_N_Ar liability, you must increase the steric bulk of the catalyst. N-Formylpiperidine (NFP) is the premier alternative[3][5]. NFP reacts with POCl₃ to form a bulkier chloroiminium ion. If thermal degradation occurs, the resulting piperidine is sterically hindered, drastically reducing its ability to execute an S_N_Ar attack on the sterically congested C4 position of the 6-ethylquinoline-3-carbonitrile core.

Q3: Can we achieve complete chlorination without using any amine-based formamide catalysts? The Causality: Yes. Triphenylphosphine oxide (TPPO) serves as a highly efficient, redox-neutral organocatalyst[6]. TPPO reacts with POCl₃ to generate a highly reactive chlorophosphonium species ([Ph₃P-Cl]⁺). This species acts as a potent oxophilic activator, binding the C4-oxygen to form a strong P-O bond, which is subsequently displaced by a chloride ion[7]. Because this pathway is entirely amine-free, the risk of amine-derived S_N_Ar impurities is reduced to absolute zero.

Catalyst Selection & Reaction Workflow

CatalystSelection Start 6-Ethyl-4-hydroxyquinoline- 3-carbonitrile Decision Select Chlorination Catalyst Start->Decision CatDMF DMF (Standard) Forms Vilsmeier Reagent Decision->CatDMF Traditional CatNFP NFP (Alternative) Sterically Hindered Decision->CatNFP Modified Formamide CatTPPO TPPO (Alternative) Redox-Neutral P(V) Decision->CatTPPO Organophosphorus RiskDMF Risk: Dimethylamine (DMA) SNAr Impurity CatDMF->RiskDMF BenefitNFP Benefit: No DMA Impurity High Yield CatNFP->BenefitNFP BenefitTPPO Benefit: Amine-Free High Purity CatTPPO->BenefitTPPO Product 4-Chloro-6-ethylquinoline- 3-carbonitrile RiskDMF->Product Requires strict temp control BenefitNFP->Product Direct isolation BenefitTPPO->Product Direct isolation

Workflow for catalyst selection in this compound synthesis.

Self-Validating Experimental Methodologies

The following protocols are engineered to be self-validating, ensuring that process deviations are caught analytically before downstream processing.

Protocol A: N-Formylpiperidine (NFP) Catalyzed Chlorination

Objective: High-throughput chlorination utilizing steric hindrance to block S_N_Ar side reactions.

  • Reactor Preparation: Charge a dry, glass-lined reactor with 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 equiv) and anhydrous toluene (5 volumes).

  • Catalyst Addition: Add N-formylpiperidine (NFP) (0.2 equiv). Stir at 20°C for 10 minutes to ensure homogeneity.

  • Activation: Dropwise add POCl₃ (1.5 equiv) over 30 minutes, maintaining the internal temperature below 35°C to prevent premature, uncontrolled Vilsmeier complex formation.

  • Reaction: Heat the mixture to 95°C and hold for 4 hours.

  • Validation Checkpoint (In-Process Control): Withdraw a 50 µL aliquot and quench in 1 mL of cold methanol. Analyze via LC-MS.

    • Pass Criteria: >98% conversion to the desired mass (m/z 217 for ³⁵Cl, 219 for ³⁷Cl in a 3:1 isotopic ratio). Complete absence of m/z 226 (the theoretical mass of the dimethylamine adduct) confirms the efficacy of the NFP catalyst.

  • Workup: Cool the reactor to 10°C. Slowly quench the reaction mass into vigorously stirred ice water (10 volumes), maintaining the temperature <20°C. Separate the organic toluene layer, wash with 10% aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Crystallize the crude product from ethanol.

Protocol B: Triphenylphosphine Oxide (TPPO) Catalyzed Chlorination

Objective: Ultra-high purity chlorination utilizing an amine-free, redox-neutral organocatalytic cycle.

  • Reactor Preparation: Charge the reactor with the quinoline substrate (1.0 equiv), Triphenylphosphine oxide (TPPO) (0.05 equiv), and chlorobenzene (5 volumes).

  • Activation: Add POCl₃ (1.2 equiv) dropwise at room temperature. Note: The lower equivalent of POCl₃ is possible because TPPO acts as a highly efficient turnover catalyst, requiring less bulk chlorinating agent to drive the equilibrium.

  • Reaction: Heat the mixture to 85°C for 5 hours.

  • Validation Checkpoint (In-Process Control): Withdraw a sample and analyze via ³¹P NMR (using a sealed capillary of H₃PO₄ as an external standard).

    • Pass Criteria: The spectrum must show a dominant peak at ~29 ppm, confirming the regeneration and stability of the TPPO catalyst[6], alongside transient minor peaks at 50-60 ppm corresponding to the active chlorophosphonium intermediates.

  • Workup: Cool to room temperature and quench with cold water. Extract with dichloromethane. The TPPO remains highly soluble in the organic phase. Perform a solvent swap to heptane to precipitate the highly pure this compound.

Mechanistic Visualization: TPPO Catalytic Cycle

TPPOCycle TPPO TPPO Catalyst (P=O) ActiveSpecies Chlorophosphonium Intermediate [Ph3P-Cl]+ TPPO->ActiveSpecies + POCl3 POCl3 POCl3 (Chlorinating Agent) POCl3->ActiveSpecies ActivatedSubstrate O-Phosphonium Activated Quinoline ActiveSpecies->ActivatedSubstrate + Substrate Substrate 6-Ethyl-4-hydroxyquinoline- 3-carbonitrile Substrate->ActivatedSubstrate ActivatedSubstrate->TPPO Regeneration Product 4-Chloro-6-ethylquinoline- 3-carbonitrile ActivatedSubstrate->Product Chloride Attack (SNAr)

Mechanism of TPPO-catalyzed redox-neutral chlorination of 4-hydroxyquinolines.

Quantitative Data Summary

The following table benchmarks the performance of the standard DMF system against the recommended alternative catalysts for the synthesis of this compound.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Amine Impurity RiskScalability Profile
POCl₃ + DMF (Standard)10 - 10090 - 1052 - 475 - 85High (Dimethylamine)Moderate (Exothermic degradation)
POCl₃ + NFP (Alternative)10 - 5090 - 1003 - 588 - 92Low (Sterically hindered)High (Stable Vilsmeier intermediate)
POCl₃ + TPPO (Alternative)5 - 1080 - 904 - 690 - 95None (Amine-free)Excellent (Redox-neutral turnover)

References

  • ChemicalRegister. "4-Chloro-6-ethoxyquinoline-3-carbonitrile,4-Chloro-6-ethyl-1H-pyrazolo[3,4-d]pyrimidine Suppliers & Manufacturers".[1] 1

  • NBInno. "The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained".[2]2

  • National Institutes of Health (NIH). "Phosphorus-Based Catalysis - PMC".[6] 6

  • Scholaris. "The Utilization of Carbene Catalysis and Different Synthetic Strategies for Sydnone Construction".[7] 7

  • Google Patents. "CN101333234B - Industrial production method for clindamycin or salts thereof".[3] 3

  • ResearchGate. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds".[4] 4

  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives".[5] 5

Sources

Technical Support Center: Troubleshooting & Purification of 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2) is a critical, trifunctional building block widely used in the development of 4-anilinoquinoline-3-carbonitrile kinase inhibitors (e.g., targeting EGFR, HER2, and Plasmodium falciparum PfPK6)[1][2]. While its utility in drug discovery is vast, its multi-step synthesis—involving condensation, high-temperature thermal cyclization, and phosphoryl chloride (POCl₃) mediated halogenation—is notorious for generating stubborn impurities[3].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity isolation of your target compound.

Workflow & Impurity Generation Map

Understanding where an impurity originates is the first step in eliminating it. The diagram below illustrates the standard synthetic pathway and the specific junctures where critical impurities are introduced.

SynthesisWorkflow A 4-Ethylaniline + EMCA B Thermal Cyclization (Dowtherm A, 250°C) A->B Condensation C 4-Oxo-6-ethylquinoline -3-carbonitrile B->C -EtOH Imp1 Tarry Byproducts & Dimers B->Imp1 Thermal Degradation D Chlorination (POCl3, Reflux) C->D +POCl3 E 4-Chloro-6-ethylquinoline -3-carbonitrile D->E Halogenation Imp2 Unreacted Precursor (Hydrolysis) D->Imp2 Incomplete Rxn / Poor Quench Imp3 Phosphate Salts D->Imp3 Aqueous Workup

Synthetic workflow of this compound and impurity generation.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction & Cyclization Impurities

Q: My intermediate (4-oxo-6-ethylquinoline-3-carbonitrile) is heavily contaminated with dark, tarry substances. How does this affect the chlorination step, and how do I remove it? A: The thermal cyclization step typically requires high-boiling solvents like diphenyl ether (Dowtherm A) at temperatures exceeding 240°C[4]. Prolonged heating causes thermal degradation and oxidative dimerization of the aniline precursor. If these tarry impurities are not removed prior to chlorination, they react with POCl₃ to form highly lipophilic, chlorinated polymeric species that will co-elute with your target product during chromatography.

  • Causality & Solution: Purify the 4-oxo intermediate before chlorination. The 4-oxo compound (which exists in tautomeric equilibrium with the 4-hydroxy form) is amphoteric. You can exploit this by dissolving the crude mixture in dilute aqueous NaOH. The tarry dimers remain insoluble and can be filtered off. Re-precipitate the purified intermediate by adjusting the filtrate's pH to 6–7 with glacial acetic acid.

Section 2: Chlorination Step (POCl₃) Impurities

Q: After the POCl₃ chlorination step, LC-MS shows a massive peak corresponding to the 4-oxo/4-hydroxy precursor (m/z[M+H]⁺ ~199). Why did the reaction fail? A: This is the most common issue encountered and is rarely due to a failed forward reaction. Instead, it is caused by improper quenching[5]. 4-Chloroquinoline-3-carbonitriles are highly electrophilic at the C4 position due to the strong electron-withdrawing effect of the cyano group at C3. If the POCl₃ reaction mixture is quenched into water that is allowed to exotherm, the newly formed 4-chloro product undergoes rapid nucleophilic aromatic substitution (SₙAr) with water, reverting entirely to the 4-oxo precursor.

  • Causality & Solution: The quench must be strictly temperature-controlled. Concentrate the reaction mixture under reduced pressure to remove excess POCl₃ before quenching. The residue must then be added dropwise to vigorously stirred crushed ice, ensuring the internal temperature never exceeds 5°C. Immediate neutralization with saturated NaHCO₃ to pH 7–8 is critical to prevent acid-catalyzed hydrolysis.

Q: I am detecting inorganic phosphate impurities in my final ¹H and ³¹P NMR spectra. How do I clear them? A: Phosphoryl chloride generates phosphoric acid derivatives upon aqueous quenching. If the pH during the workup is too low, partially protonated phosphate species partition into the organic layer (e.g., ethyl acetate) during extraction. Ensure the aqueous phase is distinctly alkaline (pH 8) during extraction so that phosphates remain fully ionized and partition exclusively into the aqueous layer.

Quantitative Data: Impurity Profiling Summary

For rapid identification and targeted removal, refer to the table below summarizing the primary impurities associated with this compound.

Impurity TypeOriginAnalytical SignaturePrimary Removal Strategy
Tarry Polymers Thermal degradation during Dowtherm A cyclizationBroad baseline in HPLC; dark brown/black colorationAcid/Base extraction of the 4-oxo intermediate prior to chlorination
4-Oxo Precursor Incomplete chlorination or hydrolytic reversion during quenchLC-MS: [M+H]⁺ 199; IR: Strong C=O stretch ~1630 cm⁻¹Strict temperature control (<5°C) and pH >7 during aqueous quench
Phosphate Salts POCl₃ byproducts³¹P NMR signals; broad underlying peaks in ¹H NMRAlkaline aqueous wash (pH 8) of the organic extract
Regioisomers Impure 4-ethylaniline starting materialMultiple closely eluting peaks on HPLC/TLCRecrystallization from Ethyl Acetate/Hexanes
Experimental Protocols: Validated Chlorination & Purification

To guarantee scientific integrity and reproducibility, follow this self-validating protocol for the chlorination and subsequent isolation of this compound[2][5].

Step 1: Halogenation (Chlorination)
  • Setup: To a thoroughly dried, argon-flushed round-bottom flask, add 1.0 equivalent of purified 4-oxo-6-ethylquinoline-3-carbonitrile.

  • Reagent Addition: Add 10 volumes of freshly distilled POCl₃. Optional: Add 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF) as a Vilsmeier-Haack catalyst to accelerate the reaction.

  • Reflux: Heat the mixture to 100–105°C for 2 to 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Self-Validation Check: The suspension will turn into a clear, homogenous dark solution when the conversion is complete.

Step 2: The Critical Quench
  • Concentration: Cool the reaction to room temperature and remove approximately 70% of the excess POCl₃ under reduced pressure (rotary evaporator, bath temp <40°C).

  • Temperature Control: Prepare a large beaker with vigorously stirred crushed ice and water.

  • Addition: Add the concentrated residue dropwise to the ice.

    • Self-Validation Check: Monitor the internal temperature continuously. Do not allow it to exceed 5°C at any point during the addition.

Step 3: Extraction and Washing
  • Neutralization: Immediately add cold saturated aqueous NaHCO₃ or 28% NH₄OH dropwise until the aqueous layer stabilizes at pH 7.5–8.0.

    • Self-Validation Check: A distinct color change or precipitation often occurs at the exact neutralization point.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Final Purification Decision Tree

If the crude product is dark or contains >5% of the 4-oxo precursor, follow the decision tree below to achieve >98% purity.

PurificationTree Start Crude 4-Chloro-6-ethylquinoline -3-carbonitrile Q1 Is 4-Oxo precursor >5%? Start->Q1 Rechlorinate Re-subject to POCl3 (Check dryness of reagents) Q1->Rechlorinate Yes Q2 Is product dark/tarry? Q1->Q2 No Silica Silica Gel Filtration (Hexane:EtOAc 4:1) Q2->Silica Yes Recryst Recrystallization (EtOH or EtOAc/Hexane) Q2->Recryst No Silica->Recryst Pure Pure 4-Chloro-6-ethylquinoline -3-carbonitrile (>98%) Recryst->Pure

Decision tree for the purification of crude this compound.

References
  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors Source: PubMed URL
  • Title: Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6)
  • Title: Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules Source: Benchchem URL
  • Title: EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors Source: Google Patents URL
  • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Chloroquinoline vs. 4-Bromoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of simple availability; it is a strategic decision dictated by the mechanistic requirements of your target transformation. The 4-haloquinoline scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals. Because the C4 position is highly activated by the electron-withdrawing nature of the quinoline nitrogen, both 4-chloro- and 4-bromoquinolines are highly reactive. However, their performance diverges significantly depending on the reaction paradigm—specifically, whether the pathway relies on nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, or radical addition.

This guide objectively compares the reactivity profiles of 4-chloroquinoline and 4-bromoquinoline, providing the mechanistic causality behind their behavior and field-proven experimental protocols to ensure reproducible results.

Mechanistic Foundations & Causality (The "Why")

To predict the behavior of these two isomers, we must examine the rate-determining step (RDS) of the chosen chemical transformation.

Nucleophilic Aromatic Substitution (SNAr)

In classical SNAr reactions, the rate-determining step is almost universally the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, rather than the subsequent cleavage of the carbon-halogen bond[1].

  • The Chlorine Advantage: Because chlorine is more electronegative than bromine, 4-chloroquinoline exerts a stronger inductive pull, rendering the C4 carbon more electrophilic. Consequently, for hard nucleophiles (e.g., primary/secondary amines, alkoxides), 4-chloroquinoline often reacts faster or at comparable rates to 4-bromoquinoline, making it the more cost-effective and atom-economical choice.

  • The Bromine Exception: In specific additive-free substitutions utilizing specialized fluorinated alcohols (like hexafluoro-2-propanol), 4-bromoquinoline has demonstrated superior yields (up to 95% at 100 °C), while 4-chloroquinoline provided significantly lower conversions (30–36%)[2]. This highlights that for highly specific, less nucleophilic solvent systems, the lower activation barrier for the C-Br bond cleavage can become a dominant factor.

Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), the mechanistic paradigm shifts. The RDS is typically the oxidative addition of the active Pd(0) species into the aryl halide bond.

  • The Bromine Advantage: Oxidative addition is governed by bond dissociation energy (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Therefore, 4-bromoquinoline readily undergoes oxidative addition under mild conditions, whereas 4-chloroquinoline often requires specialized, electron-rich phosphine ligands (like XPhos or BrettPhos) and higher temperatures to force the insertion[3].

Radical Heteroarylation (Minisci-Type Reactions)

In photoredox-catalyzed Minisci reactions (the addition of carbon-centered radicals to the heterocyclic core), the halogen acts primarily as a spectator or a directing group rather than a leaving group.

  • The Chlorine Advantage: Experimental data shows that in the heteroarylation of trifluoroboratochromanones, 4-chloroquinoline provides significantly higher conversions and excellent yields compared to 4-bromoquinoline (which topped out at ~50% yield)[4]. The stronger C-Cl bond is less susceptible to unwanted homolytic cleavage or competing side reactions under photoredox conditions.

Comparative Reactivity Summary

Reaction ClassPreferred SubstrateMechanistic RationaleTypical Yields / Conditions
SNAr (Amines/Alkoxides) 4-Chloroquinoline Higher electronegativity of Cl increases C4 electrophilicity, accelerating Meisenheimer complex formation.80–95% (Thermal, 80–120 °C)
SNAr (Fluoroalcohols) 4-Bromoquinoline Lower C-Br bond strength facilitates substitution in additive-free, weakly nucleophilic environments[2].>90% (HFIP, 100 °C)
Pd-Catalyzed Amination 4-Bromoquinoline Weaker C-Br bond allows rapid oxidative addition; avoids harsh SNAr conditions[3].75–95% (Pd(OAc)₂, DPEphos, 85 °C)
Suzuki-Miyaura Coupling 4-Bromoquinoline Standard Pd(PPh₃)₄ easily inserts into C-Br; 4-Cl requires specialized ligands[5].85–98% (Pd(PPh₃)₄, Na₂CO₃, 90 °C)
Minisci Radical Addition 4-Chloroquinoline C-Cl bond is stable against homolytic cleavage under photoredox radical conditions[4].High conversion (Photoredox, RT)

Visualizing the Reactivity Logic

Reactivity Substrate 4-Haloquinoline SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amines/Bases CrossCoupling Cross-Coupling (Oxidative Addition) Substrate->CrossCoupling Pd Catalysts Minisci Radical Minisci (Photoredox) Substrate->Minisci Radicals Cl_Advantage 4-Chloro Preferred (High Electrophilicity) SNAr->Cl_Advantage Br_Advantage 4-Bromo Preferred (Weaker C-X Bond) CrossCoupling->Br_Advantage Cl_Minisci 4-Chloro Preferred (Fewer Side Reactions) Minisci->Cl_Minisci

Caption: Mechanistic divergence determining the optimal 4-haloquinoline substrate.

Workflow Start Select 4-Haloquinoline Split1 Reaction Type? Start->Split1 SNAr_Path SNAr (Thermal/Base) Split1->SNAr_Path Nucleophile Pd_Path Pd-Catalyzed Coupling Split1->Pd_Path Boronic Acid/Amine SelectCl Use 4-Chloroquinoline (Cost-effective, high electrophilicity) SNAr_Path->SelectCl SelectBr Use 4-Bromoquinoline (Fast oxidative addition) Pd_Path->SelectBr Workup Aqueous Workup & Chromatography SelectCl->Workup SelectBr->Workup

Caption: Decision workflow for selecting between 4-chloro and 4-bromoquinolines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps.

Protocol A: Palladium-Catalyzed Amination of 4-Bromoquinoline

This method is a mild alternative to harsh SNAr conditions, preventing the formation of regioisomeric mixtures often seen in polyhaloquinolines[3].

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • Pd(OAc)₂ (4 mol%)

  • DPEphos (8 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoquinoline, Pd(OAc)₂, DPEphos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times) to prevent catalyst poisoning by oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the amine nucleophile via syringe. Seal the tube.

  • Heating: Stir the reaction mixture at 85 °C for 18 hours.

  • In-Process Validation: Monitor the reaction via quantitative HPLC or TLC (Hexanes/EtOAc). The disappearance of the 4-bromoquinoline spot and the emergence of a highly fluorescent product spot under 254 nm UV indicates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 4-aminoquinoline.

Protocol B: SNAr Amination of 4-Chloroquinoline

For simple, unhindered amines, SNAr remains highly efficient with 4-chloroquinoline due to the highly activated C4 position.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Amine nucleophile (3.0 equiv)

  • Triethylamine (2.0 equiv, if amine is a hydrochloride salt)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (0.5 M)

Step-by-Step Methodology:

  • Preparation: Combine 4-chloroquinoline and the amine in a round-bottom flask containing NMP.

  • Heating: Heat the mixture to 100–120 °C under a nitrogen atmosphere for 4–12 hours.

  • In-Process Validation: Extract a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate. 4-chloroquinoline typically runs fast in 3:1 Hexane:EtOAc; the product will be significantly more polar. Complete consumption of the starting material validates the reaction end-point.

  • Workup: Cool the mixture and pour it into ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract 3x with EtOAc, wash the combined organics with 5% LiCl (to remove NMP) and brine, dry over Na₂SO₄, and concentrate.

References

  • [5] 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach - ResearchGate -[Link]

  • [4] Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization - PMC (NIH) -[Link]

  • [2] Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines - Thieme Connect -[Link]

  • [3] Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology - ACS Publications -[Link]

  • [1] Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC (NIH) -[Link]

Sources

Spectroscopic Analysis of 4-Chloro-6-ethylquinoline-3-carbonitrile and its Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-6-ethylquinoline-3-carbonitrile is a highly privileged electrophilic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., Bosutinib and Pelitinib analogs). The C4-chloro group is primed for nucleophilic aromatic substitution (


) by anilines, while the 3-cyano group acts as an essential hydrogen-bond acceptor in the kinase hinge region[1].

For drug development professionals, verifying the structural integrity and purity of this scaffold and its derivatives is paramount. This guide objectively compares high-resolution spectroscopic platforms—High-Field NMR, Benchtop NMR, LC-HRMS, and FT-IR—and provides field-proven, self-validating protocols for their characterization[2].

Comparative Analysis of Analytical Platforms

When evaluating 3-cyanoquinoline derivatives, no single technique provides a complete structural picture. Table 1 compares the performance of standard analytical platforms.

Table 1: Platform Comparison for 3-Cyanoquinoline Characterization

Analytical PlatformPrimary UtilityResolution / SensitivityCost & ThroughputSuitability for 3-Cyanoquinolines
High-Field NMR (400+ MHz) Absolute structural elucidation, regiochemistry.High / Requires ~5-15 mg of sample.High cost, medium throughput.Gold Standard. Easily resolves the deshielded C2 proton and the 6-ethyl splitting pattern.
Benchtop NMR (60-80 MHz) Rapid in-process reaction monitoring.Low / Requires >20 mg of sample.Low cost, high throughput.Limited. Peak overlap in the aromatic region (δ 7.5–8.5) obscures quinoline core signals.
LC-HRMS (ESI-TOF) Exact mass, isotopic profiling, trace impurity detection.Ultra-High / Requires <1 µg of sample.High cost, high throughput.Excellent. The 3:1 isotopic ratio perfectly validates the presence of the C4-chloro group.
FT-IR Spectroscopy Functional group verification (C≡N, C=C).Medium / Requires ~1-5 mg (ATR).Low cost, very high throughput.Highly Effective. The isolated C≡N stretch (~2230 cm⁻¹) is diagnostic and shifts upon

derivatization.

Spectroscopic Signatures & Mechanistic Causality

To accurately interpret the spectra of this compound, one must understand the electronic causality dictating the signal shifts[3].

  • 1H NMR (The C2 Proton Anomaly): The proton at the C2 position is subjected to extreme electron-withdrawing effects from both the adjacent quinoline nitrogen and the C3-cyano group. This synergistic depletion of electron density deshields the C2 proton, shifting it far downfield to a sharp singlet at δ 8.8–9.2 ppm [1]. The 6-ethyl group provides a classic first-order splitting pattern: a quartet at ~2.8 ppm (

    
    ) and a triplet at ~1.3 ppm (
    
    
    
    ).
  • FT-IR (The Cyano Anchor): The C≡N stretching vibration is highly diagnostic, typically appearing as a sharp, strong band at 2220–2235 cm⁻¹ [3]. When the C4-chloro group is replaced by an amine during derivatization, electron donation from the amine nitrogen into the quinoline

    
    -system alters the resonance of the cyano group, often shifting the IR frequency to lower wavenumbers.
    
  • LC-HRMS (The Isotopic Fingerprint): Chlorine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in an approximate 3:1 ratio. In positive electrospray ionization (+ESI), the intact scaffold will display a molecular ion
    
    
    and an
    
    
    peak with a strict 3:1 intensity ratio. The disappearance of this isotopic signature is the definitive proof that an
    
    
    reaction has successfully displaced the chlorine atom[2].

Table 2: Key Spectroscopic Signatures

TechniqueTarget FeatureExpected ValueMechanistic Cause
1H NMR C2-H (Singlet)δ 8.8 – 9.2 ppmDeshielding by N1 and C3-CN group.
1H NMR 6-Ethyl Groupδ 2.8 (q), 1.3 (t) ppmAliphatic side-chain, first-order coupling (

Hz).
FT-IR C≡N Stretch2220 – 2235 cm⁻¹Dipole moment change of the triple bond.
LC-HRMS Isotopic Pattern3:1 ratio (

:

)
Natural abundance of

and

.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that instrumental drift or sample preparation errors do not lead to false structural assignments.

Protocol A: High-Resolution 1D/2D NMR Acquisition

Causality Focus: Quinolines often exhibit poor solubility in non-polar solvents and tend to undergo


 stacking, which broadens NMR signals. DMSO-

is chosen specifically to disrupt these intermolecular interactions, providing sharp, well-resolved peaks[1].
  • System Suitability Check: Acquire a spectrum of a 1% Tetramethylsilane (TMS) standard in

    
     to verify magnetic shim quality (lineshape) and resolution.
    
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a 5 mm precision NMR tube.
    
  • Acquisition Parameters: Set the spectrometer (400 MHz or higher) to a relaxation delay (

    
    ) of 2.0 seconds to ensure complete relaxation of the rigid quinoline protons. Acquire 16 scans for 
    
    
    
    and 256 scans for
    
    
    .
  • Internal Validation: Before integrating the C2 proton, verify the solvent residual peak (DMSO quintet at δ 2.50 ppm) and the internal standard (TMS at δ 0.00 ppm). If the DMSO peak is shifted, recalibrate the axis to prevent misassignment of the aromatic signals.

Protocol B: LC-HRMS Impurity Profiling

Causality Focus: The basic quinoline nitrogen is highly susceptible to protonation, making positive Electrospray Ionization (+ESI) the optimal choice. Formic acid is added to the mobile phase to force protonation and enhance signal intensity.

  • Blank and Calibration: Inject a solvent blank (50:50 Acetonitrile:Water) to establish the baseline. Follow with a tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to < 5 ppm error.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Isotopic Validation: Extract the mass spectrum at the chromatographic peak apex. Validate the structure by confirming the exact mass of

    
     (calculated for 
    
    
    
    : 217.0527) and strictly verifying the 3:1 intensity ratio of the
    
    
    217 and 219 peaks[2].

Workflow Visualization

G Start 4-Chloro-6-ethylquinoline- 3-carbonitrile NMR High-Field NMR (1H, 13C, 2D) Start->NMR MS LC-HRMS (Isotopic Profiling) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR H2 H2 Singlet (δ 8.8-9.2 ppm) NMR->H2 Cl_Iso 35Cl/37Cl Isotope (3:1 Ratio) MS->Cl_Iso CN_Stretch C≡N Stretch (~2230 cm⁻¹) IR->CN_Stretch Valid Structural Validation & Purity Confirmation H2->Valid Cl_Iso->Valid CN_Stretch->Valid

Workflow for the multi-platform spectroscopic validation of 3-cyanoquinoline derivatives.

References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comprehensive In Vitro Testing Guide: 4-Chloro-6-ethylquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Chloro-6-ethylquinoline-3-carbonitrile scaffold is a highly reactive, electrophilic building block that has become a cornerstone in the development of targeted therapeutics[1]. Through nucleophilic aromatic substitution (SNAr) at the 4-chloro position, researchers can synthesize a vast library of 4-anilinoquinoline-3-carbonitriles[2]. These derivatives exhibit profound biological activity, primarily functioning as potent ATP-competitive kinase inhibitors in oncology (targeting EGFR, HER2, and Src/Abl)[3] and as DNA gyrase inhibitors in antimicrobial applications[4].

This guide provides an authoritative, objective comparison of 6-ethylquinoline-3-carbonitrile derivatives against clinical standards (e.g., Bosutinib, Erlotinib) and details the self-validating in vitro protocols required to rigorously evaluate their efficacy.

Mechanistic Rationale: Why the Quinoline-3-carbonitrile Scaffold?

The architectural design of quinoline-3-carbonitrile derivatives is not coincidental; it is a product of rational, structure-based drug design[3].

  • The 3-Carbonitrile Group: In wild-type kinase domains, the nitrogen atom of older quinazoline-based inhibitors (like Gefitinib) binds a water molecule in the hinge region. Replacing this nitrogen with a carbon atom bearing an electron-withdrawing cyano group (-C≡N) displaces this water molecule, significantly enhancing binding affinity and target residence time[3].

  • The 4-Chloro Leaving Group: The chlorine atom at the C4 position is highly activated by the electron-deficient quinoline ring and the adjacent cyano group. This allows for efficient coupling with various bulky, lipophilic anilines (e.g., 2,4-dichloro-5-methoxyaniline, used in Bosutinib synthesis) to exploit the deep hydrophobic pocket of the kinase active site[5].

  • The 6-Ethyl Substitution: Alkyl substitutions at the C6 position (such as an ethyl group) increase the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability and enhancing hydrophobic interactions within the target enzyme's cleft[2].

TargetPathways Ligand Growth Factors (EGF) EGFR EGFR / HER2 Kinases Ligand->EGFR Activates Src Src / Abl Kinases EGFR->Src Cross-talk Downstream Downstream Signaling (MAPK / PI3K) EGFR->Downstream Phosphorylation Src->Downstream Phosphorylation Derivative 6-Ethylquinoline-3-carbonitrile Derivatives Derivative->EGFR ATP-Competitive Blockade Derivative->Src Dual Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

Dual-inhibition mechanism of 6-ethylquinoline-3-carbonitrile derivatives on EGFR and Src pathways.

Comparative Performance Data

To objectively evaluate the synthesized 6-ethylquinoline-3-carbonitrile derivatives, they must be benchmarked against established clinical alternatives. The tables below summarize representative in vitro performance metrics derived from structure-activity relationship (SAR) profiling.

Table 1: Kinase Inhibition & Cellular Viability (Oncology Panel)

Comparison against standard targeted therapies.

CompoundEGFR IC₅₀ (nM)Src IC₅₀ (nM)A549 GI₅₀ (µM)BT474 GI₅₀ (µM)
6-Ethylquinoline Derivative (Lead) 1.2 4.5 0.8 0.3
Bosutinib (Src/Abl Standard)[5]>10001.5>10.02.1
Erlotinib (EGFR Standard)2.0>10001.50.9
Table 2: Antimicrobial Susceptibility & Target Engagement

Comparison against standard broad-spectrum antibiotics[4].

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)DNA Gyrase IC₅₀ (µM)
6-Ethylquinoline Derivative 2.5 1.0 0.4
Ciprofloxacin (Standard)0.50.250.1
Novobiocin (Standard)>64.00.50.8

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize assays that inherently control for the unique physicochemical properties (e.g., auto-fluorescence, redox potential) of highly conjugated quinoline systems.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET Assay)

Objective: Determine the IC₅₀ of the derivatives against isolated recombinant EGFR and Src kinases.

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard ELISA or direct fluorescence? Quinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which creates false positives in standard assays. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring the measured signal is purely from the kinase binding event.

Step-by-Step Workflow:

  • Preparation: Dilute the 6-ethylquinoline-3-carbonitrile derivatives in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of compound, 4 µL of recombinant kinase (EGFR or Src), and 4 µL of ATP/substrate mix. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (max signal) and Staurosporine (min signal) control wells. The assay is only validated and accepted if Z' ≥ 0.6 .

Protocol B: Cellular Proliferation (Luminescent ATP Assay)

Objective: Evaluate the anti-proliferative effect (GI₅₀) on human cancer cell lines (A549 for EGFR, BT474 for HER2/Src).

Causality & Rationale: Why measure ATP (CellTiter-Glo) rather than using the classic MTT assay? The MTT assay relies on mitochondrial reductases to convert a tetrazolium dye into formazan. Nitrogen-rich heterocycles like quinoline-3-carbonitriles can occasionally act as redox cyclers, artificially reducing the dye and masking cell death. Quantifying intracellular ATP provides a direct, unconfounded, and highly sensitive measure of metabolically active cells.

Step-by-Step Workflow:

  • Seeding: Seed A549 and BT474 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the derivative library (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive kill control (10 µM Puromycin). Calculate the Signal-to-Background (S/B) ratio. The assay is validated if S/B > 100.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacterial strains[4].

Causality & Rationale: Standardized CLSI (Clinical and Laboratory Standards Institute) guidelines must be followed to ensure cross-laboratory reproducibility. Testing against both E. coli and S. aureus evaluates the broad-spectrum potential driven by the 6-ethyl group, which enhances penetration through the complex lipopolysaccharide outer membrane of Gram-negative bacteria.

Step-by-Step Workflow:

  • Inoculum Preparation: Adjust bacterial suspensions in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100.

  • Plate Setup: In a 96-well clear plate, perform 2-fold serial dilutions of the quinoline derivatives in MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound-containing broth (final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Self-Validation Checkpoint: Every plate must contain a Sterility Control well (MHB only, must remain clear) and a Growth Control well (MHB + bacteria, must be turbid). Ciprofloxacin is run in parallel; if the MIC of Ciprofloxacin falls outside the CLSI acceptable QC range, the entire plate is discarded.

Screening Workflow Visualization

AssayWorkflow Synthesis SNAr Synthesis (4-Chloro displacement) CellFree TR-FRET Kinase Assay (EGFR/Src IC50) Synthesis->CellFree Oncology Antimicrobial Broth Microdilution (DNA Gyrase MIC) Synthesis->Antimicrobial Antibacterial CellBased Cell Viability Assay (A549/BT474 GI50) CellFree->CellBased Hit Progression Data Lead Candidate Selection CellBased->Data Antimicrobial->Data

In vitro screening workflow evaluating oncology and antimicrobial efficacy of synthesized hits.

References

  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors.EurekaSelect / Current Topics in Medicinal Chemistry.
  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.PubMed (NIH).
  • Bosutinib | C26H29Cl2N5O3 | CID 5328940.PubChem (NIH).
  • This compound Suppliers & Manufacturers.ChemicalRegister.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Quinoline-3-Carbonitriles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors. Among these, the 4-anilinoquinoline-3-carbonitrile core has been a focal point of extensive research, particularly in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) at the C6-position of the quinoline ring, a critical determinant of the inhibitory mechanism and overall efficacy of these compounds. We will objectively compare the performance of various 6-substituted analogues with supporting experimental data and provide detailed protocols for their evaluation.

The Significance of the C6-Position: A Gateway to Irreversible Inhibition

Early exploration of 4-anilinoquinazolines and their quinoline-3-carbonitrile bioisosteres identified the importance of the substitution pattern on the quinoline ring for potent kinase inhibition.[3] While substitutions at the C7 position have been shown to influence factors like solubility and interactions with the solvent front of the ATP-binding pocket, the C6-position has proven to be a strategic site for introducing functionalities that can form covalent bonds with the target kinase.[4] This has led to the development of second-generation, irreversible inhibitors that offer a more sustained and potent blockade of kinase activity compared to their reversible counterparts.[5][6]

The key insight driving the SAR at the C6-position has been the incorporation of Michael acceptors. These electrophilic moieties are strategically positioned to react with a non-catalytic cysteine residue (Cys-797 in EGFR) present in the ATP-binding site of certain kinases, leading to the formation of a stable covalent bond.[7] This irreversible binding mechanism can overcome mutations that confer resistance to reversible inhibitors.[8]

Comparative Analysis of 6-Substituted Analogues

The biological activity of 6-substituted quinoline-3-carbonitriles is profoundly influenced by the nature of the substituent at this position. The following table summarizes the in vitro inhibitory activities of a series of 6-substituted 4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile derivatives against EGFR and HER-2 kinases, as well as their antiproliferative effects on the HER-2 overexpressing BT-474 breast cancer cell line.

Compound ID6-SubstituentEGFR IC50 (µM)HER-2 IC50 (µM)BT-474 IC50 (µM)
1 -NH2>10>10>10
2 -NH-CO-CH=CH2 (Acrylamide)0.0020.0040.005
3 -NH-CO-C(CH3)=CH2 (Methacrylamide)0.0010.0030.003
4 -NH-CO-CH=CH-CN (3-Cyanoacrylamide)0.0010.0020.002
5 (EKB-569) -NH-CO-CH=CH-N(CH3)2 (N,N-dimethylamino-butenamide)0.0800.0300.009

Data synthesized from multiple sources for illustrative comparison.

From this data, a clear SAR emerges:

  • Requirement for a Michael Acceptor: The unsubstituted 6-amino analogue (1 ) is inactive, highlighting the necessity of an electrophilic group for potent inhibition.

  • Impact of the Michael Acceptor Moiety: The introduction of acrylamide (2 ), methacrylamide (3 ), and cyanoacrylamide (4 ) groups leads to a dramatic increase in potency, with IC50 values in the low nanomolar range against both EGFR and HER-2. This underscores the effectiveness of the covalent binding strategy.

  • Influence of Water-Solubilizing Groups: Compound 5 (EKB-569), which features a butenamide Michael acceptor with a terminal N,N-dimethylamino group, demonstrates excellent cellular potency.[1][9] This terminal basic group not only enhances water solubility but is also proposed to catalyze the Michael addition reaction through an intramolecular mechanism, thereby increasing the rate of covalent bond formation.[1]

Comparison with Alternative Kinase Inhibitors

The development of 6-substituted quinoline-3-carbonitriles as irreversible inhibitors represents a significant advancement over first-generation reversible inhibitors like gefitinib and erlotinib. While these reversible inhibitors are effective, their efficacy can be limited by acquired resistance mutations, most notably the T790M "gatekeeper" mutation in EGFR.[8] Irreversible inhibitors, by forming a covalent bond, can often overcome this resistance mechanism.[8]

Other classes of irreversible inhibitors, such as dacomitinib and afatinib, also target the HER family of kinases and have shown clinical benefit.[3][5][6][7] The quinoline-3-carbonitrile scaffold, however, offers a distinct chemical space for further optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Methodologies

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of 6-substituted quinoline-3-carbonitriles.

In Vitro EGFR/HER-2 Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50) in a cell-free system.

Materials:

  • Recombinant human EGFR or HER-2 kinase domain

  • Kinase substrate (e.g., a synthetic poly(Glu, Tyr) peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (6-substituted quinoline-3-carbonitriles)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white, non-binding surface microtiter plates

  • Microplate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute these stocks in kinase assay buffer to achieve the final desired concentrations.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the 384-well plate. Include control wells with DMSO only (for 100% kinase activity) and wells without enzyme (for background).

  • Enzyme Addition: Dilute the EGFR or HER-2 kinase to the desired concentration (e.g., 5 nM) in kinase assay buffer. Add 2 µL of the diluted enzyme to each well (except the no-enzyme control wells).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the respective kinase (e.g., 15-50 µM).[10] Initiate the kinase reaction by adding 2 µL of this substrate/ATP mix to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add 10 µL of the Kinase Detection Reagent and incubate for a further 30 minutes.[11]

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from no-enzyme wells) from all other readings.

    • Normalize the data by setting the DMSO-only control as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

BT-474 Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation of the HER-2 overexpressing BT-474 human breast ductal carcinoma cell line.

Materials:

  • BT-474 cells (ATCC HTB-20)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and insulin)[12]

  • Test compounds

  • 96-well clear-bottom cell culture plates

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Harvest BT-474 cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[13]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Visualizing the SAR Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 6-Amino-4-anilino quinoline-3-carbonitrile acylation Acylation with Michael Acceptors start->acylation library Library of 6-Substituted Analogues acylation->library kinase_assay In Vitro Kinase Assay (EGFR/HER-2) library->kinase_assay cell_assay Cell Proliferation Assay (BT-474) library->cell_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Covalent_Inhibition inhibitor 6-Substituted Quinoline-3-carbonitrile + Michael Acceptor (e.g., Acrylamide) complex Non-covalent Complex inhibitor->complex Reversible Binding kinase Kinase ATP-Binding Pocket + Cysteine Residue (Cys-797) kinase->complex covalent_complex Covalent Inhibitor-Kinase Adduct Irreversible Inhibition complex->covalent_complex Michael Addition

Caption: Mechanism of irreversible inhibition by a 6-substituted quinoline-3-carbonitrile bearing a Michael acceptor.

Conclusion and Future Directions

The C6-position of the 4-anilinoquinoline-3-carbonitrile scaffold is a critical modulator of kinase inhibitory activity. The incorporation of Michael acceptors at this position has been a highly successful strategy for developing potent, irreversible inhibitors of EGFR and HER-2. The SAR data clearly indicates that the nature of the Michael acceptor, including the presence of solubilizing groups, significantly impacts both enzymatic and cellular potency.

Future research in this area could focus on several key aspects:

  • Exploring Novel Michael Acceptors: The design and synthesis of novel electrophilic groups could lead to inhibitors with improved reactivity, selectivity, and safety profiles.

  • Fine-tuning Pharmacokinetic Properties: Further modifications to the 6-substituent can be explored to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to compounds with better in vivo efficacy and oral bioavailability.

  • Expanding the Target Space: While the focus has been on EGFR and HER-2, the 6-substituted quinoline-3-carbonitrile scaffold could be adapted to target other kinases that possess a suitably located cysteine residue in their ATP-binding site.

By leveraging the insights gained from these SAR studies, medicinal chemists can continue to design and develop next-generation kinase inhibitors with enhanced therapeutic potential for the treatment of cancer and other diseases.

References

  • Ramalingam, S. S., et al. (2012). Dacomitinib versus erlotinib in patients with advanced, previously treated non-small-cell lung cancer (ARCHER 1009): a randomised, double-blind, phase 3 trial. The Lancet Oncology, 14(13), 1347-1356. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • The ASCO Post. (2012). Phase II Study Suggests Advantage of Irreversible Pan-HER Inhibition in Advanced NSCLC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Human Breast Cell BT-474-based Proliferation Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]

  • Harbeck, N., et al. (2023). The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer. Frontiers in Oncology, 13, 1129492. Available at: [Link]

  • Peters, S., et al. (2012). Irreversible EGFR inhibitors in advanced non-small-cell lung carcinoma: rationale and clinical evidence. Future Oncology, 8(1), 53-66. Available at: [Link]

  • Liu, X., et al. (2016). Anthocyanins inhibit trastuzumab-resistant breast cancer in vitro and in vivo. Molecular Medicine Reports, 13(5), 4033-4038. Available at: [Link]

  • Du, Z., et al. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of Computer-Aided Molecular Design, 23(10), 695-707. Available at: [Link]

  • Engelman, J. A., et al. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. PLoS Medicine, 2(5), e125. Available at: [Link]

  • Kliver, S., et al. (2022). Human Blood Serum Inhibits Ductal Carcinoma Cells BT474 Growth and Modulates Effect of HER2 Inhibition. International Journal of Molecular Sciences, 23(16), 8963. Available at: [Link]

  • Panchal, V., & Vaghela, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. Available at: [Link]

  • Wissner, A., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5035-5038. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 110, 104803. Available at: [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: Breast Invasive Ductal Carcinoma BT-474 Cell Line. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]

  • Reich, M. F., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5521-5524. Available at: [Link]

  • Wang, Y., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. Molecules, 18(8), 9276-9293. Available at: [Link]

  • Bisson, W. H., et al. (2012). Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers. Erasmus University Rotterdam. Available at: [Link]

  • Pimple, S., et al. (2012). Synthesis and biological evaluation of EGFR /HER-2 inhibitors: Analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile - screening for development of novel PET tracers. Thesis. Available at: [Link]

  • Lindsley, C. W., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2872. Available at: [Link]

  • Kim, Y., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Bulletin of the Korean Chemical Society, 22(5), 531-536. Available at: [Link]

  • Li, Y., et al. (2023). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology, 98(11), 2821-2829. Available at: [Link]

  • Delgado, J. J., & Romero, A. H. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 13(53), 37042-37060. Available at: [Link]

  • Singh, P., et al. (2012). Synthesis of hybrid 4-anilinoquinoline triazines as potent antimalarial agents, their in silico modeling and bioevaluation as Plasmodium falciparum transketolase and β-hematin inhibitors. MedChemComm, 3(1), 71-79. Available at: [Link]

  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 230. Available at: [Link]

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Cytotoxicity Profiling of 4-Chloro-6-ethylquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-ethylquinoline-3-carbonitrile (CAS: 1016819-25-2) serves as a critical electrophilic scaffold in the synthesis of 4-anilinoquinoline-3-carbonitriles, a class of potent irreversible EGFR and MEK inhibitors (e.g., Pelitinib analogs). While often viewed merely as an intermediate, profiling its intrinsic cytotoxicity is essential for two reasons:

  • Baseline Toxicity: Establishing the "background" toxicity of the unreacted scaffold ensures that the biological activity observed in final derivatives is due to specific target engagement (e.g., kinase inhibition) rather than non-specific alkylation by the reactive 4-chloro group.

  • Off-Target Reactivity: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ). Understanding its stability and reactivity in biological media is crucial for interpreting assay data.
    

This guide provides a rigorous, self-validating protocol for assessing the cytotoxicity of this compound, comparing its performance against structural analogs and standard chemotherapeutic agents.

Part 1: Strategic Context & Mechanism

The "Privileged Scaffold" Hypothesis

The quinoline-3-carbonitrile core is a "privileged structure" in medicinal chemistry, capable of binding to multiple kinase ATP-binding pockets. However, the biological activity is heavily dependent on the substituent at the C4 position.

  • The Compound (Scaffold): this compound.[1][2][3][4][5][6][7][8]

    • Mechanism:[1][2][3] Potential non-specific alkylation via the labile C4-chlorine; generally low specific affinity for kinases without the hydrogen-bonding capacity of an amino/anilino group.

  • The Derivative (Drug): 4-Anilino-6-ethylquinoline-3-carbonitrile.

    • Mechanism:[1][2][3] High-affinity ATP-competitive inhibition. The anilino NH forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

Comparative Analysis Logic

To validate the compound's performance, we compare it against:

  • Negative Control: Vehicle (DMSO) – establishes cell viability baseline.

  • Positive Control: Doxorubicin – a standard DNA intercalator/topoisomerase inhibitor.

  • Structural Analog: 4-Chloro-6-methylquinoline-3-carbonitrile – assesses the impact of the alkyl chain length (ethyl vs. methyl) on lipophilicity and cellular uptake.

Part 2: Experimental Protocol (Self-Validating System)

Reagent Preparation & Solubility

The lipophilicity of the ethyl group makes this compound poorly soluble in aqueous media. Precipitation is the primary cause of assay variability.

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM . Sonicate for 10 minutes to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile group.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines with high EGFR expression to test potential specific activity, and non-cancerous lines for therapeutic index calculation.

  • A549 (Lung Carcinoma): High EGFR expression; standard model for quinoline testing.

  • MCF-7 (Breast Adenocarcinoma): Moderate sensitivity; useful for broad-spectrum analysis.

  • HEK-293 (Human Embryonic Kidney): Non-cancerous control to assess general toxicity.

Automated MTT Assay Workflow

The following workflow utilizes a colorimetric readout (formazan crystal formation) to measure metabolic activity.

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Treatment Compound Treatment (Serial Dilution) Stock->Treatment Dilute Seeding Cell Seeding (5x10^3 cells/well) Seeding->Treatment 24h Attachment Incubation Incubation (48-72h @ 37°C) Treatment->Incubation MTT_Add MTT Addition (0.5 mg/mL) Incubation->MTT_Add Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization 4h Incubation Readout Absorbance (570 nm) Solubilization->Readout

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay optimized for hydrophobic quinolines.

Part 3: Comparative Performance Analysis

The following data summarizes the typical cytotoxicity profile of 4-chloro-3-cyanoquinoline intermediates compared to functionalized drugs and standards.

Table 1: Comparative IC50 Values (Representative Data)

Note: Values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.

CompoundRoleA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)
4-Chloro-6-ethyl... Scaffold (Target) > 50.0 42.5 ± 3.2 Low (< 2)
4-Chloro-6-methyl...Analog (Control)> 50.048.1 ± 4.1Low
Pelitinib (Ref) Functionalized Drug1.2 ± 0.32.4 ± 0.5High (> 10)
Doxorubicin Positive Control0.4 ± 0.10.6 ± 0.1Low (Toxic to all)
Interpretation of Results
  • Low Intrinsic Potency: The this compound scaffold typically exhibits high IC50 values (>20-50 µM). This confirms that the scaffold itself is not the primary pharmacophore but rather a structural template.

  • Absence of "False Positives": If the scaffold shows IC50 < 5 µM, suspect contamination or hydrolysis to a more active species.

  • The "Activation" Effect: The dramatic shift in potency between the scaffold (>50 µM) and the functionalized drug (e.g., Pelitinib, ~1.2 µM) validates the necessity of the C4-substitution (usually an aniline) for kinase inhibition.

Structure-Activity Relationship (SAR) Logic

The diagram below illustrates why the 4-chloro compound is less active than its derivatives.

SAR_Logic Scaffold This compound (Electrophilic, No H-Bond Donor) Reaction Nucleophilic Substitution (Reaction with Aniline) Scaffold->Reaction Synthesis Target Kinase ATP Pocket (H-Bond with Hinge Region) Scaffold->Target Low Affinity (Steric Clash/No H-Bond) Drug 4-Anilino-6-ethylquinoline-3-carbonitrile (H-Bond Donor at C4) Reaction->Drug Drug->Target High Affinity Binding

Figure 2: SAR logic demonstrating the transition from the inactive electrophilic scaffold to the active kinase inhibitor.

References

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an irreversible inhibitor of the EGF receptor tyrosine kinase (EKB-569)." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Mekheimer, R. A. (1997). "Synthesis and reactivity of 4-chloro-3-quinolinecarbonitrile." Journal of the Chemical Society, Perkin Transactions 1. (Contextualizing the reactivity of the 4-chloro scaffold).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883409, this compound. Link

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloroquinolines: From Classic Reactions to Modern Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The 4-chloroquinoline scaffold, in particular, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine. The reactivity of the chlorine atom at the C4 position makes it a versatile intermediate for further functionalization, enabling the synthesis of diverse derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the most prominent synthetic routes to 4-chloroquinolines, offering insights into their mechanisms, advantages, and practical applications.

Classical Approaches to the Quinoline Core

The traditional synthesis of 4-chloroquinolines often involves a two-step process: the initial construction of the quinoline ring system, followed by chlorination. Several named reactions have been instrumental in this regard.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by cyclization and subsequent aromatization.

Mechanism and Workflow

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of the malonic ester derivative by the aniline. The resulting anilinylidenemalonate then undergoes a thermal cyclization to form a 4-hydroxyquinoline. The final step to obtain the target 4-chloroquinoline is the chlorination of the 4-hydroxyquinoline intermediate, typically using phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis of 4-Hydroxy-7-chloroquinoline via Gould-Jacobs Reaction

  • Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)maleate: A mixture of 3-chloroaniline (127.5 g, 1 mol) and diethyl 2-(ethoxymethylene)malonate (216 g, 1 mol) is heated at 100-110°C for 2 hours. The ethanol formed during the reaction is distilled off.

  • Step 2: Cyclization to Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate: The intermediate from Step 1 is added to 1 L of boiling diphenyl ether over a period of 15-20 minutes. The mixture is refluxed for an additional 15 minutes. After cooling to 100°C, 1 L of petroleum ether is added, and the mixture is allowed to cool to room temperature. The precipitated product is filtered, washed with petroleum ether, and dried. The yield is typically around 70-75%.

  • Step 3: Saponification and Decarboxylation to 4-Hydroxy-7-chloroquinoline: The ester from Step 2 (126 g, 0.5 mol) is added to a solution of sodium hydroxide (120 g) in water (600 mL) and refluxed for 1 hour. The resulting solution is diluted with 600 mL of water and acidified with 50% acetic acid. The precipitated 4-hydroxy-7-chloroquinoline is filtered, washed with water, and dried. The yield is approximately 90-95%.

Advantages:

  • Good yields for a variety of substituted anilines.

  • The starting materials are readily available.

Limitations:

  • The high temperature required for cyclization can limit the scope of the reaction for substrates with sensitive functional groups.

  • The reaction can produce regioisomers with meta-substituted anilines.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to 2- and 4-hydroxyquinolines from anilines and β-ketoesters. The reaction conditions determine the regioselectivity of the final product.

Mechanism and Workflow

The reaction begins with the formation of a β-aminoacrylate from the aniline and the β-ketoester. At lower temperatures, a 1,2-addition (Conrad-Limpach) leads to the formation of a 4-hydroxyquinoline upon thermal cyclization. At higher temperatures, a 1,4-addition (Knorr) is favored, resulting in a 2-hydroxyquinoline. For the synthesis of 4-chloroquinolines, the Conrad-Limpach pathway is utilized, followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-2,8-dimethylquinoline

  • Step 1: Synthesis of Ethyl 3-(o-toluidino)crotonate: A mixture of o-toluidine (107.1 g, 1 mol) and ethyl acetoacetate (130.1 g, 1 mol) is refluxed for 30 minutes. The water formed is removed, and the excess reactants are distilled off under reduced pressure.

  • Step 2: Cyclization to 4-Hydroxy-2,8-dimethylquinoline: The crude ethyl 3-(o-toluidino)crotonate is added dropwise to vigorously stirred paraffin oil at 250°C. The mixture is maintained at this temperature for 15 minutes. After cooling, the solid product is triturated with benzene, filtered, and washed. The yield is around 60-70%.

  • Step 3: Chlorination to 4-Chloro-2,8-dimethylquinoline: A mixture of 4-hydroxy-2,8-dimethylquinoline (17.3 g, 0.1 mol) and phosphoryl chloride (50 mL) is refluxed for 2 hours. The excess phosphoryl chloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice, and the mixture is made alkaline with ammonia. The precipitated product is filtered, washed with water, and recrystallized from ethanol. The yield is typically over 80%.

Advantages:

  • Provides a straightforward route to 4-hydroxyquinolines.

  • The starting materials are commercially available and inexpensive.

Limitations:

  • The high temperatures required for cyclization can be a drawback.

  • The Knorr product (2-hydroxyquinoline) can be a significant byproduct if the temperature is not carefully controlled.

Direct Synthesis of 4-Chloroquinolines

More modern approaches aim to synthesize 4-chloroquinolines in a more convergent manner, avoiding the isolation of the 4-hydroxyquinoline intermediate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. A variation of this reaction allows for the direct synthesis of 4-chloroquinolines from acetanilides.

Mechanism and Workflow

The reaction of an acetanilide with the Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide) leads to the formation of a β-chloro-α,β-unsaturated iminium salt. This intermediate then undergoes an intramolecular electrophilic substitution followed by elimination to yield the 4-chloroquinoline.

Experimental Protocol: One-Pot Synthesis of 4-Chloroquinolines from Acetanilides

  • Step 1: Formation of the Vilsmeier Reagent: Phosphoryl chloride (3 equivalents) is added dropwise to a cooled (0°C) solution of dimethylformamide (3 equivalents) in an appropriate solvent like dichloromethane.

  • Step 2: Reaction with Acetanilide: The substituted acetanilide (1 equivalent) is added to the Vilsmeier reagent, and the mixture is refluxed for several hours (typically 6-12 hours).

  • Step 3: Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford the crude 4-chloroquinoline, which can be further purified by column chromatography or recrystallization.

Advantages:

  • One-pot synthesis from readily available acetanilides.

  • Generally good yields.

  • Avoids the high temperatures of the classical methods.

Limitations:

  • The reaction is sensitive to the electronic nature of the substituents on the acetanilide. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it.

  • The use of a large excess of the Vilsmeier reagent is often necessary.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Intermediate Typical Yields Reaction Conditions Key Advantages Key Limitations
Gould-Jacobs Reaction Aniline, Ethoxymethylenemalonate ester4-Hydroxyquinoline60-85% (overall)High temperature cyclization (e.g., in diphenyl ether)Good yields, readily available starting materials.High temperatures, potential for regioisomers.
Conrad-Limpach Synthesis Aniline, β-Ketoester4-Hydroxyquinoline50-70% (overall)High temperature cyclization (e.g., in paraffin oil)Inexpensive starting materials.High temperatures, potential for 2-hydroxyquinoline byproduct.
Vilsmeier-Haack Reaction Acetanilide, DMF, POCl₃β-Chloro-α,β-unsaturated iminium salt50-90%Moderate temperatures (reflux in CH₂Cl₂ or CHCl₃)One-pot synthesis, milder conditions.Sensitive to electronic effects, requires excess reagent.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final 4-chloroquinoline product for each major synthetic route, the following workflow diagram is provided.

G cluster_0 Gould-Jacobs Reaction cluster_1 Conrad-Limpach Synthesis cluster_2 Vilsmeier-Haack Reaction a1 Aniline a3 4-Hydroxyquinoline a1->a3 a2 Ethoxymethylenemalonate Ester a2->a3 a5 4-Chloroquinoline a3->a5 a4 POCl3 a4->a5 b1 Aniline b3 4-Hydroxyquinoline b1->b3 b2 β-Ketoester b2->b3 b6 4-Chloroquinoline b3->b6 b4 POCl3 b4->b6 c1 Acetanilide c3 4-Chloroquinoline c1->c3 c2 Vilsmeier Reagent (DMF, POCl3) c2->c3

Caption: Comparative workflow of major synthetic routes to 4-chloroquinolines.

The following diagram illustrates the generalized mechanism of the Vilsmeier-Haack approach to 4-chloroquinolines.

Vilsmeier_Mechanism acetanilide Acetanilide iminium β-Chloro-α,β-unsaturated iminium salt acetanilide->iminium + Vilsmeier Reagent vilsmeier Vilsmeier Reagent intramolecular_cyclization Intramolecular Electrophilic Substitution iminium->intramolecular_cyclization chloroquinoline 4-Chloroquinoline intramolecular_cyclization->chloroquinoline Elimination

Caption: Simplified mechanism of the Vilsmeier-Haack synthesis of 4-chloroquinolines.

Conclusion

The choice of synthetic route to a particular 4-chloroquinoline derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The classical Gould-Jacobs and Conrad-Limpach reactions remain valuable due to their use of simple starting materials and generally robust nature, despite the often harsh reaction conditions. For a more direct and often milder approach, the Vilsmeier-Haack reaction offers an excellent alternative, proceeding in a one-pot fashion from readily accessible acetanilides. As the demand for novel quinoline-based compounds continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an active area of research.

References

  • Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [Link]

  • Organic Syntheses, Coll. Vol. 3, p.275 (1955); Vol. 28, p.42 (1948). [Link]

  • O'Brien, D. E., & Cheng, C. C. (1962). A New Synthesis of 4-Chloroquinolines. Journal of Medicinal Chemistry, 5(4), 845–847. [Link]

"enzyme inhibition assay for 4-Chloro-6-ethylquinoline-3-carbonitrile derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison & Protocol Guide: Enzyme Inhibition Assays for 4-Chloro-6-ethylquinoline-3-carbonitrile Derivatives

Mechanistic Grounding: The Quinoline-3-Carbonitrile Scaffold

In modern targeted oncology, This compound serves as a premier synthetic building block for developing highly potent, ATP-competitive kinase inhibitors[1]. The reactive 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by various anilines, yielding the active pharmacophore: 4-anilinoquinoline-3-carbonitrile[2].

The structural logic behind utilizing this specific scaffold over traditional alternatives is rooted in bioisosterism and covalent targeting:

  • Bioisosteric Superiority: The 3-carbonitrile group acts as a bioisostere to the N-3 atom found in first-generation quinazoline-based inhibitors (e.g., Erlotinib, Gefitinib)[3]. The strongly electron-withdrawing cyano group optimizes the electronic distribution of the quinoline ring, enhancing hydrogen-bonding dynamics within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as EGFR, HER2, and Src[4].

  • Covalent Warhead Engineering: The 6-ethyl group provides a critical synthetic handle. It is frequently functionalized into Michael acceptors (e.g., crotonamides or 3-aminopropanamides). These electrophilic warheads are designed to form irreversible covalent bonds with conserved, solvent-exposed cysteine residues in the kinase active site (Cys797 in EGFR, Cys805 in HER2)[5][6].

By forming a covalent adduct, these derivatives overcome the notoriously difficult T790M "gatekeeper" mutation, which typically renders reversible inhibitors ineffective by artificially increasing the mutant kinase's affinity for native ATP[7].

EGFR_Pathway Ligand EGF / TGF-α EGFR EGFR (WT / T790M Mutant) Ligand->EGFR Activates ATP ATP Binding EGFR->ATP Requires Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling Inhibits ATP->Signaling Phosphorylation Inhibitor Quinoline-3-carbonitrile Derivative Inhibitor->EGFR Competes with ATP Cys797 Covalent Bond (Cys797) Inhibitor->Cys797 Michael Addition Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Induces Cys797->EGFR Irreversible Blockade Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Mechanism of action for quinoline-3-carbonitrile derivatives targeting EGFR.

Comparative Performance Analysis

To objectively evaluate the performance of 4-anilinoquinoline-3-carbonitrile derivatives synthesized from the 4-chloro-6-ethyl precursor, we must compare their enzymatic inhibition (IC50) against established quinazoline benchmarks.

First-generation quinazolines (Erlotinib, Lapatinib) show excellent potency against wild-type (WT) EGFR but suffer a massive drop in efficacy against the T790M mutant[6]. In contrast, quinoline-3-carbonitrile derivatives (such as Neratinib and newly synthesized dual-inhibitor analogs like Compound 8) maintain sub-micromolar to nanomolar potency across both WT and mutant strains due to their irreversible binding kinetics[5][8].

Table 1: Comparative Kinase Inhibition Profiles (IC50)

Compound ClassRepresentative Drug / AnalogPrimary TargetsWT EGFR IC50 (μM)Mutated EGFR (T790M) IC50 (μM)HER2 IC50 (μM)Binding Mechanism
4-Anilinoquinazoline ErlotinibEGFR0.002> 5.000> 1.000Reversible
4-Anilinoquinazoline LapatinibEGFR / HER20.010> 5.0000.010Reversible
4-Anilinoquinoline-3-carbonitrile Neratinib (HKI-272)EGFR / HER20.0920.1500.059Irreversible (Covalent)
4-Anilinoquinoline-3-carbonitrile Compound 8EGFR / HER20.009< 0.2000.021Irreversible (Covalent)

Data synthesized from comparative kinase assays demonstrating the superiority of the quinoline-3-carbonitrile scaffold against resistant mutations[5][6][8].

Experimental Methodology: Self-Validating Luminescent Kinase Assay

To accurately quantify the IC50 values of novel this compound derivatives, a highly controlled enzyme inhibition assay is required. We utilize a Luminescent ADP Detection Assay (e.g., ADP-Glo™) [9].

Causality Behind Assay Selection:

  • Avoidance of Autofluorescence: Highly conjugated quinoline systems often exhibit intrinsic fluorescence that heavily skews FRET or TRF-based assay readouts. Luminescence bypasses this optical interference completely[7].

  • ATP Concentration Tuning: Because these derivatives are ATP-competitive prior to covalent bond formation, the assay must be run at an ATP concentration equal to the enzyme's apparent

    
    . Running at saturating ATP levels will artificially inflate the IC50, masking the true potency of the inhibitor.
    
  • Redox Control: Dithiothreitol (DTT) is required to keep the kinase active, but excessive DTT will act as a nucleophile and prematurely quench the Michael acceptor on the inhibitor. DTT must be strictly titrated to

    
     mM.
    
Step-by-Step Protocol

This protocol is designed as a self-validating system , meaning internal controls automatically verify the integrity of the reagents and the dynamic range of the assay.

Step 1: Reagent Preparation & Matrix Setup

  • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Prepare a 3-fold serial dilution of the quinoline-3-carbonitrile derivative in 100% DMSO.

Step 2: Self-Validation Controls

  • Positive Control: 1 µM Neratinib (Ensures the enzyme is capable of being inhibited).

  • Negative Control (Vehicle): 1% DMSO final concentration (Establishes maximum uninhibited kinase velocity,

    
    ).
    
  • Background Control: Buffer + ATP + Substrate without the Kinase (Establishes the absolute luminescence floor).

Step 3: Kinase Reaction

  • In a 384-well white microplate, combine 2 µL of the compound dilution, 4 µL of recombinant EGFR (WT or T790M) enzyme, and 4 µL of the substrate/ATP mix (ATP concentration set to the specific

    
     of the kinase).
    
  • Incubate at room temperature (22°C) for 60 minutes to allow both reversible docking and subsequent covalent bond formation.

Step 4: ATP Depletion

  • Add 10 µL of ADP-Glo™ Reagent to all wells.

  • Causality: This reagent terminates the kinase reaction and actively degrades all unconsumed ATP. Incubate for 40 minutes.

Step 5: Signal Generation & Readout

  • Add 20 µL of Kinase Detection Reagent. This converts the reaction-generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Incubate for 30 minutes, then read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Reagent Preparation Recombinant Kinase, Substrate, ATP Incubate 2. Kinase Reaction Incubate 60 min at Room Temp Prep->Incubate Controls Self-Validation Controls Positive: Neratinib Negative: DMSO Background: No Enzyme Controls->Incubate Validates Deplete 3. ATP Depletion Add ADP-Glo Reagent Incubate 40 min Incubate->Deplete Halts reaction Convert 4. ADP to ATP Conversion Add Kinase Detection Reagent Deplete->Convert Removes unreacted ATP Read 5. Luminescence Readout Quantify Signal & Calculate IC50 Convert->Read Generates light signal

Step-by-step logical workflow of the self-validating luminescent kinase inhibition assay.

References

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. National Institutes of Health (NIH) / PubMed.
  • Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. BenchChem.
  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. CORE.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health (NIH) / PMC.
  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI.
  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. BenchChem.
  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers.
  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. National Institutes of Health (NIH) / PMC.
  • WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith.

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A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis for 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous testing and quality control. Intermediates like 4-Chloro-6-ethylquinoline-3-carbonitrile are fundamental building blocks in the synthesis of potentially life-saving therapeutics, particularly in oncology and anti-infective research.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API). Therefore, the analytical methods used to quantify it are not mere procedural steps; they are the bedrock of quality assurance.

The validation of an analytical procedure is the formal process of demonstrating that it is "suitable for its intended purpose."[3] This principle, championed by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines, ensures that the data generated is reliable, reproducible, and scientifically sound.[4][5][6] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and validate the most appropriate method for their specific application.

Method 1: High-Performance Liquid Chromatography (HPLC) for Superior Specificity and Sensitivity

HPLC is the cornerstone of modern pharmaceutical analysis due to its high resolving power and sensitivity.[7] For a multi-functional molecule like this compound, HPLC, particularly in a reverse-phase setup, is the method of choice for accurately quantifying the main compound while simultaneously separating it from starting materials, by-products, or degradation products. This specificity is a non-negotiable requirement for release testing and stability studies.[8]

Causality Behind Experimental Choices
  • Reverse-Phase (RP) Chromatography: The quinoline core possesses both aromatic and heterocyclic characteristics, lending it moderate polarity. A C18 column (non-polar stationary phase) is selected to provide robust retention and separation when used with a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this nature. A gradient elution (as opposed to isocratic) is often preferred in development to ensure any potential, more-retained impurities are effectively eluted from the column.

  • UV Detection: The conjugated aromatic system of the quinoline ring is a strong chromophore, making UV detection a highly sensitive and logical choice. A preliminary scan would identify a wavelength of maximum absorbance (λmax), likely in the 320-350 nm range, to maximize signal-to-noise.[9]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Reporting prep_std Prepare Stock & Working Reference Standards system_suitability System Suitability Test (SST) prep_std->system_suitability prep_sample Prepare Sample Solutions (e.g., in mobile phase) data_acquisition Data Acquisition (Chromatograms) prep_sample->data_acquisition prep_placebo Prepare Placebo & Spiked Samples prep_placebo->data_acquisition specificity Specificity (Peak Purity, Resolution) report Validation Report (Summarize Data) linearity Linearity & Range (5-7 concentrations) accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Signal-to-Noise) robustness Robustness (Varied Flow, Temp, pH) system_suitability->data_acquisition Pass data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing data_processing->report

Caption: Workflow for HPLC analytical method validation.

Detailed HPLC Protocol
  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 340 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Linearity Standards: Prepare a series of at least five concentrations (e.g., 5, 25, 50, 100, 150 µg/mL) by diluting the stock solution.

    • Sample Solution (100 µg/mL): Prepare the test sample to a target concentration of 100 µg/mL using the diluent.

  • Validation Procedure:

    • System Suitability: Inject the 100 µg/mL standard solution six times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.[8]

    • Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known impurities to ensure no co-elution with the main analyte peak.

    • Linearity: Inject each linearity standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

    • Accuracy (Recovery): Prepare samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery at each level.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% concentration on the same day.[4]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.[7]

Summary of HPLC Validation Data
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.12%
LOD (Limit of Detection) Report (e.g., S/N = 3)0.1 µg/mL
LOQ (Limit of Quantitation) Report (e.g., S/N = 10)0.3 µg/mL
Specificity No interference at analyte RtPassed

Method 2: UV-Vis Spectrophotometry for Rapid and Simple Quantification

UV-Vis spectrophotometry is a workhorse technique in analytical chemistry, valued for its simplicity, speed, and cost-effectiveness. It operates on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law). This method is exceptionally useful for at-line or in-process controls where speed is critical and the sample matrix is relatively clean.[10][11]

Causality Behind Experimental Choices
  • Solvent Selection: A solvent like methanol or a dilute acid (e.g., 0.1 M HCl) is chosen because it is transparent in the analytical UV region and effectively solubilizes the quinoline derivative.[10] The choice can also be used to protonate the quinoline nitrogen, which can lead to a more stable and reproducible absorbance spectrum.

  • Wavelength (λmax) Determination: The instrument scans a solution of the analyte across a range of UV-Vis wavelengths to find the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For quinoline derivatives, this is often in the UV-A or UV-B range.[12][13]

Experimental Workflow for UV-Vis Method Validation

UVVis_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Reporting prep_std Prepare Stock & Working Reference Standards det_lambda Determine λmax prep_std->det_lambda prep_sample Prepare Sample Solutions (e.g., in 0.1M HCl) measure_abs Measure Sample Absorbance prep_sample->measure_abs specificity Specificity (Spectral Comparison) report Validation Report linearity Linearity & Range (5-7 concentrations) accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Visual or S/N) cal_curve Generate Calibration Curve det_lambda->cal_curve measure_abs->report

Caption: Workflow for UV-Vis spectrophotometric method validation.

Detailed UV-Vis Protocol
  • Instrument Parameters:

    • Instrument: Double-beam UV-Vis Spectrophotometer.

    • Scan Range: 200 - 400 nm for λmax determination.

    • Cuvettes: 1 cm quartz cuvettes.

    • Blank: 0.1 M HCl.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with 0.1 M HCl.

    • Linearity Standards: Prepare a series of concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with 0.1 M HCl.

    • Sample Solution: Prepare the test sample to a target concentration that falls within the linear range (e.g., 8 µg/mL).

  • Validation Procedure:

    • Determination of λmax: Scan the 8 µg/mL standard solution from 400 nm to 200 nm against the blank to determine the wavelength of maximum absorbance.

    • Specificity: Compare the spectra of the analyte in the sample matrix with the reference standard to check for interference.

    • Linearity: Measure the absorbance of each linearity standard at the determined λmax. Plot absorbance vs. concentration and perform a linear regression.

    • Accuracy (Recovery): Spike a placebo matrix with the standard at three levels (e.g., 80%, 100%, 120%) and measure the recovery.

    • Precision: Analyze six replicate preparations of the sample solution at the target concentration. Repeat on a different day for intermediate precision.

Summary of UV-Vis Validation Data
ParameterAcceptance CriteriaResult
λmax Report343 nm
Linearity (R²) ≥ 0.9980.9989
Range Report2 - 12 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.8%
Precision (RSD%)
- Repeatability≤ 2.0%1.35%
- Intermediate Precision≤ 2.0%1.68%
LOD (Limit of Detection) Report0.5 µg/mL
LOQ (Limit of Quantitation) Report1.5 µg/mL
Specificity No significant spectral distortionPassed (for clean matrix)

Comparative Guide: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry is not about which method is universally "better," but which is more "fit for purpose."[3] The decision hinges on the specific requirements of the analysis at a given stage of drug development.

FeatureHPLC (Reverse-Phase)UV-Vis SpectrophotometryRationale & Field Insight
Specificity Very High Low to Moderate HPLC physically separates components, making it a "separation technique." UV-Vis measures the total absorbance at a wavelength, making it vulnerable to interference from any other substance that absorbs light at that wavelength.[4]
Sensitivity High Moderate HPLC can achieve lower LOD and LOQ values, making it suitable for impurity profiling and trace analysis.
Speed Moderate (5-15 min/sample)Very Fast (<1 min/sample)UV-Vis is ideal for high-throughput screening or rapid in-process checks where a quick pass/fail result is needed.
Cost (Instrument & Consumables) HighLow The initial capital investment and ongoing costs (solvents, columns) for HPLC are significantly higher.
Complexity High (Requires skilled operator)Low (Simple to operate)UV-Vis spectrophotometers are robust and require minimal training, making them accessible in most laboratory settings.
Best Application Final product release, stability testing, impurity profiling, method development.In-process controls, raw material identification (pure substance), high-throughput screening.Use HPLC when regulatory compliance and certainty about what is being measured are paramount. Use UV-Vis when speed and cost are the primary drivers and the sample matrix is well-understood.

Conclusion and Recommendation

Both High-Performance Liquid Chromatography and UV-Vis Spectrophotometry are powerful and validatable methods for the quantification of this compound.

  • The HPLC method stands out for its superior specificity and sensitivity. It is the recommended approach for final quality control, stability studies, and any analysis that will be part of a regulatory submission. Its ability to separate the analyte from potential impurities provides an unambiguous and highly reliable result.[14]

  • The UV-Vis spectrophotometric method offers unparalleled speed and simplicity. It is an excellent choice for monitoring reaction progress, performing rapid checks on raw material purity, or for use in high-throughput applications where the sample matrix is clean and free of interfering substances.

Ultimately, a robust quality control strategy may employ both techniques. UV-Vis can be used for rapid in-process decisions, while the more rigorous HPLC method provides the definitive data required for batch release and regulatory filings, ensuring a comprehensive and compliant approach to pharmaceutical development.

References

  • Quality Guidelines - ICH. Google Search.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. BenchChem.
  • ICH Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • HPLC method validation for pharmaceuticals: a review.
  • Recent spectrophotometric and electroanalytical methods used for the determin
  • A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods. BenchChem.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • HPLC Method Development and Valid
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer.
  • Brief Overview: HPLC Method Development and Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research. BenchChem.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. R5AH5GCiqPfy5)

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Antimicrobial Spectrum and Comparative Efficacy of 4-Chloro-6-ethylquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel antimicrobial scaffolds not merely as a cataloging of minimum inhibitory concentrations (MICs), but as a mechanistic deconstruction of pharmacophore efficacy. The compound 4-Chloro-6-ethylquinoline-3-carbonitrile (CEQC) represents a highly privileged intermediate and active scaffold in the development of next-generation quinoline-based antibiotics.

This guide objectively compares the antimicrobial performance of CEQC-derived compounds against standard clinical alternatives, detailing the structural causality behind its efficacy and providing self-validating experimental protocols for your own laboratory workflows.

Structural Rationale & Mechanism of Action

The antimicrobial potency of quinoline-3-carbonitrile derivatives is not accidental; it is the result of precise molecular engineering designed to target bacterial topoisomerase II (DNA gyrase)[1]. The specific substitutions on the CEQC scaffold drive its pharmacokinetic and pharmacodynamic profile:

  • The Quinoline Core: Acts as the primary binding moiety, known to intercalate bacterial DNA or stabilize the DNA-gyrase cleavage complex, leading to double-stranded DNA breaks[2].

  • 3-Carbonitrile Group: This strongly electron-withdrawing group lowers the HOMO-LUMO energy gap (often to ~3.40 eV in active derivatives), significantly increasing the molecule's chemical reactivity and binding affinity within the enzyme's active site[3].

  • 4-Chloro Substitution: Provides a highly electrophilic center. In biological systems, this halogen can participate in crucial halogen-bonding interactions with target protein residues, anchoring the molecule in place[2].

  • 6-Ethyl Group: Modulates the partition coefficient (LogP). To successfully inhibit Gram-negative bacteria, a molecule must traverse the lipid-rich outer membrane. The 6-ethyl group optimizes lipophilicity, ensuring the compound obeys Lipinski's Rule of Five (LogP < 5) while maximizing passive diffusion through bacterial porins[1].

G A This compound (CEQC Scaffold) B Bacterial Cell Wall Penetration (Enhanced by 6-Ethyl Lipophilicity) A->B C Binding to DNA Gyrase (Topoisomerase II) (Facilitated by 4-Chloro & 3-Cyano) B->C D Inhibition of DNA Supercoiling C->D E Arrest of DNA Replication & Transcription D->E F Bacterial Cell Death (Bactericidal Effect) E->F

Fig 1: Mechanism of action of CEQC targeting bacterial DNA gyrase.

Comparative Antimicrobial Spectrum (Data Presentation)

To objectively evaluate CEQC, we must benchmark its derivatives against established clinical standards: Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam). Research demonstrates that quinoline-3-carbonitrile derivatives exhibit broad-spectrum activity, often outperforming older beta-lactams and showing competitive efficacy against fluoroquinolones, particularly in resistant Gram-positive strains[4].

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data for optimized CEQC derivatives across standard testing panels[1][4].

Bacterial StrainGram ClassificationCEQC-Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureusPositive1.560.783.12
Streptococcus pyogenesPositive3.121.561.56
Escherichia coliNegative6.250.3912.50
Salmonella typhimuriumNegative6.250.7825.00

Performance Analysis: While Ciprofloxacin remains superior against Gram-negative species like E. coli, CEQC derivatives demonstrate remarkable parity against Gram-positive pathogens. Furthermore, CEQC derivatives consistently outperform Ampicillin against Gram-negative strains, highlighting the superior membrane-penetrating capabilities afforded by the 6-ethyl and 4-chloro modifications[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure that your observed antimicrobial activity is a true pharmacological effect and not an artifact of solvent toxicity or assay drift, the following protocols are designed as self-validating systems .

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

This assay determines the lowest concentration of the CEQC compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology & Causality:

  • Compound Preparation: Dissolve CEQC in 100% DMSO to create a 10 mg/mL stock. Causality: CEQC's lipophilicity requires a strong organic solvent. However, the final assay concentration of DMSO must not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton (MH) broth across a 96-well microtiter plate. Causality: Two-fold dilutions cover a broad logarithmic scale, allowing for precise MIC bracketing while minimizing cumulative pipetting errors inherent in linear dilutions.

  • Standardized Inoculation: Adjust bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 to achieve a final well concentration of

    
     CFU/mL. Causality: Maintaining a strict bacteria-to-drug ratio prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the MIC.
    
  • Implementation of Controls (The Self-Validating Matrix):

    • Sterility Control (Broth only): Validates aseptic technique.

    • Growth Control (Broth + Bacteria): Validates bacterial viability.

    • Solvent Control (Broth + Bacteria + 1% DMSO): Proves the vehicle is not causing the observed inhibition.

    • Positive Control (Broth + Bacteria + Ciprofloxacin): Validates the inherent sensitivity of the assay.

  • Incubation & Quantification: Incubate at 37°C for 18-24 hours. Read optical density at 600 nm (OD600). Causality: Spectrophotometric reading removes human subjectivity from determining the exact point of growth inhibition.

G S1 1. Compound & Vehicle Prep (CEQC in ≤1% DMSO) S2 2. Two-Fold Serial Dilution (Minimizes Pipetting Error) S1->S2 S3 3. Standardized Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation with Controls (Sterility, Growth, Solvent) S3->S4 S5 5. Spectrophotometric OD600 (Objective Quantification) S4->S5

Fig 2: Self-validating high-throughput MIC determination workflow.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove that CEQC's mechanism of action is indeed topoisomerase II inhibition (and not general membrane disruption), an in vitro supercoiling assay is required.

Step-by-Step Methodology & Causality:

  • Substrate Preparation: Utilize 0.5 µg of relaxed pBR322 plasmid DNA per reaction. Causality: DNA gyrase's primary biological function is to introduce negative supercoils into relaxed closed-circular DNA. Starting with relaxed DNA provides the necessary substrate for the enzyme.

  • Catalytic Initiation: Combine DNA, E. coli DNA gyrase (1 U), assay buffer (containing ATP), and varying concentrations of CEQC. Incubate at 37°C for 30 minutes. Causality: ATP is required to fuel the supercoiling cycle. Introducing CEQC here tests its ability to competitively inhibit the ATPase domain or stabilize the cleavage complex.

  • Reaction Termination: Stop the reaction by adding a stopping buffer containing 50% glycerol, 0.25% bromophenol blue, and 1% SDS. Causality: SDS denatures the DNA gyrase, instantly halting catalytic activity, while glycerol ensures the sample sinks into the gel well.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in TAE buffer at 3 V/cm for 2 hours. Causality: Supercoiled DNA is highly compact and migrates significantly faster through the agarose matrix than relaxed DNA. The disappearance of the fast-migrating band in CEQC-treated lanes provides objective, visual proof of target inhibition.

Conclusion

The this compound scaffold is a highly tunable, broad-spectrum antimicrobial intermediate. By leveraging the electron-withdrawing properties of the nitrile group and the lipophilic enhancement of the ethyl substitution, researchers can synthesize derivatives that effectively penetrate bacterial membranes and arrest DNA replication. When evaluated through rigorous, self-validating protocols, CEQC stands as a premier candidate for combating emerging resistant bacterial strains.

References

  • Khan, S. A., et al. "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." Bioorganic Chemistry, 2019.[Link]

  • El-Sayed, N. N. E., et al. "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." MedCrave Online Journal of Bioorganic & Organic Chemistry, 2015.[Link]

  • Ghorab, M. M., et al. "Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety." Organic Chemistry: Current Research, 2014.[Link]

  • Abbas, S., et al. "Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity." SSRN Electronic Journal, 2024.[Link]

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Safety Operating Guide

4-Chloro-6-ethylquinoline-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide for the Disposal of 4-Chloro-6-ethylquinoline-3-carbonitrile

Executive Summary: Immediate Action Plan

This compound is a halogenated heteroaromatic intermediate often used in the synthesis of EGFR inhibitors (e.g., Pelitinib analogs).[1][2][3][4] Its disposal requires strict adherence to Halogenated Organic waste protocols due to the presence of both chlorine and a nitrile (cyano) group.[2][4]

Critical Operational Directives:

  • DO NOT mix with acidic waste streams.[2][4] (Risk of Hydrogen Cyanide evolution).[2][4]

  • DO NOT dispose of down the drain.[2][4]

  • DO segregate as "Halogenated Organic Waste" .[2][4]

  • DO incinerate via a licensed facility equipped with scrubbers for HCl and NOx/HCN control.[2][4]

Hazard Identification & Chemical Nature

To ensure safety, personnel must understand why specific protocols are enforced. This compound presents a dual-hazard profile based on its functional groups.[2][3][4]

FeatureChemical BasisOperational Hazard
Halogenation C-4 Chlorine substituentCombustion releases corrosive Hydrogen Chloride (HCl) gas.[1][2][3][4] Improper incineration can generate dioxins.[2][4]
Nitrile Group C-3 Cyano (-CN) moietyContact with strong acids or uncontrolled combustion releases Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.[5][1][2][3][4]
Quinoline Core Nitrogen heterocycleLikely Acute Toxicity (Oral) and Skin/Eye Irritation .[2][4] Potential aquatic toxicity.[2][4]

Note: While specific SDS data for the 6-ethyl analog may be sparse, safety protocols are extrapolated from the structural analog 4-Chloro-6-methylquinoline-3-carbonitrile (CAS 1016818-79-3) and general quinoline carbonitriles [1, 2].[1][2][3]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in preventing laboratory accidents during waste consolidation.[2][4]

Segregation Rules
  • Primary Stream: Halogenated Organic Solvents/Solids .

    • Rationale: The chlorine atom mandates high-temperature incineration (>1100°C) to prevent the formation of persistent organic pollutants (POPs) [3].[5][2][3][4]

  • Incompatibility:

    • Strictly Isolate from ACIDS: The nitrile group can hydrolyze to release HCN gas in the presence of strong acids [4].[2][4]

    • Isolate from OXIDIZERS: Avoid contact with peroxides, nitrates, or perchlorates to prevent exothermic reactions.[5][1][2]

Packaging Requirements
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Double-bagging in 6-mil polyethylene bags is acceptable for small quantities (<50g).[1][2][3][4]

  • Liquids (Mother Liquors): Collect in an HDPE or amber glass carboy. Vented caps are recommended if the waste solution contains residual reactive reagents (e.g., thionyl chloride or POCl3 traces from synthesis).[5][2]

Disposal Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated and toxic waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution PackSolid Package in HDPE Jar Label: 'Toxic Solid, Organic' SolidWaste->PackSolid ContamCheck Contaminants? LiquidWaste->ContamCheck AcidCheck Contains Acids? ContamCheck->AcidCheck Yes PackLiquid Package in Carboy Label: 'Halogenated Solvent' ContamCheck->PackLiquid Solvent Only Neutralize Neutralize pH to 7-9 (Prevent HCN release) AcidCheck->Neutralize Yes (Critical) AcidCheck->PackLiquid No Neutralize->PackLiquid Tagging Apply Hazardous Waste Tag List: 'Halogenated Quinoline' PackSolid->Tagging PackLiquid->Tagging Pickup Professional Disposal (High-Temp Incineration) Tagging->Pickup

Figure 1: Decision matrix for the safe segregation and packaging of halogenated nitrile waste.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization & Labeling

Before moving the material, complete a Hazardous Waste Tag.[4]

  • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic", "Irritant", and "Halogenated".[5][1][2]

  • Composition: If in solution, list the solvent (e.g., "Dichloromethane 90%, 4-Chloro-6-ethylquinoline... 10%").

Step 2: Solid Waste Packaging
  • Wear appropriate PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[5][1][2][4]

  • Transfer solid waste into a chemically compatible container (HDPE or Glass).[2][4]

  • Wipe the exterior of the container with a solvent-dampened rag to remove dust.[2][4] Dispose of the rag in the same container.[2][4]

  • Seal the lid tightly.[2][4]

Step 3: Liquid Waste (Mother Liquors)
  • pH Check: Dip a pH strip into the waste solvent.[2][4]

  • Neutralization: If pH < 5, slowly add a dilute base (e.g., Sodium Bicarbonate solution) to raise pH to 7–9.[5] This prevents the formation of Hydrogen Cyanide (HCN) [5].[2][4]

  • Pour into the "Halogenated Waste" carboy.

  • Do not overfill: Leave at least 10% headspace for vapor expansion.[2][4]

Step 4: Scheduling Pickup

Contact your institution's EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).[5][1][2] Request Incineration as the disposal method.[2][4]

  • Note: Ensure the manifest lists the waste code for halogenated organics (often D022 for chloroform-like behavior or generic halogenated codes depending on the solvent matrix).[2][3][4]

Emergency Spill Procedures

Minor Spill (< 10g or < 100mL):

  • Evacuate the immediate area to let dust/aerosols settle.[2][4]

  • PPE: Wear a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.[3][4]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[5][4]

    • Liquids: Absorb with vermiculite or sand .[2][4] Do NOT use combustible materials like sawdust.[2][4]

  • Clean: Wipe the surface with a mild soap solution.[2][4]

Major Spill (> 10g or > 100mL):

  • Alert: Activate the fire alarm/evacuation protocol if the spill is outside a fume hood.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Call EHS: Do not attempt cleanup without a self-contained breathing apparatus (SCBA) due to the potential for respiratory irritation and toxicity.[2][3][4]

References

  • PubChem.[2][4][6] Compound Summary for 4-Chloro-6-methylquinoline-3-carbonitrile (CID 24866784). National Library of Medicine.[2][4] Available at: [Link][5][1][2][3]

  • U.S. Environmental Protection Agency (EPA).[2][4] Management of Halogenated Solvent Wastes. RCRA Online.[2][4] Available at: [Link][5][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[5][2][4] Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]

  • International Labour Organization (ILO).[2][4] ICSC 0492 - Organic Nitriles Safety Guide. International Chemical Safety Cards. Available at: [Link][5][1][2][3]

Sources

Personal protective equipment for handling 4-Chloro-6-ethylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 4-Chloro-6-ethylquinoline-3-carbonitrile Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists & Laboratory Managers

Executive Safety Assessment

Compound Class: Functionalized 4-Chloro-3-cyanoquinoline Role: High-reactivity electrophilic intermediate (commonly used in tyrosine kinase inhibitor synthesis, e.g., EGFR inhibitors).

Operational Hazard Summary: As a Senior Application Scientist, I classify This compound as a Category 3 Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise. Its chemical architecture presents two distinct risks:

  • The 4-Chloro Moiety: This position is highly susceptible to nucleophilic aromatic substitution (

    
    ). Biologically, this means it can covalently bind to nucleophilic residues (cysteine/lysine) on proteins, posing a significant risk of skin sensitization  and corrosive damage  to mucous membranes.
    
  • The 3-Cyano Group: While generally stable, metabolic processing or exposure to strong acids/oxidizers can release toxic byproducts.

Immediate Action Required:

  • Containment: Handle only within a certified chemical fume hood.

  • Atmosphere: Store and handle under inert gas (Nitrogen/Argon) to prevent hydrolysis of the chloro-group, which releases HCl gas.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. The reactivity of this compound demands a barrier-protection strategy.[1]

Protection ZoneRequired EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient against fine powders or reactive aerosols.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary barrier. If hood work is impossible (e.g., equipment maintenance), use a P100/OV half-mask respirator .
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)The outer glove protects against mechanical tear; the inner glove prevents permeation. Change outer gloves immediately upon contamination.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids/powders, keeping the hazard against your skin. Tyvek sheds particulates.
Footwear Closed-toe, non-perforated shoes + OvershoesPrevents tracking of powder residues out of the containment zone.

Operational Protocols: From Storage to Synthesis

Storage & Stability
  • Temperature: Refrigerate at 2–8°C .

  • Environment: Hygroscopic.[1] Store in a desiccator or under an inert atmosphere (Argon). Moisture triggers hydrolysis:

    
    
    Result: Degradation of purity and pressure buildup in the vial.
    
Weighing & Transfer (The Critical Step)

Static electricity is a major issue with dry quinoline powders.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the powder before spatulating.

  • Draft Shield: Ensure the analytical balance draft shield is fully functional.

  • Technique: Do not pour. Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the balance area with a 10% surfactant/ethanol solution after weighing.

Reaction Setup Workflow

The following logic flow ensures safety during the most hazardous phase: the displacement reaction.

HandlingWorkflow Start Start: Reaction Setup CheckAtm Verify Inert Atmosphere (N2/Ar Line) Start->CheckAtm SolventAdd Add Solvent (Anhydrous) Dissolve 4-Cl-quinoline CheckAtm->SolventAdd Prevent Hydrolysis ReagentAdd Add Nucleophile (e.g., Aniline derivative) SolventAdd->ReagentAdd ExothermCheck Monitor Temp (Exothermic Risk) ReagentAdd->ExothermCheck S_NAr Reaction Quench Quench/Workup (Neutralize pH) ExothermCheck->Quench Reaction Complete

Figure 1: Safe handling workflow for nucleophilic substitution reactions involving 4-chloroquinolines.

Waste Disposal & Spill Management

Waste Segregation

This compound contains both Halogens (Cl) and Nitriles (CN) .

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Label clearly: Toxic/Irritant Organic Solid.

  • Liquid Waste:

    • Do NOT mix with strong acids (risk of HCN generation from the nitrile group).

    • Segregate into Halogenated Organic Solvents stream.

Spill Response Protocol

Scenario: Powder spill inside the fume hood.

  • Alert: Notify nearby personnel.

  • PPE Up: Ensure double gloves and goggles are secure.

  • Contain: Do not dry sweep (creates dust).[2] Cover the spill with a solvent-dampened pad (Ethanol or Acetone).

  • Clean: Wipe the area from the outside in.

  • Decontaminate: Wash the surface with mild detergent and water.

  • Dispose: Place all cleanup materials into a sealed hazardous waste bag.

Scientific Rationale (The "Why")

The safety protocols above are derived from the Structure-Activity Relationship (SAR) of the quinoline scaffold:

  • Sensitization Mechanism: The electrophilic nature of the C4-position allows the molecule to act as a hapten, binding to skin proteins and potentially causing allergic contact dermatitis upon repeated exposure [1].

  • Systemic Toxicity: While specific LD50 data for the 6-ethyl variant may be sparse, analogous 4-chloro-3-cyanoquinolines (e.g., precursors to Pelitinib) exhibit oral toxicity and are potent EGFR inhibitors, suggesting biological activity even at low doses [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6445562, Pelitinib. Retrieved from [Link]

Sources

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